2-(1-Benzylpiperidin-4-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFPTWSKNJHCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369335 | |
| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76876-70-5 | |
| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-(1-Benzylpiperidin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(1-Benzylpiperidin-4-yl)ethanol. This compound, and its derivatives, are of interest in medicinal chemistry, particularly for their potential interaction with sigma receptors. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and outlines methods for its analytical characterization. Furthermore, it explores the biological context of this compound class by detailing the sigma-1 receptor signaling pathway, a key target for many benzylpiperidine derivatives.
Chemical and Physical Properties
This compound is a piperidine derivative characterized by a benzyl group attached to the piperidine nitrogen and a 2-hydroxyethyl substituent at the 4-position. While specific experimental values for some physical properties are not widely published, its basic chemical properties are well-defined.
| Property | Value | Source |
| CAS Number | 76876-70-5 | [1] |
| Molecular Formula | C₁₄H₂₁NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Storage | Sealed in dry, 2-8°C | [1] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is predicted due to the hydrophobic benzyl and piperidine rings.[2] | Inferred |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. A common route involves the preparation of 1-benzyl-4-piperidone, followed by a Wittig reaction to introduce the two-carbon side chain, and subsequent reduction. An alternative and more direct approach is the reduction of an ester precursor, such as ethyl 2-(1-benzylpiperidin-4-yl)acetate.
Synthesis of the Precursor: 1-Benzyl-4-piperidone
A common precursor for the synthesis of 4-substituted piperidines is 1-benzyl-4-piperidone.
Reaction Scheme:
Figure 1: Synthesis of 1-benzyl-4-piperidone.
Experimental Protocol: A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF) is stirred at room temperature. Benzyl bromide is then added dropwise, and the reaction mixture is heated. After completion, the mixture is cooled, filtered, and quenched with ice water. The product is extracted with an organic solvent, such as ethyl acetate, washed, dried, and the solvent is evaporated to yield 1-benzyl-4-piperidone.[3]
Synthesis of this compound via Reduction of Ethyl 2-(1-benzylpiperidin-4-yl)acetate
The target compound can be synthesized by the reduction of the corresponding ethyl ester using a strong reducing agent like lithium aluminum hydride (LAH).
Reaction Scheme:
Figure 2: Reduction of the ethyl ester to the primary alcohol.
Experimental Protocol (General Procedure for LAH Reduction of Esters):
-
Apparatus: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube is used. The reaction is carried out under an inert atmosphere (nitrogen or argon).
-
Reaction: A suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as tetrahydrofuran (THF), is prepared in the reaction flask and cooled in an ice bath. A solution of ethyl 2-(1-benzylpiperidin-4-yl)acetate in dry THF is added dropwise to the LAH suspension while maintaining the low temperature.
-
Workup: After the addition is complete, the reaction is stirred and may be allowed to warm to room temperature or gently refluxed to ensure completion. The reaction is then carefully quenched by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts in a granular form that is easily filtered.
-
Purification: The resulting slurry is filtered, and the solid residue is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.[4][5][6][7]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR Spectral Features:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzylic Protons: A singlet around δ 3.5 ppm for the two protons of the -CH₂-Ph group.
-
Hydroxyethyl Protons: A triplet around δ 3.6 ppm for the -CH₂-OH protons and a quartet or multiplet for the -CH₂-CH₂-OH protons. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.
-
Piperidine Ring Protons: A series of multiplets in the upfield region (δ 1.2-3.0 ppm) corresponding to the protons on the piperidine ring.
Expected ¹³C-NMR Spectral Features:
-
Aromatic Carbons: Signals in the range of δ 127-140 ppm for the carbons of the phenyl group.
-
Benzylic Carbon: A signal around δ 63 ppm for the -CH₂-Ph carbon.
-
Hydroxyethyl Carbons: A signal around δ 60 ppm for the -CH₂-OH carbon and another signal for the adjacent -CH₂- group.
-
Piperidine Ring Carbons: Signals in the range of δ 30-55 ppm for the carbons of the piperidine ring.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for the analysis of this compound.[11][12][13][14][15][16][17][18]
General HPLC Method Parameters:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water) is commonly employed. A gradient elution may be necessary to separate impurities with different polarities.
-
Detection: UV detection at a wavelength corresponding to the absorbance of the benzyl group (around 254 nm) is appropriate.
-
Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent and filtered before injection.
Workflow for HPLC Purity Analysis:
Figure 3: A typical workflow for HPLC purity analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 219. The fragmentation pattern would likely involve:
-
Benzylic cleavage: Loss of a benzyl radical to give a fragment at m/z 128, or formation of the tropylium ion at m/z 91.
-
Alpha-cleavage: Cleavage of the bond adjacent to the piperidine nitrogen.
-
Loss of water: A peak at M-18 (m/z 201) due to the loss of a water molecule from the alcohol functional group.[4][13][14][19][20][21][22]
Biological Context: Sigma-1 Receptor Signaling
Many benzylpiperidine derivatives exhibit significant affinity for sigma receptors, particularly the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular processes and is a target for the treatment of numerous neurological and psychiatric disorders.[11][19][23][24]
Sigma-1 Receptor Signaling Pathway:
Figure 4: Simplified signaling pathway of the sigma-1 receptor.
Under normal conditions, the σ₁ receptor is bound to the chaperone protein BiP at the endoplasmic reticulum. Upon stimulation by ligands (agonists) or under conditions of cellular stress, the σ₁ receptor dissociates from BiP and can then interact with various client proteins, including ion channels (such as K⁺ channels), G-protein coupled receptors, and NMDA receptors at the plasma membrane, as well as modulating calcium signaling through the IP₃ receptor. This modulation of calcium homeostasis, along with its role in reducing oxidative stress and neuroinflammation, contributes to its neuroprotective effects. Its involvement in these fundamental cellular processes makes it a promising therapeutic target for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke.[8][11][23][24]
Conclusion
This compound is a valuable chemical entity with potential applications in drug discovery, particularly in the development of ligands for sigma receptors. This guide has provided a summary of its known chemical and physical properties, detailed a plausible synthetic route with a general experimental protocol, and outlined appropriate analytical methods for its characterization. The exploration of the sigma-1 receptor signaling pathway provides a crucial biological context for the relevance of this and related benzylpiperidine derivatives in the field of neuroscience and drug development. Further research to fully elucidate the specific physical properties and biological activity of this compound is warranted.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. whitman.edu [whitman.edu]
- 6. Buy 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol [smolecule.com]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]
- 10. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. cia.gov [cia.gov]
- 18. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. rsc.org [rsc.org]
- 21. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 76876-70-5|this compound|BLD Pharm [bldpharm.com]
- 23. 1353987-71-9|2-((1-Benzylpiperidin-4-yl)methoxy)ethanol|BLDpharm [bldpharm.com]
- 24. researchgate.net [researchgate.net]
Technical Guide: 2-(1-Benzylpiperidin-4-yl)ethanol (CAS 76876-70-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Benzylpiperidin-4-yl)ethanol is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group and a 2-hydroxyethyl group at the 4-position. Its chemical structure, combining a bulky, lipophilic benzyl group with a polar hydroxyl moiety, makes it a compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, suggesting that this compound could serve as a valuable intermediate or a pharmacologically active agent itself. This document provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and potential avenues for biological investigation.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | - |
| Molecular Weight | 219.32 g/mol | - |
| Appearance | Colorless to pale yellow liquid or solid | [Vendor Information] |
| Predicted XlogP | 2.2 | PubChemLite[1] |
| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm[2] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 220.16959 |
| [M+Na]⁺ | 242.15153 |
| [M-H]⁻ | 218.15503 |
| [M+NH₄]⁺ | 237.19613 |
| [M+K]⁺ | 258.12547 |
| [M+H-H₂O]⁺ | 202.15957 |
| Data sourced from PubChemLite[1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible two-step synthesis can be devised based on the known preparation of its precursor, 4-(2-hydroxyethyl)piperidine, followed by a standard N-benzylation reaction.
Synthesis of the Precursor: 4-(2-hydroxyethyl)piperidine hydrochloride
Protocol: (Based on the hydrogenation of 2-(4-pyridyl)ethanol)[3]
-
Reaction Setup: In a high-pressure hydrogenation vessel, combine 2-(4-pyridyl)ethanol (1.0 eq), platinum oxide (approx. 0.03 eq by weight), water, and concentrated hydrochloric acid (approx. 1.2 eq).
-
Hydrogenation: The mixture is subjected to hydrogenation at a pressure of 1000 psig. The reaction progress should be monitored by techniques such as TLC or GC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, the catalyst is carefully filtered off. The aqueous solution is then concentrated under reduced pressure to yield 4-(2-hydroxyethyl)piperidine hydrochloride, which can be used in the next step with or without further purification.
N-benzylation of 4-(2-hydroxyethyl)piperidine
Proposed Protocol:
-
Reaction Setup: To a solution of 4-(2-hydroxyethyl)piperidine hydrochloride (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or triethylamine (2.5-3.0 eq) to neutralize the hydrochloride salt and facilitate the subsequent reaction.
-
Alkylation: Add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80°C) to drive the reaction to completion, monitoring by TLC or LC-MS. Once the reaction is complete, the mixture is cooled, and water is added. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Potential Biological Activity and Experimental Workflows
The N-benzylpiperidine moiety is present in numerous biologically active compounds, suggesting that this compound could exhibit a range of pharmacological effects. Based on the activities of structurally related molecules, potential areas of investigation include its activity as a cholinesterase inhibitor or as a ligand for various CNS receptors.
Cholinesterase Inhibition Assay
Given that some benzylpiperidine derivatives show acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, this would be a primary screening target.[4][5]
Experimental Protocol (Ellman's Method):
-
Reagent Preparation: Prepare solutions of AChE or BChE, the substrate acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound (this compound) at various concentrations, and DTNB. Incubate for a predefined period.
-
Initiation and Measurement: Initiate the reaction by adding the substrate. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Receptor Binding Assays
Derivatives of benzylpiperidine have been reported to interact with dopamine and sigma receptors.[4] Radioligand binding assays can be employed to determine the affinity of this compound for these and other CNS receptors.
General Experimental Workflow:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.
-
Binding Assay: In a multi-well plate, incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of the test compound.
-
Separation and Detection: After incubation, separate the bound from the unbound radioligand by rapid filtration. The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test compound is then calculated from its IC₅₀ value.
Visualizations
Proposed Synthesis Workflow
References
- 1. PubChemLite - this compound (C14H21NO) [pubchemlite.lcsb.uni.lu]
- 2. 76876-70-5|this compound|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)ethanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1-Benzylpiperidin-4-yl)ethanol, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Data
The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| CAS Number | 76876-70-5 |
| Appearance | Varies (consult supplier) |
| Solubility | Varies (consult supplier) |
| Storage Conditions | 2-8°C, Sealed in a dry environment |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the N-benzyl-4-piperidone precursor, followed by chain extension and reduction.
Step 1: Synthesis of N-Benzyl-4-piperidone
This procedure is adapted from established methods for the synthesis of N-substituted 4-piperidones.
-
Reaction: Benzylamine is reacted with an acrylate ester (e.g., methyl acrylate) via a Michael addition, followed by a Dieckmann condensation to form the piperidone ring.
-
Procedure:
-
To a solution of benzylamine in an alcoholic solvent (e.g., methanol or ethanol), add methyl acrylate dropwise at a controlled temperature (typically below 30°C).
-
After the addition is complete, the reaction mixture is heated to around 50-60°C and maintained for several hours to drive the Michael addition to completion.
-
Excess solvent and unreacted acrylate are removed by distillation.
-
A non-polar solvent (e.g., toluene) and a strong base (e.g., sodium ethoxide) are added to the residue to initiate the Dieckmann condensation. The mixture is heated to facilitate cyclization.
-
The reaction is then cooled and neutralized with an acid. Subsequent hydrolysis and decarboxylation yield N-benzyl-4-piperidone.
-
The product is purified by distillation under reduced pressure.
-
Step 2: Synthesis of this compound
This step involves a Wittig reaction to introduce the two-carbon chain, followed by a reduction.
-
Reaction: The carbonyl group of N-benzyl-4-piperidone is converted to an alkene with a two-carbon extension using a Wittig reagent, which is then reduced to the final alcohol.
-
Procedure:
-
Wittig Reagent Preparation: Prepare the ylide by reacting a suitable phosphonium salt (e.g., (2-hydroxyethyl)triphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous ether solvent.
-
Wittig Reaction: Add the synthesized N-benzyl-4-piperidone to the ylide solution at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion. This forms the intermediate alkene.
-
Reduction: The resulting alkene is then subjected to reduction. A standard method such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) can be employed to reduce the double bond and yield this compound.
-
Purification: The final product is purified using column chromatography.
-
Potential Biological Activity and Signaling Pathway
Derivatives of benzylpiperidine have been noted for their interaction with various biological targets, with a significant number showing affinity for sigma (σ) receptors. The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in modulating cellular stress responses and calcium signaling.
The following diagram illustrates a simplified representation of the sigma-1 receptor signaling pathway, which may be relevant to the biological activity of this compound and its derivatives.
Caption: Sigma-1 Receptor Signaling Pathway.
An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)ethanol
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data for 2-(1-Benzylpiperidin-4-yl)ethanol, a molecule of interest to researchers and professionals in the fields of drug development and chemical synthesis.
Chemical Structure and Identification
This compound is a tertiary amine featuring a piperidine ring N-substituted with a benzyl group and a 2-hydroxyethyl group attached at the 4-position of the piperidine ring.
Molecular Formula: C₁₄H₂₁NO[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 76876-70-5[2]
-
SMILES: OCCC1CCN(CC2=CC=CC=C2)CC1[1]
-
InChIKey: FBFPTWSKNJHCGT-UHFFFAOYSA-N[1]
Stereochemistry
A critical analysis of the molecular structure of this compound reveals the absence of any chiral centers. The carbon atoms within the piperidine ring and the ethanol side chain are not bonded to four different substituents. Consequently, this molecule is achiral and does not exhibit enantiomerism or diastereomerism.
However, the piperidine ring is conformationally flexible and can exist in various forms, with the chair conformation being the most stable. In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky benzyl and 2-hydroxyethyl groups are expected to preferentially occupy the equatorial positions to minimize steric hindrance, leading to a more stable conformational isomer.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 219.32 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 219.16231 Da | PubChem[1] |
| XlogP (predicted) | 2.2 | PubChem[1] |
| Predicted Collision Cross Section ([M+H]⁺) | 152.5 Ų | PubChem[1] |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related N-benzylpiperidine derivatives. A common approach involves the reductive amination of a suitable piperidone precursor.
Hypothetical Synthetic Workflow:
References
An In-depth Technical Guide on the Physical Properties and Solubility of 2-(1-Benzylpiperidin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1-Benzylpiperidin-4-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physical properties.
Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 76876-70-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₁NO | [1][2][3] |
| Molecular Weight | 219.32 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Predicted XlogP | 2.2 | [5] |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented. However, based on its chemical structure, which features a polar hydroxyl group and a larger non-polar benzylpiperidine moiety, a qualitative solubility profile can be inferred. The predicted XlogP value of 2.2 further supports lower solubility in water and higher solubility in organic solvents.[5]
| Solvent Class | Predicted Solubility | Rationale |
| Water | Moderate to Low | The presence of the hydroxyl group allows for hydrogen bonding with water, but the large hydrophobic benzyl and piperidine structures limit overall aqueous solubility.[1] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | These solvents can engage in hydrogen bonding with the hydroxyl group of the compound. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the polar and non-polar regions of the molecule. |
| Non-Polar Organic Solvents (e.g., Toluene, Hexane) | Likely Soluble | The significant non-polar character imparted by the benzyl and piperidine rings suggests solubility in non-polar solvents. |
A Safety Data Sheet (SDS) for the compound indicates it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
Experimental Protocols
For researchers requiring precise quantitative data, the following are detailed standard operating procedures for determining key physical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a solid compound.
Materials:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
The sample of this compound (if solid)
Procedure:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly at first, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[7][8][9][10]
-
For accurate results, perform the determination in triplicate.
Boiling Point Determination (Micro Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample.
Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
The sample of this compound (if liquid)
Procedure:
-
Place a small amount (a few milliliters) of the liquid sample into the fusion tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.
-
Attach the fusion tube to a thermometer and immerse it in a heating bath.
-
Heat the bath gently and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
-
Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point.[11][12][13][14][15]
-
Allow the apparatus to cool slowly and note the temperature at which the liquid begins to re-enter the capillary tube; this is also an indication of the boiling point.
Solubility Determination (Qualitative and Semi-Quantitative)
This protocol outlines a systematic approach to determining the solubility of a compound in various solvents.
Materials:
-
Small test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer or shaker
-
The sample of this compound
-
A range of solvents (e.g., water, ethanol, DMSO, hexane)
Procedure:
-
Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a test tube.
-
Add a measured volume of the solvent (e.g., 0.1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the compound is soluble, incrementally add more solute to determine the saturation point.
-
If the compound is not fully dissolved, incrementally add more solvent until the solid dissolves to determine the solubility in terms of mg/mL or mol/L.[16][17][18][19][20]
-
Repeat this process for each solvent of interest.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the qualitative determination of a compound's solubility.
Caption: Workflow for determining compound solubility.
References
- 1. CAS 76876-70-5: 1-Benzyl-4-(2-hydroxyethyl)piperidine [cymitquimica.com]
- 2. CAS RN 76876-70-5 | Fisher Scientific [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 76876-70-5|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C14H21NO) [pubchemlite.lcsb.uni.lu]
- 6. aablocks.com [aablocks.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. byjus.com [byjus.com]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. scribd.com [scribd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. www1.udel.edu [www1.udel.edu]
Spectroscopic Profile of 2-(1-Benzylpiperidin-4-yl)ethanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1-Benzylpiperidin-4-yl)ethanol. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document presents illustrative spectroscopic data, detailed experimental methodologies for acquiring such data, and a logical workflow for the characterization of synthesized compounds.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is representative and compiled from the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Illustrative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Ar-H (benzyl) |
| 3.64 | t | 2H | -CH₂-OH |
| 3.51 | s | 2H | -N-CH₂ -Ph |
| 2.85 | d | 2H | Piperidine H (axial, C2, C6) |
| 2.05 | t | 2H | Piperidine H (equatorial, C2, C6) |
| 1.70 - 1.55 | m | 3H | Piperidine H (C3, C5, C4) |
| 1.45 | q | 2H | -CH₂ -CH₂-OH |
| 1.30 - 1.15 | m | 2H | Piperidine H (axial, C3, C5) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data (Illustrative)
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C (quaternary, benzyl) |
| 129.2 | Ar-C H (benzyl) |
| 128.3 | Ar-C H (benzyl) |
| 127.1 | Ar-C H (benzyl) |
| 63.4 | -N-CH₂ -Ph |
| 60.8 | -CH₂ -OH |
| 53.5 | Piperidine C (C2, C6) |
| 38.7 | -CH₂ -CH₂-OH |
| 36.2 | Piperidine C (C4) |
| 31.8 | Piperidine C (C3, C5) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Data (Illustrative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | O-H stretch (alcohol) |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2920 - 2850 | Strong | C-H stretch (aliphatic) |
| 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| 1120 | Strong | C-N stretch (tertiary amine) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data (Illustrative)
| m/z | Relative Intensity (%) | Assignment |
| 219 | 40 | [M]⁺ (Molecular Ion) |
| 202 | 15 | [M - OH]⁺ |
| 174 | 20 | [M - CH₂CH₂OH]⁺ |
| 128 | 30 | [M - C₇H₇ - H]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the proton spectrum with a pulse angle of 30-45 degrees.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
Accumulate a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to span from 0 to 220 ppm.
-
Use a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on established correlation tables and prediction software.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum.
-
Data Acquisition: Typically, scan the mid-infrared region from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the molecule by comparing the peak positions (in cm⁻¹) to standard IR correlation charts.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode to form [M+H]⁺. Electron ionization (EI) can also be used to observe the molecular ion [M]⁺ and characteristic fragmentation patterns.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of N-benzylpiperidine derivatives often involves cleavage of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Biological Activity of 2-(1-Benzylpiperidin-4-yl)ethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-(1-benzylpiperidin-4-yl)ethanol derivatives. The information is compiled from various scientific publications and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways and experimental workflows.
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this core structure have shown significant affinity for various molecular targets, indicating their potential for the development of novel therapeutics for a range of disorders, particularly those affecting the central nervous system (CNS). The primary biological activities associated with these derivatives include modulation of sigma receptors (σ1 and σ2) and inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE). These targets are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease, as well as in pain, and psychiatric disorders. This guide aims to provide a detailed summary of the existing data to facilitate further research and development in this promising area.
Quantitative Biological Activity Data
The biological activity of this compound derivatives and structurally related compounds has been evaluated against several key molecular targets. The following tables summarize the available quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a comparative overview of their potency and selectivity.
Table 1: Sigma Receptor Binding Affinity of this compound Derivatives and Analogs
| Compound/Derivative | Target | Ki (nM) | Reference |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 ± 0.43 | [1] |
| "" | gpσ1R | 2.9 | [1] |
| "" | rσ2R | >400 | [1] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | σ1 | - | |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | σ1 | - | |
| Haloperidol | σ1 | 2.5 | [2] |
| (+)-Pentazocine | σ1 | - | [3] |
| PB28 | σ1 | 0.36 | [4] |
| "" | σ2 | 5.42 | [4] |
Table 2: Cholinesterase Inhibition by this compound Derivatives and Analogs
| Compound/Derivative | Target | IC50 (nM) | Reference |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | 13 | [1] |
| "" | BuChE | 3100 | [1] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | [5] |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 | |
| Donepezil | AChE | - | |
| Rivastigmine | AChE/BuChE | - | |
| Ethopropazine | BuChE | 1700 ± 530 | [6] |
| Physostigmine | BChE | 34.4 ± 14.7 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for the evaluation of this compound derivatives.
Sigma Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[3][7]
Materials:
-
Radioligand for σ1: [³H]-(+)-pentazocine
-
Radioligand for σ2: [³H]-DTG (1,3-di-o-tolylguanidine)
-
Non-specific binding control for σ1: Haloperidol (10 µM)
-
Masking agent for σ1 sites (for σ2 assay): (+)-Pentazocine (1 µM)
-
Non-specific binding control for σ2: DTG (10 µM)
-
Tissue homogenate: Guinea pig liver membranes (for σ1) or rat liver membranes (for σ2)
-
Incubation Buffer: 50 mM Tris-HCl, pH 8.0
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh guinea pig or rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer to a specific protein concentration (e.g., 400 µg per assay tube).
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Incubation buffer
-
Test compound at various concentrations or vehicle for total binding.
-
Non-specific binding control (e.g., haloperidol or DTG) for determining non-specific binding.
-
For σ2 assays, add (+)-pentazocine to mask σ1 sites.
-
Radioligand ([³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2) at a concentration near its Kd.
-
Membrane homogenate.
-
-
Incubation: Incubate the mixture for 120 minutes at 25°C.[8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE and BuChE inhibitors.[9][10]
Materials:
-
Enzyme: Electric eel AChE or equine serum BuChE
-
Substrate: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Buffer: 0.1 M Potassium phosphate buffer, pH 8.0
-
Test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Assay Preparation: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution (AChE or BuChE)
-
Test compound at various concentrations or vehicle for control.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[9]
-
Reaction Initiation: Add the substrate (acetylthiocholine or butyrylthiocholine) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., for 5 minutes) using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction (enzyme activity) from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value from the concentration-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or neuroprotective effects of the compounds on neuronal cell lines.[11][12]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). For neuroprotection studies, cells can be co-treated with a neurotoxin.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon stimulation by agonists, it dissociates from its binding partner BiP and modulates various downstream signaling pathways, including calcium signaling and the expression of neurotrophic factors, which are crucial for cell survival and neuroprotection.[13][14]
Caption: Sigma-1 receptor agonist signaling pathway.
Experimental Workflow for Screening Acetylcholinesterase Inhibitors
The process of identifying and characterizing novel acetylcholinesterase (AChE) inhibitors from a library of compounds, such as this compound derivatives, typically follows a structured workflow involving initial screening, confirmation of activity, and determination of potency.[15][16]
Caption: Workflow for AChE inhibitor screening.
Conclusion
Derivatives of this compound represent a versatile class of compounds with significant potential for therapeutic development, particularly in the realm of neurodegenerative and psychiatric disorders. Their ability to potently modulate sigma receptors and inhibit cholinesterases highlights their promise as multi-target ligands. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
2-(1-Benzylpiperidin-4-yl)ethanol: A Versatile Precursor for the Development of High-Affinity Sigma Receptor Ligands
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The sigma (σ) receptors, comprising two main subtypes, σ1 and σ2, have emerged as significant therapeutic targets for a range of central nervous system (CNS) disorders and proliferative diseases. The 2-(1-benzylpiperidin-4-yl)ethanol scaffold serves as a crucial and versatile precursor in the synthesis of a diverse array of potent and selective sigma receptor ligands. Its inherent structural features, including a basic piperidine nitrogen and a modifiable ethanol side chain, provide a robust platform for the development of novel therapeutic and diagnostic agents. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and signaling pathways associated with sigma receptor ligands derived from this pivotal precursor.
Sigma Receptor Signaling Pathways
Sigma receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER), where they modulate a variety of cellular signaling cascades.
Sigma-1 Receptor (σ1R) Signaling
The σ1 receptor is a ligand-operated chaperone protein that plays a critical role in cellular stress responses. In its inactive state, it is complexed with the binding immunoglobulin protein (BiP). Upon ligand binding or cellular stress, σ1R dissociates from BiP and interacts with a multitude of client proteins, including ion channels and G-protein coupled receptors, to modulate their activity.
Caption: Sigma-1 Receptor Signaling Cascade.
Sigma-2 Receptor (σ2R) Signaling
The σ2 receptor, identified as the transmembrane protein 97 (TMEM97), is also located in the ER and is implicated in cholesterol homeostasis and cell proliferation.[1] It forms complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to regulate cellular processes.[2][3] Dysregulation of σ2R signaling is associated with various cancers and neurodegenerative diseases.[1]
Caption: Sigma-2 Receptor Signaling Overview.
Experimental Protocols
Synthesis of Sigma Receptor Ligands from this compound
The conversion of this compound into various sigma receptor ligands typically involves the initial modification of the hydroxyl group to a more reactive functional group, such as a tosylate or an amine.
1. Synthesis of 2-(1-Benzylpiperidin-4-yl)ethyl 4-methylbenzenesulfonate (Tosylate Intermediate)
This protocol outlines the conversion of the precursor's alcohol to a tosylate, creating a good leaving group for subsequent nucleophilic substitution.
-
Materials: this compound, anhydrous pyridine, tosyl chloride.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tosyl chloride (1.2 equivalents) in anhydrous pyridine dropwise to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.
-
Quench the reaction by adding 4N HCl.
-
Extract the product with dichloromethane (CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent to yield the tosylate intermediate.
-
2. Synthesis of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (A Representative Ligand)
This protocol describes the synthesis of a potent σ1R ligand from an amine intermediate, which can be derived from the tosylate or via a Mitsunobu reaction on the starting alcohol.
-
Materials: 4-(2-Aminoethyl)-1-benzylpiperidine, 2-chloro-6-(methyl(prop-2-yn-1-yl)amino)pyridine-3,5-dicarbonitrile, anhydrous solvent (e.g., acetonitrile), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Procedure:
-
Dissolve 4-(2-aminoethyl)-1-benzylpiperidine (1 equivalent) and 2-chloro-6-(methyl(prop-2-yn-1-yl)amino)pyridine-3,5-dicarbonitrile (1 equivalent) in anhydrous acetonitrile.
-
Add DIPEA (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Sigma Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of the synthesized compounds for σ1 and σ2 receptors.
1. σ1 Receptor Binding Assay
-
Radioligand: --INVALID-LINK---pentazocine
-
Tissue Preparation: Guinea pig brain membrane homogenates.
-
Procedure:
-
Incubate the membrane homogenates with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Define non-specific binding using a high concentration of a known σ1 ligand, such as haloperidol (10 µM).
-
Incubate the mixture at 37°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
2. σ2 Receptor Binding Assay
-
Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]DTG)
-
Tissue Preparation: Rat liver membrane homogenates.
-
Procedure:
-
Follow a similar procedure to the σ1 assay, but include a high concentration of (+)-pentazocine to mask the σ1 receptor sites, as [3H]DTG binds to both subtypes.
-
Define non-specific binding with a high concentration of unlabeled DTG or haloperidol.
-
Analyze the data as described for the σ1 receptor binding assay.
-
Experimental Workflow
The overall process from precursor to a characterized sigma receptor ligand can be visualized as a multi-step workflow.
References
The Therapeutic Potential of Benzylpiperidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of therapeutic agents with significant clinical applications. Its unique combination of a basic piperidine ring and an aromatic benzyl group provides a versatile framework for interacting with a multitude of biological targets, particularly within the central nervous system. This technical guide provides an in-depth exploration of the therapeutic applications of benzylpiperidine compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Therapeutic Applications in Alzheimer's Disease
Benzylpiperidine derivatives have been extensively investigated as potential therapeutic agents for Alzheimer's disease (AD), primarily targeting cholinesterases and other disease-related pathways.
Cholinesterase Inhibition
A primary strategy in the symptomatic treatment of AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][2] Several benzylpiperidine-based compounds have been developed as potent cholinesterase inhibitors.[3]
Quantitative Data: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Donepezil | hAChE | 0.023 | [4] |
| Tacrine | hAChE | 0.424 | [4] |
| Galantamine | hAChE | 18.6 | [4] |
| Compound d5 | HDAC | 0.17 | [5] |
| AChE | 6.89 | [5] | |
| Compound d10 | HDAC | 0.45 | [5] |
| AChE | 3.22 | [5] | |
| Compound 4a | AChE | 2.08 ± 0.16 | |
| BuChE | 7.41 ± 0.44 | ||
| Compound 23 | BuChE | 0.72 | [3] |
hAChE: human Acetylcholinesterase
Experimental Protocol: Determination of Cholinesterase Activity (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity.[6][7] It relies on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[8]
Materials:
-
Phosphate buffer (0.1 M, pH 7.4)
-
DTNB solution (0.5 mM in phosphate buffer)
-
Acetylthiocholine iodide (or butyrylthiocholine iodide) substrate solution (e.g., 20 mM)
-
Enzyme solution (e.g., purified cholinesterase or tissue homogenate)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test benzylpiperidine compounds.
-
In a 96-well plate, add 10 µL of the enzyme sample to each well.
-
Add 180 µL of the DTNB solution to each well.
-
Add 10 µL of the test inhibitor dilution to the appropriate wells. A control well should contain the vehicle used to dissolve the inhibitor.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405-412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase Inhibition Pathway.
Pain Management: Dual MOR and σ1 Receptor Ligands
Benzylpiperidine derivatives have emerged as promising candidates for the development of novel analgesics with improved side-effect profiles. A key strategy involves the design of dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[9][10] Activation of MOR is a well-established mechanism for pain relief, while modulation of the σ1R can potentiate analgesia and mitigate some of the adverse effects associated with opioid use.[9][10]
Quantitative Data: In Vitro and In Vivo Activity of a Dual MOR/σ1R Benzylpiperidine Ligand
| Compound | Target | Kᵢ (nM) | ED₅₀ (mg/kg) | Pain Model | Reference |
| Compound 52 | MOR | 56.4 | 4.04 | Abdominal contraction (mice) | [9][10] |
| σ1R | 11.0 | 6.88 | Carrageenan-induced inflammatory pain (mice) | [9][10] | |
| 13.98 | Formalin test (rats) | [9][10] | |||
| 7.62 | CFA-induced chronic pain (mice) | [9][10] |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[11][12][13]
Materials:
-
Membrane preparation from a source rich in σ1 receptors (e.g., guinea pig liver).[11][12]
-
Radioligand specific for σ1R (e.g., [³H]-(+)-pentazocine).[11]
-
Non-radiolabeled ligand to define non-specific binding (e.g., haloperidol).
-
Test benzylpiperidine compounds.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test benzylpiperidine compounds.
-
In reaction tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 6 hours at 37°C for --INVALID-LINK---pentazocine).[13]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound and calculate the Ki value.
Signaling Pathway: Sigma-1 Receptor Modulation
The σ1R is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[14][15][16] Upon activation by agonists, it can translocate and interact with various client proteins, including ion channels and other receptors, to modulate a wide range of cellular signaling pathways.[14][17]
Caption: Sigma-1 Receptor Signaling Cascade.
Neuroinflammation and Neurodegeneration: MAGL Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[18] Inhibition of MAGL elevates 2-AG levels, which enhances endocannabinoid signaling and reduces the production of pro-inflammatory arachidonic acid and prostaglandins.[9][19] This dual action makes MAGL a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.[18][20] Benzylpiperidine derivatives have been developed as potent and reversible MAGL inhibitors.
Experimental Protocol: MAGL Inhibitor Activity Assay (Fluorometric Method)
This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL using a fluorogenic substrate.[21][22]
Materials:
-
Human recombinant MAGL enzyme.
-
Fluorogenic MAGL substrate (e.g., 2-arachidonoylglycerol-based).
-
Assay buffer (e.g., HEPES buffer, pH 7.5, with BSA).
-
Test benzylpiperidine inhibitor compounds.
-
Black, flat-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test benzylpiperidine compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer and the test inhibitor dilutions.
-
Add the MAGL enzyme solution to each well. A control well should contain the vehicle.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin measuring the increase in fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Signaling Pathway: Downstream Effects of MAGL Inhibition
Caption: Downstream effects of MAGL inhibition.
Other Therapeutic Applications
The versatility of the benzylpiperidine scaffold has led to its exploration in various other therapeutic areas, including as monoamine transporter inhibitors for psychiatric disorders and as stimulants.
Experimental Protocol: Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine (dopamine, norepinephrine, or serotonin) into cells expressing the corresponding transporter (DAT, NET, or SERT).[4][23][24][25]
Materials:
-
Cell line expressing the monoamine transporter of interest (e.g., HEK293 cells).
-
Radiolabeled monoamine (e.g., [³H]dopamine).
-
Test benzylpiperidine compounds.
-
Assay buffer (e.g., Krebs-phosphate buffer).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Culture the cells expressing the target transporter in 96-well plates.
-
Prepare serial dilutions of the test benzylpiperidine compounds.
-
Wash the cells with assay buffer.
-
Add the test compound dilutions and the radiolabeled monoamine to the cells.
-
Incubate for a specific time to allow for transporter-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Determine the percent inhibition of uptake at each concentration of the test compound and calculate the IC50 value.
Workflow: Drug Discovery and Development of Benzylpiperidine Compounds
Caption: Drug Discovery Workflow.
This technical guide provides a comprehensive overview of the significant therapeutic potential of benzylpiperidine compounds. The versatility of this scaffold, coupled with a deep understanding of its interactions with various biological targets, continues to drive the development of novel and improved therapies for a range of debilitating diseases.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 18. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. moleculardevices.com [moleculardevices.com]
- 25. moleculardevices.com [moleculardevices.com]
The Structure-Activity Relationship of 1-Benzylpiperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability of the benzyl and piperidine moieties to interact with a wide array of biological targets have made it a focal point in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine derivatives, focusing on their interactions with key biological targets implicated in a variety of disease states. This document summarizes quantitative SAR data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Core Biological Targets and Structure-Activity Relationship Insights
1-Benzylpiperidine derivatives have been extensively explored as modulators of several important biological targets, primarily within the central nervous system. The key to their activity lies in the strategic substitution on both the piperidine ring and the benzyl moiety, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine moiety is a key pharmacophore in several potent AChE inhibitors, including the well-known drug Donepezil.
Key SAR Insights:
-
N-Benzyl Group: The N-benzyl group is crucial for activity, often engaging in cation-π interactions with the peripheral anionic site (PAS) of the AChE active site.[1]
-
Piperidine Ring: The basic nitrogen of the piperidine ring is essential for interaction with the catalytic anionic site (CAS) of AChE. N-benzoylpiperidine derivatives, lacking this basicity, are typically inactive.[2]
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence inhibitory potency.
-
Linker and Terminal Moiety: The connection of a second moiety to the piperidine ring, often via a linker, allows for interactions with other regions of the enzyme, enhancing potency. For instance, replacing an ester linker with a more metabolically stable amide linker has been explored.
Table 1: SAR of 1-Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors
| Compound ID | R (Benzyl Substituent) | X (Linker) | Y (Terminal Moiety) | AChE IC50 (nM) | Reference |
| Donepezil (E2020) | H | -CH2- | 5,6-dimethoxy-1-indanone | 5.7 | [3] |
| Compound 21 | H | -CH2CH2N(CH3)CO- | 4'-(benzylsulfonyl)benzoyl | 0.56 | [2] |
Sigma (σ) Receptor Modulation
Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological and psychiatric disorders. 1-Benzylpiperidine derivatives have been developed as potent and selective σ receptor ligands.
Key SAR Insights:
-
Aralkyl Moiety: Modifications to the aralkyl group attached to the piperidine nitrogen have a profound impact on affinity and selectivity for σ1 versus σ2 receptors.
-
4-Position of Piperidine: Substitution at the 4-position of the piperidine ring is a common strategy to enhance affinity.
-
Linker Length: The length of the linker between the 1-benzylpiperidine moiety and another aromatic system can significantly affect σ1 receptor affinity.[4]
Table 2: SAR of 1-Benzylpiperidine Derivatives as Sigma Receptor Ligands
| Compound ID | Aralkyl Group | 4-Position Substituent | σ1 Receptor Ki (nM) | σ2/σ1 Selectivity | Reference |
| Compound 5 | -CH2CH2-Pyridine | H | 1.45 | 290 | [4] |
| Compound 1 | Benzyl | -CH2-piperazinyl-ethanone | 3.2 | - | [5] |
| BFP | Benzyl | -CH2-fluorophenyl | 10.9 | 13.1 |
Opioid Receptor Modulation
Dual-acting ligands that target both the μ-opioid receptor (MOR) and the σ1 receptor are being investigated as a novel approach to develop potent analgesics with reduced side effects.
Key SAR Insights:
-
Scaffold: The benzylpiperidine scaffold serves as a template for designing ligands with dual MOR and σ1R affinity.
-
Substitutions: Specific substitution patterns are required to achieve high affinity for both receptors.
Table 3: SAR of 1-Benzylpiperidine Derivatives as Dual MOR/σ1R Ligands
| Compound ID | MOR Ki (nM) | σ1R Ki (nM) | Reference |
| Compound 52 | 56.4 | 11.0 | [6][7] |
Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL is a promising therapeutic strategy for various disorders.
Key SAR Insights:
-
Benzylpiperidine Scaffold: This scaffold has been identified as a promising starting point for the development of reversible MAGL inhibitors.[8]
-
Phenolic Hydroxyl Group: A phenolic hydroxyl group is often crucial for interaction with the MAGL active site. Methoxy-substituted analogs are typically inactive.[9]
-
Substitutions on the Phenolic Ring: Halogen substitutions on the phenolic ring can influence inhibitory potency.[9]
Table 4: SAR of 1-Benzylpiperidine Derivatives as MAGL Inhibitors
| Compound ID | Substituents on Phenolic Ring | MAGL IC50 (nM) | Reference |
| Compound 7 | H | 133.9 | [8][9] |
| Compound 10c | Cl | 124.6 | [8] |
| Compound 10d | Cl | 107.2 | [8] |
| Compound 10e | Br | 109.4 | [8] |
| Compound 13 | - | 2.0 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR analysis of 1-benzylpiperidine derivatives.
Synthesis of 1-Benzylpiperidine Derivatives
A common and straightforward method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a piperidine or a substituted piperidine with an appropriate benzyl halide.[1]
General Procedure:
-
To a solution of the piperidine derivative (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K2CO3 or Et3N, 2.0-3.0 equivalents).[1]
-
Add the corresponding benzyl halide (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by column chromatography on silica gel if necessary.[1]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM acetylthiocholine iodide (ATCI) solution in deionized water
-
AChE enzyme solution
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[10]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[10]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI solution to all wells.[10]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
Sigma-1 Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver)
-
Radioligand (e.g., [³H]-(+)-pentazocine)
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)
-
Test compound at various concentrations
-
96-well microplate filtration format with glass fiber filters
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB) Wells: Assay buffer, radioligand, high concentration of unlabeled ligand, and membrane preparation.
-
Test Compound Wells: Assay buffer, radioligand, serial dilutions of the test compound, and membrane preparation.[11]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. Wash the filters with ice-cold assay buffer.[11]
-
Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis:
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Mu-Opioid Receptor Competitive Binding Assay
Similar to the sigma-1 receptor assay, this method determines the binding affinity of a test compound for the mu-opioid receptor.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Membrane preparation from cells expressing the mu-opioid receptor
-
Radioligand (e.g., [³H]DAMGO)
-
Unlabeled ligand for non-specific binding determination (e.g., Naloxone)
-
Test compound at various concentrations
-
96-well microplate filtration format with glass fiber filters
-
Scintillation counter
Procedure: The procedure is analogous to the sigma-1 receptor binding assay, with the substitution of mu-opioid receptor-specific reagents. The incubation is typically carried out at room temperature for 120 minutes.[12]
Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the MAGL-catalyzed cleavage of a fluorogenic substrate.
Materials:
-
MAGL Assay Buffer
-
Human recombinant MAGL enzyme
-
Fluorogenic MAGL substrate
-
MAGL control inhibitor (e.g., JJKK-048)
-
Test compounds
-
96-well plate suitable for fluorescence measurements
-
Fluorometric plate reader (Ex/Em = 360/460 nm)
Procedure:
-
Enzyme Solution Preparation: Prepare a working solution of MAGL enzyme in MAGL Assay Buffer.
-
Assay Plate Setup:
-
No Inhibitor Control: 90 µL of MAGL Enzyme Solution + 5 µL of MAGL Assay Buffer.
-
Positive Inhibition Control: 90 µL of MAGL Enzyme Solution + 5 µL of 20X MAGL Control Inhibitor.
-
Test Compound Wells: 90 µL of MAGL Enzyme Solution + 5 µL of 20X test compound solution.
-
-
Pre-incubation: Pre-incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the 20X MAGL Substrate working solution to each well.
-
Measurement: Measure the fluorescence at Ex/Em = 360/460 nm in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each test compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of 1-benzylpiperidine derivatives. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Cholinergic signaling pathway and the inhibitory action of 1-benzylpiperidine derivatives.
Caption: Experimental workflow for a sigma-1 receptor competitive binding assay.
Caption: Simplified μ-opioid receptor signaling pathway modulated by 1-benzylpiperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasp-pain.org [iasp-pain.org]
- 8. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
2-(1-Benzylpiperidin-4-yl)ethanol: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals. The information provided is based on available data for structurally similar compounds and should be used as a guideline for safe handling. A comprehensive risk assessment should be conducted before use. No specific safety and toxicity data for 2-(1-Benzylpiperidin-4-yl)ethanol has been identified.
Introduction
This compound is a chemical compound containing a piperidine core, a benzyl group, and an ethanol substituent. Due to the absence of a dedicated Safety Data Sheet (SDS), this guide synthesizes safety and toxicity information from structurally related compounds, namely piperidine-ethanol derivatives and N-benzylpiperidine analogs. This information is intended to provide a basis for safe laboratory conduct.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards.
GHS Hazard Classification (Predicted):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
Signal Word: Danger[2]
Hazard Pictograms:
(Corrosion, Health Hazard)
Precautionary Statements (General):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Toxicological Information (Inferred)
Quantitative toxicological data for this compound is not available. The following table summarizes data for related compounds to provide an estimate of potential toxicity.
| Compound | Test | Route | Species | Value | Reference |
| Piperidine | LD50 | Oral | Rat | 133-740 mg/kg bw | [3] |
| Piperidine | LD50 | Dermal | Rabbit | ~740 mg/kg bw | [3] |
Summary of Potential Health Effects:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: Expected to cause severe skin burns and may be harmful if absorbed through the skin.[1]
-
Eye Contact: Expected to cause serious eye damage.[1]
-
Ingestion: Harmful if swallowed.[1]
Experimental Protocols (General Guidance)
Detailed experimental protocols for toxicity testing of this compound are not available. The following are generalized protocols based on standard OECD guidelines for acute toxicity testing, which would be appropriate for this class of compound.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
-
Animal Selection: Use a single sex of healthy, young adult rodents (e.g., rats or mice).
-
Housing and Fasting: House animals individually. Withhold food overnight for rats or for 3-4 hours for mice before dosing. Water is provided ad libitum.
-
Dose Administration: Administer the test substance by oral gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down based on the outcome of the previous animal.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Use the maximum likelihood method to calculate the LD50 and its confidence intervals.
Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Animal Selection: Use healthy, young adult rodents with clipped fur.
-
Test Substance Preparation: The substance is applied uniformly over a shaved area of at least 10% of the body surface.
-
Application: Apply the substance to the skin and cover with a porous gauze dressing and non-irritating tape for 24 hours.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: The LD50 is calculated if sufficient mortality occurs.
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Recommended storage temperature: 2-8°C.[4]
Visualized Workflows
The following diagrams illustrate standard laboratory safety and handling procedures.
References
The N-Benzylpiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine motif, a seemingly simple heterocyclic structure, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry. Its unique combination of a basic piperidine ring and a lipophilic benzyl group has provided a fertile ground for the development of a diverse array of therapeutic agents targeting a wide range of biological systems.[1] This technical guide delves into the discovery and rich history of the N-benzylpiperidine core, providing a comprehensive overview of its synthesis, key experimental findings, and its enduring impact on modern drug development.
A Historical Perspective: From Anesthetics to Cognitive Enhancers
The emergence of the N-benzylpiperidine scaffold in medicinal chemistry is not attributable to a single, serendipitous discovery but rather to a gradual evolution of synthetic chemistry and a growing understanding of structure-activity relationships (SAR). While the N-benzylation of piperidine is a fundamental reaction in organic chemistry, the strategic importance of this scaffold became truly apparent in the mid-20th century with the exploration of synthetic analgesics and anesthetics.[1]
One of the earliest and most notorious compounds to bring the related phenylcyclohexyl piperidine structure to prominence was Phencyclidine (PCP) . Initially synthesized in 1926 and later marketed as Sernyl in the 1950s, PCP was investigated as a dissociative anesthetic.[2][3][4][5] While it demonstrated effective analgesia without significant cardiorespiratory depression, its development was halted due to severe postoperative side effects, including agitation, delusions, and irrational behavior.[6] This early example, though ultimately a clinical failure, highlighted the profound impact that piperidine-based structures could have on the central nervous system.
The latter half of the 20th century witnessed the rise of another pivotal class of N-benzylpiperidine derivatives: potent opioid analgesics. The synthesis of Fentanyl in 1959 by Dr. Paul Janssen marked a significant milestone.[7][8] This 4-anilidopiperidine derivative, featuring a structure related to the N-benzylpiperidine core, exhibited potency approximately 100 times that of morphine, revolutionizing the field of anesthesiology and pain management.[8][9] The development of Fentanyl and its numerous analogs underscored the critical role of the piperidine scaffold in designing potent ligands for opioid receptors.[10][11]
The late 20th century saw the N-benzylpiperidine scaffold find a new and crucial application in the fight against neurodegenerative diseases. The development of Donepezil (Aricept®) for the treatment of Alzheimer's disease is a landmark achievement in the history of this scaffold.[12][13] Donepezil, a potent and selective acetylcholinesterase (AChE) inhibitor, exemplifies the rational design of N-benzylpiperidine derivatives to interact with specific biological targets.[14] Its success cemented the importance of this structural motif in the development of drugs for central nervous system disorders.
Therapeutic Applications and Key Discoveries
The versatility of the N-benzylpiperidine scaffold is evident in the wide array of therapeutic areas where it has found application. The following sections detail its role in several key areas, presenting quantitative data and experimental protocols for seminal discoveries.
Acetylcholinesterase Inhibitors for Alzheimer's Disease
The development of Donepezil represents a pinnacle in the application of the N-benzylpiperidine scaffold. The key to its efficacy lies in its ability to selectively inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
| Compound | Target | IC50 (nM) | Notes |
| Donepezil | Human AChE | 2.08 ± 0.16 | A potent and selective inhibitor.[14] |
| Derivative d5 | Human AChE | 6,890 | A dual inhibitor of HDAC and AChE.[15] |
| Derivative d10 | Human AChE | 3,220 | A dual inhibitor of HDAC and AChE.[15] |
| Derivative 4a | Human AChE | 2,080 | A multitarget-directed AChE/BuChE inhibitor.[14] |
| Derivative 4a | Human BuChE | 7,410 | A multitarget-directed AChE/BuChE inhibitor.[14] |
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.
Principle: The assay is based on the enzymatic hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
AChE solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) solution (15 mM)
-
DTNB solution (3 mM)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well microplate, add the following to triplicate wells:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. PCP | Research Starters | EBSCO Research [ebsco.com]
- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 4. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 5. drugabuse.com [drugabuse.com]
- 6. justice.gov [justice.gov]
- 7. Fentanyl Analogs | PNNL [pnnl.gov]
- 8. news-medical.net [news-medical.net]
- 9. unodc.org [unodc.org]
- 10. ussc.gov [ussc.gov]
- 11. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 12. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1-Benzylpiperidin-4-yl)ethanol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-(1-benzylpiperidin-4-yl)ethanol from 4-piperidineethanol. Two primary synthetic routes are presented: direct N-alkylation and reductive amination. These methods are commonly employed for the N-benzylation of secondary amines and offer distinct advantages in terms of reaction conditions and scalability. This guide includes comprehensive experimental procedures, tabulated data for key reaction parameters, and a workflow diagram to facilitate successful synthesis for research and drug development applications.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of a wide range of pharmacologically active compounds. The piperidine moiety is a prevalent scaffold in many approved drugs. The synthesis of this compound is typically achieved through the N-benzylation of 4-piperidineethanol. This process involves the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and a benzyl group. The two most common and effective methods for this transformation are direct N-alkylation with a benzyl halide and reductive amination with benzaldehyde.
Direct alkylation is a straightforward SN2 reaction where the amine nucleophilically attacks the benzyl halide.[1][2] This method is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct.[2] Reductive amination, on the other hand, involves the initial formation of an iminium ion intermediate from the reaction of the amine with benzaldehyde, which is then reduced in situ to the desired tertiary amine.[3][4] This one-pot procedure is considered a greener alternative to direct alkylation.[3]
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic methods described in this document.
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |
| Reactants | 4-Piperidineethanol, Benzyl Bromide | 4-Piperidineethanol, Benzaldehyde |
| Base/Reducing Agent | Potassium Carbonate (K2CO3) | Sodium Triacetoxyborohydride (NaBH(OAc)3) |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Molar Ratio (Amine:Reagent:Base/Reducer) | 1 : 1.1 : 2 | 1 : 1.1 : 1.5 |
| Reaction Temperature | 25-30 °C (Room Temperature) | 25-30 °C (Room Temperature) |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
Experimental Protocols
Method 1: Direct N-Alkylation using Benzyl Bromide
This protocol details the synthesis of this compound via direct alkylation of 4-piperidineethanol with benzyl bromide.
Materials:
-
4-Piperidineethanol
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add 4-piperidineethanol (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Method 2: Reductive Amination using Benzaldehyde
This protocol describes the synthesis of this compound via a one-pot reductive amination reaction.
Materials:
-
4-Piperidineethanol
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add 4-piperidineethanol (1.0 eq) and benzaldehyde (1.1 eq).
-
Dissolve the reactants in anhydrous DCM.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound from 4-piperidineethanol, highlighting the two primary methods.
Caption: Synthetic routes to this compound.
References
Application Notes and Protocols for N-benzylation of 2-(piperidin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-benzylation of 2-(piperidin-4-yl)ethanol, a common synthetic transformation in medicinal chemistry and drug development. Two primary methods are presented: direct N-alkylation using benzyl bromide and reductive amination with benzaldehyde. These protocols are designed to be clear, concise, and easily adaptable for laboratory use.
Introduction
2-(Piperidin-4-yl)ethanol is a valuable building block in the synthesis of a wide range of biologically active compounds. Its N-benzylation is a key step in modifying its properties, often serving as a precursor for further functionalization or as a final synthetic step in the creation of target molecules. The choice between direct alkylation and reductive amination depends on factors such as substrate compatibility, desired selectivity, and available reagents. Direct alkylation is a straightforward method, while reductive amination can offer better control and avoid the formation of quaternary ammonium salts.
Data Presentation
The following tables summarize the key reagents, solvents, and conditions for the two primary methods of N-benzylation of 2-(piperidin-4-yl)ethanol.
Table 1: Reagents and Conditions for Direct N-Alkylation
| Reagent/Parameter | Condition/Stoichiometry | Purpose |
| 2-(Piperidin-4-yl)ethanol | 1.0 equivalent | Starting material |
| Benzyl bromide | 1.0 - 1.2 equivalents | Benzylating agent |
| Base (e.g., K₂CO₃, Et₃N) | 2.0 - 3.0 equivalents | Acid scavenger |
| Solvent (e.g., DMF, ACN) | Anhydrous | Reaction medium |
| Temperature | Room temperature to 60°C | Reaction condition |
| Reaction Time | 12 - 24 hours | For reaction completion |
Table 2: Reagents and Conditions for Reductive Amination
| Reagent/Parameter | Condition/Stoichiometry | Purpose |
| 2-(Piperidin-4-yl)ethanol | 1.0 equivalent | Starting material |
| Benzaldehyde | 1.0 - 1.2 equivalents | Forms iminium intermediate |
| Reducing Agent | 1.5 - 2.0 equivalents | Reduces the iminium ion |
| (e.g., NaBH(OAc)₃, NaBH₃CN) | ||
| Solvent (e.g., DCM, DCE) | Anhydrous | Reaction medium |
| Additive (optional) | Acetic acid (catalytic) | Facilitates iminium formation |
| Temperature | 0°C to room temperature | Reaction condition |
| Reaction Time | 4 - 12 hours | For reaction completion |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the N-benzylation of 2-(piperidin-4-yl)ethanol using benzyl bromide and potassium carbonate as the base.
Materials:
-
2-(Piperidin-4-yl)ethanol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(piperidin-4-yl)ethanol (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-(piperidin-4-yl)ethanol.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol details the N-benzylation of 2-(piperidin-4-yl)ethanol via reductive amination using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
2-(Piperidin-4-yl)ethanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 2-(piperidin-4-yl)ethanol (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-(piperidin-4-yl)ethanol.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Application Notes and Protocols: Synthesis of Donepezil Analogues Utilizing 2-(1-Benzylpiperidin-4-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of donepezil and its analogues, starting from the precursor 2-(1-Benzylpiperidin-4-yl)ethanol. Detailed experimental protocols for the key synthetic transformations are provided, including the oxidation of the starting material, subsequent condensation with an indanone core, and final reduction to yield the target compounds. Additionally, this note summarizes the biological activity of various donepezil analogues and illustrates the primary mechanism of action through a signaling pathway diagram.
Introduction
Donepezil is a cornerstone in the palliative treatment of Alzheimer's disease, functioning as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE).[1] The N-benzylpiperidine moiety is a critical pharmacophore responsible for its high affinity and selectivity for AChE.[2] The development of donepezil analogues is a key strategy in the search for new multi-target agents for Alzheimer's disease, aiming to improve efficacy, reduce side effects, or introduce additional therapeutic actions, such as inhibiting butyrylcholinesterase (BuChE) or β-secretase (BACE1).[3][4]
This application note details a reliable synthetic pathway to access donepezil and its analogues, beginning with this compound. This readily available starting material is first oxidized to the key intermediate, N-benzylpiperidine-4-carboxaldehyde, which then undergoes a condensation reaction with a suitable indanone derivative. The final step involves a reduction to produce the saturated linker characteristic of the donepezil structure.
Overall Synthetic Workflow
The synthesis of donepezil analogues from this compound is a three-step process. The workflow involves an initial oxidation, followed by an aldol condensation, and a final reduction step. This versatile pathway allows for the introduction of diversity in the indanone portion of the molecule to generate a library of novel analogues.
Experimental Protocols
Protocol 1: Oxidation of this compound to N-Benzylpiperidine-4-carboxaldehyde
This protocol utilizes a TEMPO-catalyzed oxidation, which offers mild conditions and high selectivity for the conversion of the primary alcohol to an aldehyde.
Materials:
-
This compound
-
2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)
-
Sodium periodate (NaIO₄)
-
Sodium bromide (NaBr)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add a catalytic amount of TEMPO (approx. 0.02 equivalents) and sodium bromide (approx. 0.1 equivalents).
-
Prepare an aqueous solution of sodium periodate (approx. 1.2 equivalents) and add it to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer twice with a 1 M aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzylpiperidine-4-carboxaldehyde, which can be used in the next step without further purification.
Protocol 2: Aldol Condensation with 5,6-Dimethoxy-1-indanone
This step involves the base-catalyzed condensation of the aldehyde with the indanone to form the α,β-unsaturated ketone intermediate.
Materials:
-
N-benzylpiperidine-4-carboxaldehyde (from Protocol 1)
-
5,6-Dimethoxy-1-indanone
-
Sodium hydroxide (NaOH) or Lithium diisopropylamide (LDA)
-
Methanol or Tetrahydrofuran (THF)
-
5% Acetic acid solution
Procedure:
-
Dissolve 5,6-dimethoxy-1-indanone (1 equivalent) in methanol under an inert atmosphere.
-
Slowly add sodium hydroxide flakes (3.2 equivalents) to the solution.
-
Add a solution of N-benzylpiperidine-4-carboxaldehyde (1 equivalent) in methanol to the reaction mixture.
-
Stir the mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.[5]
-
Upon completion, a solid precipitate will form. Filter the solid and wash it with a 5% acetic acid solution, followed by a wash with cold methanol.
-
Dry the solid to obtain 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one.[5][6]
Protocol 3: Reduction of the Enone to Yield Donepezil
The final step is the reduction of the double bond to yield the saturated carbon bridge of the donepezil scaffold.
Materials:
-
2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one (from Protocol 2)
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Hydrogen gas (H₂)
-
Methanol or Tetrahydrofuran (THF)
Procedure:
-
Suspend the enone intermediate (1 equivalent) in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (approx. 10% by weight).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Donepezil). The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Biological Activity of Donepezil Analogues
The synthesized analogues can be evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following tables summarize the IC₅₀ values for a selection of donepezil analogues from published literature, demonstrating the impact of structural modifications on inhibitory potency.
Table 1: Inhibitory Activity against Acetylcholinesterase (AChE)
| Compound | R Group Modification | IC₅₀ (µM) vs. EeAChE | IC₅₀ (µM) vs. HsAChE | Reference |
| Donepezil | -OCH₃ | 0.12 ± 0.01 | 0.032 ± 0.011 | [3] |
| Analogue 8b | -H₂NCH₂CH₂ | 0.021 ± 0.003 | N/A | [3] |
| Analogue 8h | -Benzyl | 0.13 ± 0.01 | N/A | [3] |
| Analogue 8t | -4-Br-2-F-Benzyl | 0.054 ± 0.007 | 0.0018 ± 0.0006 | [3] |
| Analogue 2d | 2-Me-Benzyl | N/A | 0.008 | [2] |
| Analogue 2g | 3-Cl-Benzyl | N/A | 0.003 | [2] |
EeAChE: Electrophorus electricus Acetylcholinesterase; HsAChE: Homo sapiens Acetylcholinesterase. N/A: Not Available.
Table 2: Inhibitory Activity against Butyrylcholinesterase (BuChE)
| Compound | R Group Modification | IC₅₀ (µM) vs. eqBuChE | Reference |
| Donepezil | -OCH₃ | 3.3 | [2] |
| Analogue 112k | Melatonin-derived | 0.08 | [7] |
| Analogue 2d | 2-Me-Benzyl | >10 | [2] |
| Analogue 2j | 2-Me-Benzyl (modified indanone) | 0.7 | [2] |
eqBuChE: Equus ferus Butyrylcholinesterase.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary therapeutic effect of donepezil and its analogues stems from the inhibition of acetylcholinesterase in the synaptic cleft. In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE into choline and acetate. In Alzheimer's disease, cholinergic neuron degeneration leads to reduced ACh levels. By reversibly binding to and inhibiting AChE, donepezil analogues prevent the breakdown of ACh, thereby increasing its concentration and duration of action in the synapse. This enhancement of cholinergic transmission can lead to modest improvements in cognitive function.[8][9][10]
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | C24H27NO3 | CID 53394849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goodrx.com [goodrx.com]
- 9. ivypanda.com [ivypanda.com]
- 10. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: 2-(1-Benzylpiperidin-4-yl)ethanol as a Versatile Building Block for Novel Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global challenge of neurodegenerative diseases, particularly Alzheimer's disease, has intensified the search for effective therapeutic agents. A primary strategy in managing Alzheimer's symptoms is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil, a leading AChE inhibitor, features a key N-benzylpiperidine moiety, which has become a critical pharmacophore in the design of new, potent, and selective inhibitors. This document provides detailed application notes and protocols for utilizing 2-(1-Benzylpiperidin-4-yl)ethanol as a versatile building block in the synthesis of novel acetylcholinesterase inhibitors. While direct synthesis from this specific ethanol derivative is not extensively documented, its structure provides a logical and strategic starting point for creating analogues of established inhibitors like Donepezil.
Strategic Application of this compound
This compound serves as an excellent precursor for introducing the N-benzylpiperidine pharmacophore. The terminal hydroxyl group can be readily functionalized to enable coupling with various aromatic or heterocyclic moieties, a common feature in many potent AChE inhibitors. A key synthetic transformation is the conversion of the primary alcohol to a more reactive leaving group, such as a tosylate or a halide, or its oxidation to an aldehyde. This modified intermediate can then be used in nucleophilic substitution or condensation reactions to build the final inhibitor scaffold.
Diagram: Proposed Synthetic Pathway
The following diagram illustrates a proposed synthetic pathway to convert this compound into a key intermediate, 1-benzylpiperidine-4-carbaldehyde, which is a common precursor for Donepezil analogues.
Caption: Proposed synthetic route from this compound.
Quantitative Data: Acetylcholinesterase Inhibitory Activity of Representative Derivatives
The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of several N-benzylpiperidine derivatives, which can be synthesized from precursors derived from this compound.
| Compound ID | Structure | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| Donepezil | N/A (Reference) | 0.023[1] | 5.8[1] | 252 |
| Analogue 1 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41[2] | > 40 | > 97 |
| Analogue 2 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94[2] | > 40 | > 6.7 |
| Analogue 3 | N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide | Moderate Inhibition | N/A | N/A |
| Analogue 4 | 2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile | N/A | N/A | N/A |
| Analogue 5 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.00056[3] | > 10 | ~18,000 |
| Analogue 6 | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 0.0057 | 7.13 | 1250 |
Experimental Protocols
Protocol 1: Synthesis of a Donepezil Analogue from a 1-Benzylpiperidine-4-carbaldehyde Precursor
This protocol describes a general procedure for the synthesis of a Donepezil analogue via an aldol condensation reaction, a key step in which the precursor derived from this compound would be utilized.
Materials:
-
1-Benzylpiperidine-4-carbaldehyde
-
5,6-Dimethoxy-1-indanone
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, a mixture of 1-benzylpiperidine-4-carbaldehyde and 5,6-dimethoxy-1-indanone in ethanol is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water and the pH is adjusted to neutral with dilute hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the unsaturated indanone intermediate.
-
The intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the final Donepezil analogue.
Diagram: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of a Donepezil analogue.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the widely used Ellman's method for determining the in vitro acetylcholinesterase inhibitory activity of synthesized compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Donepezil) in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Add 140 µL of the phosphate buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately add 20 µL of the DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram: AChE Inhibition Assay Workflow
Caption: Principle and workflow of the Ellman's assay for AChE inhibition.
Conclusion
This compound represents a promising and adaptable starting material for the synthesis of a diverse range of potential acetylcholinesterase inhibitors. Through straightforward chemical modifications, this building block can be incorporated into scaffolds analogous to clinically successful drugs like Donepezil. The protocols provided herein offer a foundational framework for the synthesis and evaluation of novel compounds, empowering researchers to explore new chemical space in the quest for more effective treatments for Alzheimer's disease and other neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Substituted N-Benzylpiperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Substituted N-benzylpiperidine scaffolds are crucial pharmacophores found in a wide array of biologically active compounds and pharmaceutical agents. Their structural motif is central to the development of analgesics, antipsychotics, antihistamines, and agents targeting various central nervous system (CNS) disorders. The ability to efficiently synthesize and diversify this core structure is therefore of significant interest in medicinal chemistry and drug discovery. This document provides detailed protocols and comparative data for several key synthetic routes to 4-substituted N-benzylpiperidine derivatives.
Core Synthetic Strategies
Several robust synthetic methodologies have been established for the synthesis of 4-substituted N-benzylpiperidine derivatives. The choice of strategy often depends on the desired substituent at the 4-position. The primary approaches covered in this document include:
-
Reductive Amination of N-Benzyl-4-piperidone: Ideal for introducing nitrogen-based substituents at the 4-position.
-
Grignard Reaction with N-Benzyl-4-piperidone: A classic method for forming carbon-carbon bonds to introduce alkyl or aryl groups, resulting in a 4-hydroxy intermediate.
-
Suzuki Coupling: A powerful cross-coupling reaction for the synthesis of 4-aryl- and 4-benzyl-N-benzylpiperidines.
-
Wittig Reaction: Used to introduce exocyclic double bonds at the 4-position, which can be further functionalized.
The following diagram provides a high-level overview of these synthetic pathways starting from the key intermediate, N-benzyl-4-piperidone.
Caption: Key synthetic routes to 4-substituted N-benzylpiperidines.
Reductive Amination of N-Benzyl-4-piperidone
Reductive amination is a highly efficient, often one-pot, procedure for synthesizing 4-amino-N-benzylpiperidine derivatives.[1] The reaction involves the in-situ formation of an imine or iminium ion from N-benzyl-4-piperidone and an amine, which is subsequently reduced by a selective hydride agent.[1]
Reaction Workflow
The general workflow for reductive amination is illustrated below.
Caption: Workflow for reductive amination of N-benzyl-4-piperidone.
Comparative Data of Reducing Agents
The choice of reducing agent is critical for the success of the reaction, with milder agents preferred to avoid reduction of the starting ketone.[1]
| Reducing Agent | Amine Substrate | Solvent | Typical Yield | Notes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary & Secondary Amines | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 70-95% | Mild, selective, and broadly applicable. Does not reduce the starting ketone.[1] Often the reagent of choice. |
| Sodium Cyanoborohydride (NaBH₃CN) | Primary & Secondary Amines | Methanol (MeOH) | 60-90% | Effective but toxic (releases HCN gas upon acidification). Requires careful pH control.[2] |
| Catalytic Hydrogenation (H₂, Pd/C) | Primary & Secondary Amines | Ethanol (EtOH) or Methanol (MeOH) | 50-85% | Can lead to debenzylation of the piperidine nitrogen if conditions are not carefully controlled. |
Experimental Protocol: Synthesis of N-Benzyl-N-methyl-4-aminopiperidine using NaBH(OAc)₃
This protocol is adapted from established procedures for reductive amination.[1]
-
Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine (solution in THF or EtOH, 1.2 eq) followed by acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Grignard Reaction with N-Benzyl-4-piperidone
The Grignard reaction allows for the introduction of a wide variety of alkyl and aryl substituents at the 4-position of the piperidine ring. The reaction of an organomagnesium halide (Grignard reagent) with N-benzyl-4-piperidone yields a tertiary alcohol, which can be a final product or a versatile intermediate for further transformations.[3]
Comparative Data for Grignard Additions
| Grignard Reagent (R-MgBr) | R-Group | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylmagnesium bromide | Phenyl | THF | 0 to rt | 66 | [3] |
| m-Bromotrifluoromethylbenzene derived | 3-(Trifluoromethyl)phenyl | THF | Not specified | 87.9 (overall yield for two steps) | [4] |
| Benzylmagnesium chloride | Benzyl | THF | -78 to rt | Not specified for this specific substrate, but a general method. | [5] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of N-Benzyl-4-phenyl-4-hydroxypiperidine
This protocol is a general guideline based on established procedures for Grignard reactions with 4-piperidones.[3]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction Setup: In a separate flame-dried flask, dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the freshly prepared Grignard reagent to the cooled solution of N-benzyl-4-piperidone via a cannula or dropping funnel.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.
Suzuki Coupling
The Suzuki coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly for creating biaryl or alkyl-aryl linkages. An efficient method for constructing 4-benzyl piperidines involves the Suzuki coupling of a piperidine-derived organoborane with an aryl halide.[6][7] This protocol often starts with N-Boc-4-methylenepiperidine.[6]
Reaction Workflow for Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 7. Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1-Benzylpiperidin-4-yl)ethanol in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2-(1-Benzylpiperidin-4-yl)ethanol in neuropharmacology research. Based on the pharmacological profile of structurally related benzylpiperidine compounds, this document outlines potential applications and detailed experimental protocols for characterizing the activity of this molecule at key neuropharmacological targets, including sigma receptors and cholinesterases.
Potential Neuropharmacological Applications
The benzylpiperidine scaffold is a common feature in a variety of centrally acting agents. Derivatives of this structure have shown significant affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a range of neurological and psychiatric conditions such as Alzheimer's disease, neuropathic pain, and depression. Additionally, some benzylpiperidine derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of cholinergic neurotransmission, a key target in dementia therapies.
Therefore, this compound is a candidate for investigation in the following areas:
-
Modulation of Sigma Receptors: Characterization of its binding affinity and functional activity at σ₁ and σ₂ receptors.
-
Cholinesterase Inhibition: Assessment of its inhibitory potential against AChE and BChE.
-
Neuroprotection: Evaluation of its ability to protect neuronal cells from oxidative stress.
-
Cognitive Enhancement: In vivo assessment of its effects on learning and memory in animal models.
Quantitative Data of Structurally Similar Compounds
To provide a reference for expected potencies, the following table summarizes the binding affinities and inhibitory concentrations of various benzylpiperidine derivatives for sigma receptors and cholinesterases.
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| N-(N-benzylpiperidin-4-yl)-2-iodobenzamide | Sigma-1 & -2 | Radioligand Binding | 1.6 | - |
| 4-(N-benzylpiperidine-4-yl)-4-iodobenzamide | Sigma-1 | Radioligand Binding | - | - |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | Enzyme Inhibition | - | 5.7 |
| 1-benzylpiperidine derivatives (various) | BuChE & SERT | Enzyme/Transporter | - | Moderate |
| N-[2-(1'-piperidinyl)ethyl]-4-iodobenzamide (IPAB) | Sigma Receptors | Radioligand Binding | 13 | - |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Sigma Receptors | Radioligand Binding | 5.19 | - |
Experimental Protocols
In Vitro Assays
These protocols are designed to determine the binding affinity of this compound for σ₁ and σ₂ receptors using radioligand binding assays.[1][2][3][4][5]
a) Sigma-1 (σ₁) Receptor Binding Assay
-
Biological Source: Guinea pig brain or liver membranes, which have high densities of σ₁ receptors.[1][6]
-
Radioligand: --INVALID-LINK---Pentazocine, a selective σ₁ receptor ligand.[1][2][3]
-
Protocol:
-
Prepare membrane homogenates from guinea pig brain or liver.
-
In a 96-well plate, incubate the membrane preparation (~100 µg protein) with various concentrations of this compound and a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM).[3]
-
Incubate at 37°C for 90 minutes.[3]
-
To determine non-specific binding, use a high concentration of a known sigma ligand like haloperidol (10 µM).[3]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.
-
b) Sigma-2 (σ₂) Receptor Binding Assay
-
Biological Source: Rat liver membranes.[7]
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand.[2]
-
Protocol:
-
Prepare membrane homogenates from rat liver.
-
To mask the σ₁ receptors, add a selective σ₁ ligand like (+)-pentazocine (e.g., 100 nM) to all wells.[3]
-
Incubate the membrane preparation (~300 µg protein) with various concentrations of this compound and a fixed concentration of [³H]DTG (e.g., 5 nM).[3][7]
-
Incubate at room temperature for 120 minutes.[3]
-
Define non-specific binding using a high concentration of DTG (10 µM).[3]
-
Follow steps 5-8 from the σ₁ receptor binding assay protocol to determine the Kᵢ value.
-
The following protocols utilize the Ellman's method to quantify the inhibition of AChE and BChE.[8][9][10][11]
a) Acetylcholinesterase (AChE) Inhibition Assay
-
Enzyme Source: Recombinant human AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Protocol:
-
In a 96-well plate, add phosphate buffer (0.1 M, pH 8.0), AChE solution, and DTNB solution.
-
Add various concentrations of this compound or a solvent control.
-
Pre-incubate the mixture for 10 minutes at 25°C.[8]
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. This reflects the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
b) Butyrylcholinesterase (BChE) Inhibition Assay
-
Enzyme Source: Recombinant human or horse serum BChE.[12]
-
Substrate: S-butyrylthiocholine iodide (BTCI).
-
Protocol: The protocol is identical to the AChE inhibition assay, with the substitution of BChE for AChE and BTCI for ATCI.[13][14]
This assay assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.[15][16][17][18][19]
-
Cell Line: PC12 cells (rat pheochromocytoma cell line).
-
Stress Inducer: Hydrogen peroxide (H₂O₂).
-
Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay.
-
Protocol:
-
Seed PC12 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the cell culture medium and incubate for an appropriate time (e.g., 4-6 hours).[16]
-
Remove the medium and add MTT or CCK-8 solution.
-
Incubate for 1-4 hours to allow for the formation of formazan (MTT) or a colored product (CCK-8).
-
If using MTT, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
In Vivo Assays
This model is used to evaluate the potential of this compound to ameliorate learning and memory deficits.[20][21][22][23][24]
-
Animal Model: Male Swiss albino or C57BL/6 mice.
-
Amnesia Induction: Scopolamine (a muscarinic receptor antagonist) administered intraperitoneally (i.p.) at a dose of 0.4-1 mg/kg.[20][21]
-
Behavioral Tests: Morris Water Maze (MWM) or Passive Avoidance Paradigm (PAP).
-
Protocol (Morris Water Maze):
-
Administer this compound or vehicle orally for a pre-treatment period (e.g., 14 days).
-
On the testing days, administer the compound 60 minutes before the trial.
-
Induce amnesia by injecting scopolamine 30 minutes before the trial.[20]
-
Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Analyze the data to determine if the compound reverses the scopolamine-induced increase in escape latency and decrease in time spent in the target quadrant.
-
This test is important to rule out any confounding effects of this compound on motor activity that could influence performance in memory tasks.[25][26][27][28][29]
-
Apparatus: Open field arena, often equipped with infrared beams or a video tracking system.
-
Protocol:
-
Acclimate the mice to the testing room for 30-60 minutes.[25]
-
Place each mouse individually into the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 5-30 minutes).
-
Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena with 70% ethanol between each trial to remove olfactory cues.[26][28]
-
Compare the locomotor activity of compound-treated mice to vehicle-treated controls.
-
Conclusion
The provided application notes and protocols offer a structured framework for the initial neuropharmacological characterization of this compound. By systematically evaluating its interaction with sigma receptors and cholinesterases, as well as its neuroprotective and cognitive effects, researchers can elucidate its potential as a novel therapeutic agent for neurological disorders. It is crucial to include appropriate positive and negative controls in all experiments and to perform dose-response studies to obtain robust and reliable data.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Neuroprotective Actions of Different Exogenous Nucleotides in H2O2-Induced Cell Death in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. njppp.com [njppp.com]
- 21. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. Locomotion test for mice [protocols.io]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2-(1-Benzylpiperidin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of 2-(1-Benzylpiperidin-4-yl)ethanol. This compound serves as a versatile building block in medicinal chemistry, and derivatization of its hydroxyl moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols cover three common and synthetically useful transformations: esterification, etherification, and carbamate formation.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a primary alcohol provides a convenient handle for introducing a variety of functional groups, thereby modulating the compound's physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. These modifications can significantly impact pharmacokinetic and pharmacodynamic profiles. This document outlines detailed experimental procedures for the synthesis of ester, ether, and carbamate derivatives of this compound, complete with representative quantitative data and workflow diagrams.
Derivatization Strategies
The primary hydroxyl group of this compound can be readily derivatized through several classical organic reactions. The choice of derivatization strategy will depend on the desired functional group and the overall synthetic scheme.
Esterification
Esterification is a common method to introduce a wide range of acyl groups. The reaction of this compound with an acyl chloride in the presence of a base is a high-yielding and straightforward procedure.
Etherification
The formation of an ether linkage can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Carbamate Formation
Carbamates are important functional groups in many pharmaceutical compounds. They can be synthesized by reacting this compound with an isocyanate or by a multi-step procedure involving activation of the alcohol.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Data for the Esterification of this compound
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane | 2 - 4 | 85 - 95 |
| Benzoyl chloride | Pyridine | Dichloromethane | 4 - 6 | 80 - 90 |
| Isobutyryl chloride | Triethylamine | Dichloromethane | 3 - 5 | 82 - 92 |
Table 2: Representative Data for the Etherification of this compound
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl iodide | Sodium hydride | Tetrahydrofuran | 6 - 8 | 70 - 85 |
| Ethyl bromide | Sodium hydride | Tetrahydrofuran | 8 - 12 | 65 - 80 |
| Benzyl bromide | Sodium hydride | Tetrahydrofuran | 6 - 10 | 75 - 90 |
Table 3: Representative Data for the Carbamate Formation from this compound
| Isocyanate | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Phenyl isocyanate | Dibutyltin dilaurate (cat.) | Toluene | 4 - 6 | 80 - 95 |
| Ethyl isocyanate | None | Dichloromethane | 6 - 8 | 75 - 90 |
| Naphthyl isocyanate | Dibutyltin dilaurate (cat.) | Toluene | 5 - 7 | 85 - 95 |
Experimental Protocols
Protocol 1: Esterification of this compound with Acyl Chlorides
This protocol describes a general procedure for the synthesis of esters from this compound and an acyl chloride.
Workflow Diagram:
Caption: Workflow for the esterification of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Etherification of this compound via Williamson Ether Synthesis
This protocol outlines the synthesis of ethers from this compound and an alkyl halide.
Workflow Diagram:
Caption: Workflow for the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a suspension of NaH (1.5 eq.) in anhydrous THF, cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Carbamate Formation from this compound and Isocyanates
This protocol provides a general method for the synthesis of carbamates from this compound and an isocyanate.
Workflow Diagram:
Caption: Workflow for carbamate synthesis from an alcohol and isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, ethyl isocyanate)
-
Dibutyltin dilaurate (DBTDL) (optional, as a catalyst)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous toluene or DCM.
-
Add the isocyanate (1.1 eq.) to the solution.
-
If required, add a catalytic amount of DBTDL (e.g., 1-2 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the time indicated in Table 3, or until completion as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired carbamate.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acyl chlorides and isocyanates are corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Sodium hydride is a flammable solid and reacts violently with water; handle with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Application Note: Scale-up Synthesis of 2-(1-Benzylpiperidin-4-yl)ethanol for Preclinical Studies
Introduction
2-(1-Benzylpiperidin-4-yl)ethanol is a key intermediate in the synthesis of various pharmacologically active compounds. As a promising drug candidate progresses from discovery to preclinical evaluation, a robust and scalable synthetic process is paramount to ensure a consistent and high-quality supply of the active pharmaceutical ingredient (API). This application note details a scalable, two-step synthesis for this compound suitable for producing preclinical study quantities. The process begins with the readily available 4-piperidineethanol and proceeds through an N-benzylation reaction followed by purification to yield the target compound with high purity. The described protocol and analytical methods are designed to meet the rigorous Chemistry, Manufacturing, and Controls (CMC) requirements for preclinical development.[1][2][]
Materials and Methods
All reagents and solvents were procured from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light and/or potassium permanganate stain. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-Performance Liquid Chromatography (HPLC) analysis was performed to determine purity, and mass spectrometry (MS) was used to confirm the molecular weight of the product.
Experimental Protocols
Step 1: N-Benzylation of 4-Piperidineethanol
This step involves the reaction of 4-piperidineethanol with benzyl bromide in the presence of a base to form this compound.
-
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-piperidineethanol (100 g, 0.774 mol) and acetonitrile (1 L).
-
Stir the mixture at room temperature until the 4-piperidineethanol is fully dissolved.
-
Add potassium carbonate (214 g, 1.55 mol) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add benzyl bromide (146 g, 0.851 mol) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Step 2: Purification by Column Chromatography
The crude product is purified using silica gel column chromatography to isolate the pure this compound.
-
Procedure:
-
Prepare a silica gel column (800 g of silica gel in a 10 cm diameter column) packed in 5% methanol in dichloromethane.
-
Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of 5% to 10% methanol in dichloromethane.
-
Collect fractions and analyze by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.
-
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H), 3.65 (t, J = 6.4 Hz, 2H), 3.49 (s, 2H), 2.85 (d, J = 11.6 Hz, 2H), 1.95 (t, J = 11.6 Hz, 2H), 1.70 (d, J = 12.0 Hz, 2H), 1.50 (q, J = 6.4 Hz, 2H), 1.35-1.20 (m, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 138.5, 129.2, 128.2, 127.0, 63.5, 61.0, 53.0, 39.0, 36.0, 32.0.
-
MS (ESI+): m/z 220.1 [M+H]⁺.
-
HPLC Purity: >98% (254 nm).
Data Presentation
Table 1: Summary of Scale-up Synthesis Data
| Parameter | Value |
| Starting Material | 4-Piperidineethanol |
| Starting Amount | 100 g |
| Product Name | This compound |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Reaction Parameters | |
| Solvent | Acetonitrile |
| Base | Potassium Carbonate |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 16-24 hours |
| Results | |
| Crude Yield | ~95% |
| Purified Yield | 135 g (79%) |
| Physical Appearance | Pale yellow oil |
| Analytical Data | |
| HPLC Purity | >98% |
| NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Quality control workflow for the release of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of piperidine derivatives. The piperidine motif is a crucial scaffold in medicinal chemistry, and the ability to functionalize it through C-N and C-C bond formation is of paramount importance in drug discovery and development. This document covers four key transformations: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, and Sonogashira Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the arylation of the piperidine nitrogen.[1][2] This reaction is widely used in the synthesis of N-arylpiperidines, a common structural motif in pharmaceuticals.[3][4][5][6]
Quantitative Data Summary
The following table summarizes the substrate scope for the Buchwald-Hartwig amination of piperidine with various aryl halides, showcasing the versatility of this reaction.
| Entry | Aryl Halide | Piperidine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Piperidine | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | NaOtBu | Toluene | 100 | 95 | [2] |
| 2 | 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl (1.0) | - | NaOtBu | Dioxane | RT | 93 | [7] |
| 3 | 1-Bromo-4-(tert-butyl)benzene | Piperidine | (NHC)Pd(allyl)Cl (1.0) | - | NaOtBu | Dioxane | RT | 82 | [7] |
| 4 | 2-Chlorobenzothiazole | Piperidine | Pd₂(dba)₃ (1.0) | XPhos (4.0) | NaOtBu | Toluene | 100 | 92 | [8] |
| 5 | 5-Chloro-2-methylbenzoxazole | Piperidine | Pd₂(dba)₃ (1.0) | XPhos (4.0) | NaOtBu | Toluene | 100 | 50 | [8] |
| 6 | 4-Bromobenzonitrile | ortho-Methyl-4-anilino-1-Boc-piperidine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu | Toluene | 100 | High | [3] |
Note: Yields are isolated yields. Reaction conditions and yields are dependent on the specific substrates and should be optimized.
Experimental Protocol: General Procedure for N-Arylation of Piperidine
This protocol describes a general procedure for the Buchwald-Hartwig amination of piperidine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, palladium catalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe, followed by piperidine.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated piperidine.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. For piperidine derivatives, this can be achieved by using piperidinylboronic acids or their esters.[9][10] This reaction allows for the introduction of aryl or vinyl substituents onto the piperidine ring.
Quantitative Data Summary
The table below presents data for the Suzuki-Miyaura coupling of N-protected 1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester with various aryl bromides.
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | N-Boc-tetrahydropyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ | Dioxane/H₂O | 80 | 95 | [9] |
| 2 | 4-Bromoacetophenone | N-Boc-tetrahydropyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [9] |
| 3 | 1-Bromo-4-nitrobenzene | N-Boc-tetrahydropyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ | Dioxane/H₂O | 80 | 88 | [9] |
| 4 | 2-Bromopyridine | N-Boc-tetrahydropyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ | Dioxane/H₂O | 80 | 85 | [9] |
| 5 | Methyl 4-bromobenzoate | N-Boc-tetrahydropyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ | Dioxane/H₂O | 80 | 98 | [9] |
Note: The resulting tetrahydropyridine can be subsequently reduced to the corresponding piperidine.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an N-protected piperidinylboronic acid pinacol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
N-protected piperidinylboronic acid pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, piperidinylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed dioxane/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: C-C Bond Formation
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[11][12][13] In the context of piperidine derivatives, it can be used to introduce aryl or vinyl groups at an unsaturated position of a tetrahydropyridine precursor, which can then be reduced to the corresponding substituted piperidine.[14]
Quantitative Data Summary
The following table shows the substrate scope for the Heck reaction of various aryl halides with N-acyl-1,2,3,6-tetrahydropyridine.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | N-Boc-1,2,3,6-tetrahydropyridine | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | Et₃N | DMF | 100 | 85 | General Protocol |
| 2 | 4-Bromoacetophenone | N-Boc-1,2,3,6-tetrahydropyridine | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | Et₃N | DMF | 100 | 78 | General Protocol |
| 3 | 1-Iodo-4-methoxybenzene | N-Boc-1,2,3,6-tetrahydropyridine | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | Et₃N | DMF | 100 | 90 | General Protocol |
| 4 | 3-Bromopyridine | N-Boc-1,2,3,6-tetrahydropyridine | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | Et₃N | DMF | 100 | 75 | General Protocol |
| 5 | Ethyl 4-iodobenzoate | N-Boc-1,2,3,6-tetrahydropyridine | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | Et₃N | DMF | 100 | 82 | General Protocol |
Note: These are representative examples based on general Heck reaction principles. Yields are highly substrate-dependent.
Experimental Protocol: General Procedure for the Heck Reaction
This protocol describes a general procedure for the Heck reaction of an aryl halide with an N-protected tetrahydropyridine.[15]
Materials:
-
Aryl halide (1.0 equiv)
-
N-protected 1,2,3,6-tetrahydropyridine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry reaction tube, dissolve the aryl halide and the N-protected tetrahydropyridine in anhydrous DMF.
-
Base Addition: Add triethylamine to the reaction mixture.
-
Catalyst Addition: In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and P(o-tol)₃ in a small amount of DMF. Add the catalyst solution to the reaction mixture.
-
Reaction: Seal the tube and purge with an inert gas. Heat the reaction mixture to 100-120 °C. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool to room temperature and dilute with water.
-
Extraction: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the product by column chromatography on silica gel.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[16][17][18][19][20] While piperidine is often used as a base in this reaction, piperidine derivatives themselves can be substrates, for example, by coupling an N-alkynylpiperidine.
Quantitative Data Summary
The table below provides representative examples for the Sonogashira coupling of terminal alkynes with aryl halides, where piperidine is often used as the base. The principles can be extended to piperidine-containing substrates.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1.0) | CuI (2.0) | Piperidine | THF | RT | 95 | General Protocol |
| 2 | 4-Bromotoluene | 1-Heptyne | Pd(PPh₃)₄ (2.0) | CuI (4.0) | Piperidine | DMF | 60 | 88 | General Protocol |
| 3 | 1-Iodo-3-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (1.0) | CuI (2.0) | Piperidine | Toluene | 50 | 92 | General Protocol |
| 4 | 2-Iodothiophene | 1-Ethynylcyclohexene | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3.0) | Piperidine | Dioxane | 70 | 85 | General Protocol |
| 5 | 4-Iodoanisole | Propargyl alcohol | Pd(PPh₃)₄ (1.0) | CuI (2.0) | Piperidine | Acetonitrile | RT | 90 | General Protocol |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Piperidine (as base and co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, Pd(PPh₃)₄, and CuI.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent and piperidine, followed by the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A decision tree for troubleshooting common issues.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 20. arkat-usa.org [arkat-usa.org]
- 21. benchchem.com [benchchem.com]
Synthesis of 1-Benzyl-4-piperidone: An Experimental Protocol for Pharmaceutical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-Benzyl-4-piperidone is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, including analgesics and antipsychotics.[1][2] Its piperidine core offers a versatile scaffold for the development of new chemical entities.[1][2] This document provides a detailed experimental protocol for the preparation of 1-benzyl-4-piperidone via the N-alkylation of 4-piperidone hydrochloride. The protocol is presented with comprehensive, step-by-step instructions suitable for a laboratory setting.
I. Overview of Synthetic Routes
There are two primary, well-established methods for the synthesis of 1-benzyl-4-piperidone:
-
N-Alkylation of 4-Piperidone: This is a direct and efficient method that involves the reaction of 4-piperidone or its hydrochloride salt with a benzyl halide in the presence of a base.[1][3] This route is often preferred for its simplicity and high yields.
-
Dieckmann Condensation Route: This multi-step synthesis begins with benzylamine and methyl acrylate, proceeding through a 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[3][4] While effective, this method is more complex than direct alkylation.
This document will focus on the N-alkylation method due to its straightforward nature and efficiency.
II. Experimental Protocol: N-Alkylation of 4-Piperidone
This protocol details the synthesis of 1-benzyl-4-piperidone from 4-piperidone monohydrate hydrochloride and benzyl bromide.
Materials and Reagents:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide (C₇H₇Br)
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry N,N-dimethylformamide (25 mL).[3]
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes.[1][3]
-
Addition of Benzyl Bromide: Add benzyl bromide (2 mL, 16.82 mmol) dropwise to the reaction mixture using a dropping funnel.[1][3]
-
Heating: Heat the reaction mixture to 65°C and maintain this temperature for 14 hours with continuous stirring.[1][3]
-
Cooling and Filtration: After 14 hours, cool the mixture to room temperature. Filter the solid precipitate and wash it with ethyl acetate.[3]
-
Quenching: Quench the filtrate with ice water (25 mL).[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).[3]
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 15 mL) and brine (20 mL).[3]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1][3]
-
Purification: Purify the crude product by crystallization using 2% methanol in chloroform to yield the final product, 1-benzyl-4-piperidone.[3]
III. Data Presentation
The following table summarizes the quantitative data for the synthesis of 1-benzyl-4-piperidone via N-alkylation.
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Piperidone monohydrate HCl | 2.5 g (14.56 mmol) | [3] |
| Anhydrous Potassium Carbonate | 7 g (50.64 mmol) | [3] |
| Benzyl Bromide | 2 mL (16.82 mmol) | [3] |
| Reaction Conditions | ||
| Solvent | Dry DMF (25 mL) | [3] |
| Temperature | 65°C | [1][3] |
| Reaction Time | 14 hours | [1][3] |
| Product | ||
| Yield | 2.5 g (89.28%) | [3] |
| Appearance | Light yellow oily liquid | [3][4] |
| Characterization (¹H NMR) | ||
| δ (ppm) in CDCl₃ | 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H) | [3] |
IV. Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 1-benzyl-4-piperidone.
Reaction Signaling Pathway:
Caption: N-alkylation reaction pathway for 1-benzyl-4-piperidone synthesis.
References
The Role of 2-(1-Benzylpiperidin-4-yl)ethanol Scaffolds in Pioneering Novel MAGL Inhibitors for Therapeutic Applications
For Immediate Release
Researchers in the field of drug discovery and development are keenly exploring the therapeutic potential of Monoacylglycerol Lipase (MAGL) inhibitors. A significant advancement in this area involves the utilization of a 2-(1-benzylpiperidin-4-yl)ethanol-related scaffold to synthesize a new class of potent and reversible MAGL inhibitors. These compounds exhibit high selectivity and demonstrate promising anti-cancer properties, particularly in pancreatic cancer models. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on the development of MAGL inhibitors based on this benzylpiperidine framework.
Monoacylglycerol lipase is a crucial enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL elevates 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.[3][4] Furthermore, MAGL is overexpressed in several aggressive cancers, where it contributes to tumor progression by supplying fatty acids for cancer cell growth and signaling.[1][5] The development of reversible MAGL inhibitors is of particular interest to avoid the potential side effects associated with the chronic blockade of the enzyme.[2]
A novel class of MAGL inhibitors built upon a benzylpiperidine scaffold has been designed and synthesized, leading to the identification of highly potent and selective compounds.[2] The design strategy involved the hybridization of a known FAAH inhibitor fragment with a benzoylpiperidine-based MAGL inhibitor scaffold.[6] This innovative approach has yielded compounds with nanomolar inhibitory activity against MAGL and excellent selectivity over other serine hydrolases like FAAH.[2]
Quantitative Data Summary
The inhibitory activities of a series of newly synthesized benzylpiperidine derivatives against human MAGL (hMAGL) and human FAAH (hFAAH) were determined using in vitro enzymatic assays. The results, including the half-maximal inhibitory concentration (IC₅₀), are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Benzylpiperidine Derivatives against hMAGL and hFAAH [2]
| Compound | hMAGL IC₅₀ (nM) | hFAAH IC₅₀ (nM) |
| 7 | 133.9 | 5900 |
| 8 | >10000 | >10000 |
| 9 | 115.6 | >10000 |
| 10a | 134.7 | >10000 |
| 10b | 141.5 | >10000 |
| 10c | 124.6 | >10000 |
| 10d | 107.2 | >10000 |
| 10e | 109.4 | >10000 |
| 11a | 10.1 | >10000 |
| 11b | 3.6 | >10000 |
| 11c | 4.3 | >10000 |
| 12 | 2.4 | >10000 |
| 13 | 2.0 | >10000 |
Table 2: Antiproliferative and Pro-apoptotic Effects of Compound 13 in Pancreatic Cancer Cells [2]
| Cell Line | Antiproliferative IC₅₀ (µM) | Apoptosis Induction (Fold Change vs. Control) |
| PDAC1 | 1.8 | Not Reported |
| PDAC2 | 2.5 | Not Reported |
| PDAC3 | 1.5 | 2.5 |
| HPNE | >10 | Not Reported |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: MAGL Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Development.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the development and evaluation of benzylpiperidine-based MAGL inhibitors.
Protocol 1: Synthesis of Benzylpiperidine MAGL Inhibitors
This protocol is a representative synthesis for the benzylpiperidine scaffold, adapted from the procedures described for analogous compounds.[7]
Materials:
-
Appropriate substituted bromophenol
-
Substituted boronic acid or equivalent
-
tert-butyl 4-methylenepiperidine-1-carboxylate
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Tetrabutylammonium iodide (TBAI)
-
Hydrochloric acid (4.0 M in dioxane)
-
Appropriate carboxylic acid (e.g., 3-methoxybenzoic acid)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boron tribromide (BBr₃)
-
Anhydrous solvents (DMSO, Toluene, Dichloromethane, DMF)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Ullmann Condensation/Suzuki Coupling: React the substituted bromophenol with a suitable coupling partner (e.g., another aromatic ring via Suzuki coupling or an amine via Ullmann condensation) to form the biaryl ether core.[7]
-
Hydroboration-Suzuki Coupling: To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate in anhydrous toluene, add 9-BBN solution and heat. Then, add an aqueous solution of NaOH, Pd(PPh₃)₄, TBAI, and the biaryl ether intermediate. Heat the mixture to facilitate the Suzuki coupling, attaching the piperidine moiety.[7]
-
Boc Deprotection: Dissolve the product from the previous step in a mixture of anhydrous methanol and dichloromethane. Add a 4.0 M solution of HCl in dioxane and stir at room temperature to remove the Boc protecting group.[7]
-
Amide Coupling: Dissolve the deprotected piperidine derivative in anhydrous DMF. Add the desired carboxylic acid, HATU, and DIPEA. Stir at room temperature to form the amide bond.[7]
-
Demethylation (if applicable): If a methoxy group is present and a hydroxyl group is desired, dissolve the compound in anhydrous dichloromethane and cool. Add BBr₃ solution and allow the reaction to proceed to cleave the methyl ether.[7]
-
Purification: Purify the final compound using silica gel column chromatography.
Protocol 2: In Vitro MAGL Inhibition Assay (Colorimetric)
This protocol is adapted from a standard colorimetric method for assessing MAGL activity.[8][9]
Materials:
-
Human recombinant MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[10]
-
Test compounds (benzylpiperidine derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute human recombinant MAGL in the assay buffer to the desired working concentration.
-
Prepare a stock solution of 4-NPA in a suitable solvent (e.g., ethanol) and then dilute to the final working concentration in the assay buffer.[11]
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer, MAGL enzyme solution, and DMSO (vehicle control).
-
Inhibitor wells: Add assay buffer, MAGL enzyme solution, and the diluted test compound solutions.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Add the 4-NPA substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 405-415 nm at regular intervals using a microplate reader to monitor the formation of 4-nitrophenol.[8]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is based on a common fluorometric assay for FAAH activity.[3][12]
Materials:
-
Human recombinant FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[12]
-
Test compounds dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute human recombinant FAAH in the assay buffer.
-
Prepare the FAAH substrate solution in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Follow a similar plate setup as the MAGL assay (Blank, Control, and Inhibitor wells).
-
-
Pre-incubation: Pre-incubate the plate to allow inhibitor-enzyme interaction.[3]
-
Reaction Initiation: Add the FAAH substrate solution to all wells.
-
Measurement: Measure the fluorescence intensity kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12]
-
Data Analysis: Calculate the rate of reaction for each well and determine the IC₅₀ values as described for the MAGL assay.
Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a general procedure for competitive ABPP to assess inhibitor selectivity.[4][13]
Materials:
-
Mouse brain membrane proteome or cell lysates
-
Lysis buffer
-
Test inhibitor (benzylpiperidine derivative)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., TAMRA-FP)[4]
-
SDS-PAGE gels and electrophoresis apparatus
-
In-gel fluorescence scanner
Procedure:
-
Proteome Preparation: Prepare proteome lysates from mouse brain or relevant cells and determine the protein concentration.[13]
-
Inhibitor Incubation: Pre-incubate a fixed amount of the proteome with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at room temperature.[4]
-
Probe Labeling: Add the fluorescent activity-based probe (e.g., TAMRA-FP) to each sample and incubate for a further period (e.g., 15-30 minutes).[4][13]
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.[13]
-
Gel Imaging: Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.[13]
-
Data Analysis: Quantify the fluorescence intensity of the protein band corresponding to MAGL. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates target engagement. Assess the intensity of other serine hydrolase bands to determine selectivity.[13]
Protocol 5: Cell Migration Assay (Transwell Assay)
This protocol is a standard method for evaluating cell migration in vitro.[14][15]
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Cell culture medium and serum
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Test compound (benzylpiperidine derivative)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add the cell suspension to the upper chamber of the inserts, along with different concentrations of the test compound or vehicle control.
-
-
Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration.
-
Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Calculate the percentage of migration inhibition compared to the control.
Protocol 6: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a widely used flow cytometry-based assay to detect apoptosis.[16][17]
Materials:
-
Pancreatic cancer cells
-
Test compound (benzylpiperidine derivative)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed pancreatic cancer cells and treat them with different concentrations of the test compound or vehicle control for a specified time (e.g., 24-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. kumc.edu [kumc.edu]
- 13. benchchem.com [benchchem.com]
- 14. Regulation of pancreatic cancer cell migration and invasion by RhoC GTPase and Caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Piperidine Derivatives for Anti-Acetylcholinesterase Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel piperidine derivatives and the evaluation of their anti-acetylcholinesterase (AChE) activity. The piperidine scaffold is a prominent structural motif in medicinal chemistry, frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its importance is underscored by its presence in numerous drugs, including Donepezil, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2]
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic signals.[3] The inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease, where enhancing cholinergic neurotransmission is beneficial.[4] This document outlines the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and the subsequent evaluation of their anti-AChE activity using the well-established Ellman's method.[3][5]
Data Presentation: Anti-Acetylcholinesterase Activity
The inhibitory activities of synthesized piperidine derivatives against acetylcholinesterase are summarized in the table below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound.
| Compound ID | R Group | IC50 (nM) for AChE |
| 1 | H | >10000 |
| 2 | 4'-CH3 | 830 |
| 3 | 4'-OCH3 | 1100 |
| 4 | 4'-Cl | 340 |
| 5 | 4'-NO2 | 160 |
| 6 | 4'-(benzylsulfonyl) | 0.56 |
| Donepezil | (Reference) | 5.7[6] |
| Galantamine | (Reference) | 1190[7] |
| Tacrine | (Reference) | 424[7] |
Data is representative of typical results from studies on similar piperidine derivatives.[5][8][9]
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives
This protocol describes a general method for the synthesis of the target piperidine derivatives.
Materials:
-
4-(2-Aminoethyl)piperidine
-
Benzyl chloride
-
Substituted benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
N-Benzylation of 4-(2-Aminoethyl)piperidine:
-
Dissolve 4-(2-aminoethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Slowly add benzyl chloride (1.1 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylated intermediate.
-
-
N-Acylation with Substituted Benzoyl Chloride:
-
Dissolve the crude N-benzylated intermediate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Slowly add the desired substituted benzoyl chloride (1.1 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure piperidine derivative.
-
Protocol 2: Anti-Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining AChE activity.[3] It is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[3][10]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Synthesized piperidine derivatives (test compounds)
-
Donepezil (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[3]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[3]
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh.[3]
-
Test Compound and Control Solutions: Dissolve the synthesized piperidine derivatives and Donepezil in DMSO to create high-concentration stock solutions. Serially dilute these stocks with the assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay wells should be kept below 1%.
-
-
Assay Protocol (for a 200 µL final volume per well):
-
Plate Setup: Designate wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control (Donepezil), and test compounds at various concentrations.
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the appropriate test compound dilution or vehicle (for negative control) to the respective wells.
-
Add 25 µL of the AChE solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).
-
Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a sigmoidal dose-response curve.[4]
-
Visualizations
Caption: Experimental workflow from synthesis to activity evaluation.
Caption: Cholinergic signaling and AChE inhibition by piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1990) | Hachiro Sugimoto | 83 Citations [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
Troubleshooting & Optimization
Optimizing reaction conditions for N-benzylpiperidine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of N-benzylpiperidine. The most common synthetic route, reductive amination, is the primary focus.
Frequently Asked Questions (FAQs)
Q1: My reductive amination yield is consistently low. What are the common causes and how can I fix it?
A1: Low yield is a frequent issue that can stem from several factors. Systematically investigate the following possibilities:
-
Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the formation of an imine or iminium ion intermediate from benzaldehyde and piperidine. This equilibrium can be unfavorable.
-
Solution: Consider adding a catalytic amount of a weak acid, such as acetic acid (0.05-0.1 eq), to protonate the carbonyl oxygen and accelerate imine formation.[1] Be cautious, as excess acid can protonate the piperidine, rendering it non-nucleophilic.
-
-
Premature Reduction: The reducing agent may react with the starting benzaldehyde to form benzyl alcohol before it can form the imine.
-
Solution: Choose a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the aldehyde directly.[1] If using a stronger reductant like sodium borohydride (NaBH₄), allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before adding the reducing agent.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play critical roles.
-
Workup Issues: The product may be lost during the extraction or purification phases.
-
Solution: N-benzylpiperidine is basic. During an aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to prevent the protonated amine from remaining in the aqueous phase. Use a standard workup involving a bicarbonate quench, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄.[1][3]
-
Q2: I am observing significant amounts of benzyl alcohol and dibenzylamine as byproducts. How can I minimize their formation?
A2: These side products arise from competing reaction pathways.
-
Benzyl Alcohol: This forms when the reducing agent directly reduces the starting benzaldehyde.
-
Mitigation: As mentioned in Q1, use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Its steric bulk and reduced reactivity make it more selective for the iminium ion over the aldehyde.
-
-
Dibenzylamine: This can form if the newly formed N-benzylpiperidine reacts with another molecule of benzaldehyde and is subsequently reduced. While less common in this specific reaction, it can occur. Another possibility is the self-condensation of benzaldehyde followed by reaction with the amine.
-
Mitigation: Ensure the stoichiometry is correct. Using a slight excess of piperidine (e.g., 1.1 eq) can help ensure the benzaldehyde reacts preferentially with the starting amine.
-
Q3: The purification of my crude N-benzylpiperidine by column chromatography is difficult. What can I do to improve separation?
A3: Purification challenges often arise from the basic nature of the product or the presence of closely eluting impurities.[3]
-
Tailing on Silica Gel: Amines are notorious for tailing on silica gel columns due to interactions with acidic silanol groups.
-
Solution: Add a small amount of a volatile base, like triethylamine (~1%) or ammonium hydroxide (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.
-
-
Co-elution of Impurities: Unreacted benzaldehyde or byproduct benzyl alcohol can sometimes co-elute with the product.
-
Solution: Optimize your eluent system. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with ethyl acetate. A shallow gradient is often more effective. If problems persist, consider converting the amine to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[3] The free base can be regenerated afterward.
-
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical for a successful reductive amination. The following table summarizes common options and their typical reaction conditions.
| Reducing Agent | Abbreviation | Typical Equivalents | Solvent(s) | Additive(s) | Key Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 1.2 - 1.5 | DCE, DCM, THF | Acetic Acid (cat.) | Mild, selective for imines/iminiums, tolerant of many functional groups, does not require prior imine formation.[1][4] |
| Sodium Cyanoborohydride | NaBH₃CN | 1.5 - 2.0 | Methanol | Acetic Acid | Effective but highly toxic (releases HCN gas in acid).[1][5] Requires careful pH control. |
| Sodium Borohydride | NaBH₄ | 1.5 - 2.0 | Methanol, Ethanol | Ti(Oi-Pr)₄ | Stronger reductant, can reduce aldehydes/ketones. Requires pre-formation of the imine before addition.[4] |
| Catalytic Hydrogenation | H₂/Pd-C | Catalytic | Methanol, Ethanol | - | Clean, atom-economical method. Requires specialized hydrogenation equipment. Can sometimes lead to debenzylation if conditions are too harsh.[1][4] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This is often the preferred method due to its high selectivity and operational simplicity.[1]
-
Reaction Setup: To a round-bottom flask, add piperidine (1.0 eq) and benzaldehyde (1.05 eq) to a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to make an approximately 0.1-0.2 M solution.
-
Imine Formation (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.05 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in one portion. The reaction is typically exothermic; a water bath can be used for cooling if necessary.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3] Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel.
Visualized Workflows and Logic
Caption: A typical experimental workflow for N-benzylpiperidine synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of 2-(1-Benzylpiperidin-4-yl)ethanol by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(1-Benzylpiperidin-4-yl)ethanol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for developing a suitable solvent system is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, with a small amount of a basic modifier.[1] For polar nitrogenous compounds, a common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] It is recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.[1] A solvent system that gives an Rf value of approximately 0.3 for the target compound is often ideal for column chromatography.[3]
Q2: Why is my compound streaking or "tailing" on the TLC plate and the column?
Streaking or tailing of amine-containing compounds like this compound on silica gel is common. This is often due to the interaction of the basic amine with the acidic silica gel.[2] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, should be added to the eluent.[1][2] Typically, 0.5-2% of triethylamine is sufficient.
Q3: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound is very polar and does not move from the baseline, you need to use a more polar solvent system.[4] A mixture of dichloromethane (DCM) and methanol (MeOH) is a good next step.[2] You can start with a low percentage of methanol (e.g., 2-5%) and gradually increase it. For highly polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane, can be effective.[4]
Q4: I can't separate my product from a closely-running impurity. How can I improve the separation?
Improving separation can be achieved in several ways:
-
Optimize the Solvent System: Use TLC to test various solvent systems with different polarities to maximize the Rf difference between your product and the impurity.
-
Use a Longer Column: A longer column increases the surface area of the stationary phase, which can improve separation.[3]
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling, which leads to poor separation.[1]
-
Sample Loading: Load the sample in a minimal amount of solvent to create a concentrated band at the top of the column.[1][5]
Q5: My compound seems to be decomposing on the silica gel. How can I confirm this and what can I do?
To check for decomposition on silica gel, you can perform a 2D TLC.[4] Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If a new spot appears that is not on the diagonal, your compound is likely decomposing.[4] If decomposition is an issue, you can try using a less acidic stationary phase like alumina or deactivated silica gel.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound elutes too quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.[6] |
| Compound elutes too slowly or not at all (Low Rf) | The eluent is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the amount of ethyl acetate. If that is not sufficient, switch to a more polar system like DCM/methanol.[2][4] |
| Poor Separation / Overlapping Bands | Improperly packed column (channels or cracks). | Repack the column carefully, ensuring the silica gel is a uniform slurry and settles without air bubbles.[1][5] |
| Sample was loaded in too much solvent. | Dissolve the crude product in the minimum amount of solvent before loading it onto the column.[1][5] | |
| Inappropriate solvent system. | Re-evaluate the solvent system using TLC to achieve better separation between the spots.[3] | |
| Streaking/Tailing of the Compound Band | The compound is a basic amine interacting with acidic silica. | Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent.[1][2] |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the silica gel. | Always keep the silica gel bed covered with solvent. If the column runs dry, it can lead to poor separation.[5] |
| No Compound Detected in Fractions | The compound may have decomposed on the column. | Test for stability on silica using 2D TLC. Consider using alumina or deactivated silica.[4] |
| The fractions are too dilute to detect the compound by TLC. | Try concentrating a few fractions in the expected elution range to see if the compound is present.[4] | |
| The compound eluted in the solvent front. | Check the very first fractions collected.[4] |
Experimental Protocol: Column Chromatography of this compound
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
On a TLC plate, spot the crude mixture.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of Hexane:Ethyl Acetate with 1% Triethylamine (e.g., 80:19:1 v/v/v).[1]
-
The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3.[3]
2. Column Preparation and Packing:
-
Select a glass column of appropriate size. The amount of silica gel used is typically 20-50 times the weight of the crude sample.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column.[3][5] Add a thin layer of sand.[5]
-
In a beaker, prepare a slurry of silica gel in the least polar eluent determined from the TLC analysis.[1][5]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.[5]
-
Allow the silica gel to settle, and then add a protective layer of sand on top.[5]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[5]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[1][5]
-
Carefully add the dissolved sample to the top of the column using a pipette.[5]
-
Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is just at the top of the sand.[5]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes).[1]
-
If necessary, gradually increase the polarity of the eluent during the process (gradient elution) to elute the product.[1]
5. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Combine the pure fractions.[1]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[1]
Visualizations
Caption: Troubleshooting guide for column chromatography.
Caption: Experimental workflow for column chromatography.
References
Technical Support Center: Reduction of 1-benzyl-4-piperidone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the reduction of 1-benzyl-4-piperidone and its derivatives to the corresponding 1-benzyl-4-piperidinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reduction of 1-benzyl-4-piperidone?
A1: The primary side reactions depend on the choice of reducing agent and reaction conditions. The most frequently encountered side reactions include:
-
N-debenzylation: Cleavage of the N-benzyl group, particularly common with catalytic hydrogenation, leading to the formation of 4-piperidinol.
-
Over-reduction: Reduction of the intermediate alcohol to form the corresponding alkane (1-benzylpiperidine). This is more likely with stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄).
-
Formation of Elimination Products: Dehydration of the desired 1-benzyl-4-piperidinol to form 1-benzyl-1,2,3,6-tetrahydropyridine, especially under acidic conditions or at elevated temperatures.[1]
-
Dimerization: Formation of dimeric impurities, which can be promoted by certain reaction conditions.
Q2: Which reducing agent is most suitable for the selective reduction of 1-benzyl-4-piperidone to 1-benzyl-4-piperidinol?
A2: The choice of reducing agent is critical for achieving a high yield of the desired alcohol with minimal side products.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for aldehydes and ketones and is often the preferred choice for this transformation due to its compatibility with protic solvents and lower reactivity towards other functional groups.[2]
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that readily reduces ketones. However, its high reactivity can lead to over-reduction and it requires strictly anhydrous reaction conditions.[2]
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): While effective for ketone reduction, this method is prone to causing N-debenzylation as a significant side reaction.[3]
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting material (1-benzyl-4-piperidone), the desired product (1-benzyl-4-piperidinol), and major non-polar byproducts. The disappearance of the starting ketone spot indicates the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[4]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield of 1-benzyl-4-piperidinol
Q: My reaction is very slow or stops before all the starting material is consumed, resulting in a low yield. What could be the cause and how can I fix it?
A: Several factors can contribute to an incomplete reaction. The following troubleshooting steps can help identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Reducing Agent | Sodium borohydride and lithium aluminum hydride can decompose upon exposure to moisture. Use a fresh bottle of the reducing agent or ensure it has been stored under anhydrous conditions. |
| Insufficient Amount of Reducing Agent | Ensure that a sufficient molar excess of the reducing agent is used. For NaBH₄, typically 1.2-1.5 equivalents are used. For LiAlH₄, 1.1-1.2 equivalents are common. |
| Low Reaction Temperature | While initial addition of the reducing agent may be done at 0°C to control the reaction rate, the reaction may require warming to room temperature or even gentle heating to go to completion. |
| Insufficient Reaction Time | Monitor the reaction by TLC until the starting material is no longer visible. Some reductions may require several hours to complete. |
| Impurities in the Starting Material | Impurities in the 1-benzyl-4-piperidone can inhibit the reaction. Purify the starting material by distillation or chromatography if necessary. |
| Inappropriate Solvent | For LiAlH₄ reductions, ensure the solvent (e.g., THF, diethyl ether) is strictly anhydrous. For NaBH₄ reductions in alcoholic solvents, ensure the solvent is of sufficient purity. |
Issue 2: Formation of N-debenzylation Product (4-Piperidinol)
Q: I am observing a significant amount of a more polar byproduct, which I suspect is 4-piperidinol from N-debenzylation. How can I prevent this?
A: N-debenzylation is a common side reaction, especially during catalytic hydrogenation.
Reaction Pathway:
Caption: N-debenzylation side reaction pathway.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Use of Catalytic Hydrogenation (H₂/Pd/C) | The palladium catalyst is highly effective at cleaving benzyl groups. Avoid using standard Pd/C for this reduction if N-debenzylation is a concern.[3] |
| Alternative Catalysts | If catalytic hydrogenation is necessary, consider using alternative catalysts that are less prone to causing debenzylation, such as certain rhodium or platinum catalysts, although these may require specific optimization. |
| Use of Chemical Reducing Agents | Switch to a chemical reducing agent like Sodium Borohydride (NaBH₄), which is highly selective for the ketone and does not typically cause N-debenzylation under standard conditions.[2] |
| Transfer Hydrogenation | Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C can sometimes offer better selectivity than high-pressure hydrogenation, though N-debenzylation can still occur.[5] |
Issue 3: Formation of Over-reduction Product (1-Benzylpiperidine)
Q: My product mixture contains a significant amount of a non-polar byproduct, likely the fully reduced 1-benzylpiperidine. How can I avoid this?
A: Over-reduction is a concern primarily with very strong reducing agents.
Reaction Pathway:
Caption: Over-reduction side reaction pathway.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Use of a Strong Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) is a very powerful reducing agent and can sometimes lead to over-reduction of the intermediate alcohol.[2] |
| Reaction Temperature | Higher reaction temperatures can promote over-reduction. Maintain a lower temperature during the reduction. |
| Use a Milder Reducing Agent | Switch to Sodium Borohydride (NaBH₄), which is a much milder reagent and is highly selective for the reduction of ketones to alcohols without affecting the alcohol product.[2] |
| Controlled Addition of Reagent | If LiAlH₄ must be used, add the substrate slowly to a cooled solution of the reducing agent (inverse addition) to avoid having a large excess of the reducing agent present. |
Issue 4: Formation of Elimination Product (1-benzyl-1,2,3,6-tetrahydropyridine)
Q: I am observing a byproduct with a similar polarity to my starting material, which I believe is the elimination product. What causes this and how can it be prevented?
A: Dehydration of the product alcohol can occur, especially during workup.
Reaction Pathway:
Caption: Elimination side reaction pathway.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acidic Workup Conditions | Quenching the reaction with strong acid can protonate the hydroxyl group, making it a good leaving group and facilitating elimination. |
| Neutral or Basic Workup | Use a neutral or mildly basic workup procedure. For NaBH₄ reactions, quenching with water or a saturated ammonium chloride solution is often sufficient. For LiAlH₄ reactions, a Fieser workup (sequential addition of water, aqueous NaOH, and more water) is recommended to maintain basic conditions. |
| High Temperatures During Workup or Purification | Avoid excessive heating during solvent removal or distillation, as this can promote elimination. |
| Purification on Acidic Media | Avoid using acidic silica gel for chromatography if the product alcohol is prone to elimination. Neutralized silica gel can be used as an alternative. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for the Reduction of 1-benzyl-4-piperidone
| Reducing Agent | Typical Conditions | Advantages | Disadvantages/Common Side Reactions | Reported Yield (%) |
| NaBH₄ | Methanol or Ethanol, 0°C to rt | Mild, selective, easy workup, compatible with protic solvents.[2] | Can be slow with hindered ketones. | 85-95% |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to rt | Very powerful and fast.[2] | Highly reactive with protic solvents, potential for over-reduction, requires careful handling.[2] | 80-90% |
| H₂/Pd/C | Methanol or Ethanol, H₂ atmosphere | Can be run at large scale, catalyst is recyclable. | N-debenzylation is a major side reaction.[3] | Variable (highly dependent on conditions and catalyst) |
Experimental Protocols
Protocol 1: Reduction of 1-benzyl-4-piperidone using Sodium Borohydride
Materials:
-
1-benzyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol (10 mL per gram of piperidone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-benzyl-4-piperidinol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Reduction of 1-benzyl-4-piperidone using Lithium Aluminum Hydride
Materials:
-
1-benzyl-4-piperidone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.1 eq) in anhydrous THF (10 mL per gram of LiAlH₄).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF (5 mL per gram of piperidone) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully perform a Fieser workup by sequentially and dropwise adding:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the solid with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-4-piperidinol.
-
Purify by chromatography or distillation if necessary.
References
- 1. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-(1-Benzylpiperidin-4-yl)ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-(1-benzylpiperidin-4-yl)ethanol, a key intermediate in pharmaceutical research. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols to achieve higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound. A common synthetic route proceeds via the Wittig-Horner-Emmons reaction of N-benzyl-4-piperidone with triethyl phosphonoacetate, followed by catalytic hydrogenation.
Q1: Low yield in the Wittig-Horner-Emmons reaction step.
A1: Low yields in the olefination step can be attributed to several factors. The most common issues include incomplete deprotonation of the phosphonate reagent, steric hindrance, or suboptimal reaction conditions.
-
Base Selection: The choice of base is critical for the deprotonation of triethyl phosphonoacetate. Sodium hydride (NaH) is commonly used, but other strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) can be effective. Ensure the base is fresh and added under anhydrous conditions to prevent quenching.
-
Reaction Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to control reactivity and minimize side reactions. Running the reaction at a slightly elevated temperature might improve the rate but could also lead to undesired byproducts.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable solvents. Ensure the solvent is completely dry, as any moisture will react with the strong base.
Q2: Incomplete reduction of the intermediate ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.
A2: The catalytic hydrogenation is a crucial step for both the reduction of the double bond and the ester functionality. Incomplete reduction can result in a mixture of products.
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Use a fresh batch of catalyst or ensure the existing one has not been deactivated. The catalyst loading is also a key parameter to optimize.
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere. Insufficient pressure can lead to incomplete reduction. Ensure the reaction vessel is properly sealed and pressurized.
-
Solvent and Temperature: Ethanol or methanol are common solvents for this type of reduction. The reaction may require gentle heating to go to completion, but high temperatures should be avoided to prevent side reactions.
Q3: Formation of N-debenzylated side products.
A3: The benzyl group can sometimes be cleaved under harsh hydrogenation conditions.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures during hydrogenation can promote debenzylation. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Catalyst Choice: While Pd/C is a common choice, other catalysts like platinum oxide (PtO₂) might be less prone to causing debenzylation under optimized conditions.
Frequently Asked Questions (FAQs)
Q: What is a common starting material for the synthesis of this compound?
A: A widely used and commercially available starting material is N-benzyl-4-piperidone. This compound can be synthesized through various methods, including the Dieckmann condensation or a one-pot reaction involving benzylamine and an acrylate.[1][2]
Q: How can I monitor the progress of the reactions?
A: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the Wittig-Horner-Emmons reaction and the subsequent reduction. Staining with potassium permanganate can help visualize the products. For more detailed analysis and to check for the presence of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q: What are the best purification methods for the final product?
A: The final product, this compound, is a viscous oil or a low-melting solid. Column chromatography on silica gel is the most common method for purification. A solvent system of ethyl acetate and hexanes, with a small amount of triethylamine to prevent tailing, is often effective.
Q: Are there alternative synthetic routes to this compound?
A: Yes, alternative routes exist. One approach involves the reaction of N-benzyl-4-piperidone with a Grignard reagent, such as ethylmagnesium bromide, to introduce the two-carbon chain, followed by dehydration and subsequent reduction. Another possibility is the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine to 2-piperidineethanol, followed by N-benzylation.[3][4]
Data Presentation
The following tables present hypothetical data for optimizing the key reaction steps, based on common organic synthesis principles.
Table 1: Optimization of the Wittig-Horner-Emmons Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to rt | 12 | 75 |
| 2 | NaOEt | Ethanol | rt | 12 | 68 |
| 3 | t-BuOK | THF | 0 to rt | 8 | 82 |
| 4 | NaH | DMF | 0 to rt | 10 | 85 |
Table 2: Optimization of the Catalytic Hydrogenation
| Entry | Catalyst | H₂ Pressure (psi) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | 50 | Ethanol | rt | 24 | 88 |
| 2 | 10% Pd/C | 100 | Ethanol | 40 | 12 | 92 |
| 3 | PtO₂ | 50 | Methanol | rt | 24 | 85 |
| 4 | 10% Pd/C | 50 | Ethanol | 60 | 12 | 75 (with debenzylation) |
Experimental Protocols
Protocol 1: Synthesis of ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
To a solution of ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (1.0 eq) in ethanol, add 10% Pd/C (10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 100 psi.
-
Stir the reaction at 40 °C for 12 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors for yield optimization.
References
- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
Navigating the Synthesis of 4-Arylpiperidines: A Troubleshooting Guide
The synthesis of 4-arylpiperidines, a crucial scaffold in medicinal chemistry, can present various challenges for researchers. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during their synthesis. The information is tailored for researchers, scientists, and drug development professionals to help streamline their experimental workflows and improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 4-arylpiperidines, offering potential causes and actionable solutions.
1. Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling to synthesize a 4-arylpiperidine, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Potential Causes and Solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.
-
Solution: Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent oxidation of the Pd(0) species. Use fresh, high-purity catalyst and ligands. Consider using more robust, sterically hindered phosphine ligands that protect the palladium center and promote the desired reductive elimination.[1][2][3] For challenging couplings, screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands is recommended.[4]
-
-
Inadequate Base: The choice and quality of the base are critical for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.
-
Solution: Ensure the base is strong enough for the specific reaction and is freshly opened or properly stored to avoid decomposition. Common bases for Suzuki coupling include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[1] The solubility of the base can also be a factor; consider using a solvent system that allows for adequate dissolution.
-
-
Poor Quality of Starting Materials: Impurities in the aryl halide, boronic acid/ester, or piperidine starting materials can poison the catalyst or lead to unwanted side reactions.
-
Solution: Purify all starting materials before use. Aryl halides should be free of trace metals. Boronic acids can dehydrate to form unreactive boroxines; it's often beneficial to use the corresponding boronate esters, which are more stable.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of each step in the catalytic cycle.
-
Solution: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side product formation.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
-
Solvent Effects: The solvent can affect the solubility of reactants, catalyst, and base, as well as the stability of the catalytic species.
-
Solution: Common solvents for these couplings include toluene, dioxane, and THF.[2] If solubility is an issue, consider a different solvent or a co-solvent system. Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can interfere with the reaction.
-
-
2. Formation of Significant Side Products
-
Question: My reaction is producing the desired 4-arylpiperidine, but I am also observing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?
-
Answer: The formation of side products is a frequent challenge in cross-coupling reactions. Identifying the nature of the impurity is the first step toward mitigating its formation.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Aryl Halide (Biaryl Formation): This results in the formation of a biaryl compound from two molecules of the aryl halide starting material.
-
Cause: This side reaction is often favored at higher temperatures or when the rate of transmetalation (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig) is slow.
-
Solution: Optimize the reaction temperature, avoiding excessive heat.[2] Ensure the stoichiometry of the coupling partners is correct. Using a ligand that promotes the desired C-N or C-C bond formation over homocoupling can also be effective.[2]
-
-
Protodeboronation (in Suzuki Coupling): The boronic acid reacts with residual water or protic solvents, leading to the formation of the corresponding arene and boric acid, thus reducing the amount of boronic acid available for the desired coupling.
-
Cause: Presence of water or other protic impurities in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Drying agents can be added to the reaction mixture if necessary. Using potassium trifluoroborate salts or MIDA boronates can sometimes circumvent this issue as they are more stable.[5]
-
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Cause: This can occur in the presence of a hydrogen source (e.g., from the solvent or impurities) and a catalyst capable of promoting this reduction.
-
Solution: Ensure anhydrous and deoxygenated conditions. The choice of ligand and base can also influence the extent of this side reaction.[2]
-
-
3. Issues with the Pictet-Spengler Reaction for Tetrahydro-β-carboline or Tetrahydroisoquinoline Synthesis
-
Question: I am using a Pictet-Spengler reaction to synthesize a 4-aryl-substituted tetrahydro-β-carboline, but the reaction is not proceeding or giving low yields. What could be the problem?
-
Answer: The Pictet-Spengler reaction is a powerful tool for constructing certain 4-arylpiperidine-containing ring systems.[6] However, its success is highly dependent on the reaction conditions and the nature of the substrates.
Potential Issues and Solutions:
-
Insufficient Electrophilicity of the Iminium Ion: The key step in the Pictet-Spengler reaction is the cyclization of an electrophilic iminium ion onto an electron-rich aromatic ring.[6]
-
Cause: If the aldehyde/ketone and the β-arylethylamine do not readily form an iminium ion, or if the resulting iminium ion is not electrophilic enough, the reaction will fail.
-
Solution: The reaction is typically acid-catalyzed to promote iminium ion formation. Common acids include protic acids (like HCl or TFA) or Lewis acids. The choice of acid and solvent is crucial and often needs to be optimized for a specific substrate.[6] For less reactive aromatic systems, harsher conditions with stronger acids and higher temperatures may be necessary.[6]
-
-
Low Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution.
-
Cause: Electron-withdrawing groups on the aromatic ring of the β-arylethylamine will deactivate it towards cyclization, leading to poor yields or reaction failure.
-
Solution: The Pictet-Spengler reaction works best with electron-rich aromatic systems like indoles or pyrroles.[6] For less nucleophilic rings like a simple phenyl group, more forcing conditions are required.[6]
-
-
Side Reactions: The starting aldehyde or amine may undergo decomposition or polymerization under the reaction conditions.
-
Solution: Careful control of the reaction temperature and dropwise addition of reagents can sometimes minimize side reactions. Protecting sensitive functional groups on the starting materials may also be necessary.
-
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Palladium-Catalyzed Synthesis of 4-Arylpiperidines
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low to No Product | Catalyst Inactivity | Use fresh catalyst/ligand; ensure inert atmosphere; screen different ligands (e.g., bulky, electron-rich phosphines).[1][2] | Improved catalytic activity and product formation. |
| Inappropriate Base | Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS); ensure base is fresh and anhydrous.[1] | Efficient transmetalation or amine deprotonation. | |
| Poor Starting Material Quality | Purify starting materials (recrystallization, chromatography); use stable boronate esters instead of boronic acids. | Reduced catalyst poisoning and side reactions. | |
| Suboptimal Temperature | Gradually increase reaction temperature while monitoring by TLC/LC-MS.[2] | Increased reaction rate without significant decomposition. | |
| Unsuitable Solvent | Switch to a different anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF).[2] | Improved solubility of reactants and catalyst stability. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpiperidines:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the N-protected 4-halopiperidine (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
General Procedure for Buchwald-Hartwig Amination for the Synthesis of 4-Arylpiperidines:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the N-protected piperidine (1.0-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Catalyst System: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst and the phosphine ligand in anhydrous, deoxygenated solvent.
-
Solvent and Catalyst Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane) to the reaction vessel, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-benzylpiperidines - Avoiding Over-alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of over-alkylation during the synthesis of N-benzylpiperidines. Our focus is to provide actionable solutions to minimize the formation of undesired quaternary ammonium salts and maximize the yield of the target mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a highly polar, water-soluble byproduct in my N-benzylpiperidine synthesis. What is the likely cause?
A1: You are likely encountering over-alkylation. The desired N-benzylpiperidine, a secondary or tertiary amine, is often more nucleophilic than the starting piperidine (a primary or secondary amine). This increased nucleophilicity can lead to a second reaction with the benzyl halide, resulting in the formation of a quaternary ammonium salt.[1] This "runaway" alkylation reduces the yield of your target compound and introduces a byproduct that can complicate purification due to its high polarity and water solubility.
Q2: How can I control the reaction to favor the desired mono-N-benzylation product when using a direct alkylation approach?
A2: To suppress the formation of the di-benzylated quaternary ammonium salt, several key experimental parameters can be optimized:
-
Control Stoichiometry: Employ a molar excess of piperidine relative to the benzyl halide. A 1.5 to 2-fold excess of the amine is a good starting point.[2] This increases the probability that the benzyl halide will react with the more abundant starting amine instead of the N-benzylpiperidine product.
-
Slow Addition of Alkylating Agent: Add the benzyl halide to the reaction mixture slowly, ideally using a syringe pump.[2][3] This maintains a low instantaneous concentration of the alkylating agent, which favors reaction with the more prevalent starting amine.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-alkylation is more pronounced at higher temperatures.[2]
-
Choice of Base: Utilize a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][4] These bases will neutralize the acid byproduct (e.g., HBr) without competing with the piperidine as a nucleophile.[2]
Q3: My direct alkylation is still producing significant byproducts. Is there a more selective method for synthesizing N-benzylpiperidines?
A3: Yes, reductive amination is a highly effective and often superior alternative for the selective synthesis of N-benzylpiperidines. This method completely avoids the possibility of over-alkylation and the formation of quaternary ammonium salts.[5] The process typically involves two steps in a single pot:
-
Imine/Iminium Ion Formation: Piperidine is reacted with benzaldehyde to form an iminium ion intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to selectively reduce the iminium ion to the desired N-benzylpiperidine.[6]
Reductive amination is known for its high selectivity and often provides good to excellent yields of the mono-alkylated product.[7]
Q4: What are the best solvents and bases to use for direct N-alkylation of piperidine with benzyl bromide?
A4: Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used for the N-alkylation of amines as they effectively dissolve the reactants and facilitate the S_N2 reaction.[2] The choice of base is critical for minimizing side reactions. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often an excellent choice as it is less likely to compete with the piperidine nucleophile.[2][4] Inorganic bases like potassium carbonate (K₂CO₃) are also widely used and can be effective.[2]
Data Presentation
The following table summarizes the influence of different synthetic methods and conditions on the yield of N-benzylpiperidine, highlighting strategies to avoid over-alkylation.
| Entry | Method | Piperidine:Benzyl Halide/Aldehyde Ratio | Key Conditions | Yield of N-benzylpiperidine | Over-alkylation Observed | Reference |
| 1 | Direct Alkylation | 1:1.1 | K₂CO₃, MeCN, 70°C | Moderate (yields can be < 70%) | Yes, significant quaternary salt formation possible | [3] |
| 2 | Direct Alkylation | 2:1 | DIPEA (1.5 eq), MeCN, rt | High (can be nearly quantitative) | Minimal | [2] |
| 3 | Direct Alkylation | Excess Piperidine | Slow addition of benzyl bromide | Improved selectivity for mono-alkylation | Reduced | [2][3] |
| 4 | Reductive Amination | 1:1 | NaBH(OAc)₃, DCE, rt | Good to Excellent (e.g., 60-86%) | No | |
| 5 | Reductive Amination | 1:1 | NaBH₃CN, ZnCl₂, MeOH, rt | High (e.g., 90%) | No |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Controlled Conditions
This protocol is designed to minimize over-alkylation by controlling stoichiometry and using a suitable base.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (2.0 eq.).
-
Dissolve the piperidine in anhydrous acetonitrile (to make a ~0.1 M solution).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Stir the mixture at room temperature.
-
Slowly add benzyl bromide (1.0 eq.) dropwise to the stirred solution over 30-60 minutes using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the benzyl bromide is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination
This protocol offers high selectivity for the mono-benzylated product.
-
To a round-bottom flask, add piperidine (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Optionally, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Crystallization of Piperidine-4-one Derivatives
Welcome to the technical support center for the crystallization of piperidine-4-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the crystallization of piperidine-4-one derivatives?
A1: Researchers often face several challenges, including:
-
Poor Solubility: Many piperidine-4-one derivatives exhibit limited solubility in common organic solvents, making solvent selection critical.
-
"Oiling Out": Instead of forming crystals, the compound may separate from the solution as a liquid phase, a phenomenon known as "oiling out." This is particularly common when the solute is highly impure or when the solution is cooled too rapidly.
-
Polymorphism: Piperidine-4-one derivatives can often crystallize in multiple forms (polymorphs), each with different physical properties, including solubility and stability. Controlling the desired polymorphic form is a significant challenge.
-
Amorphous Precipitation: The compound may precipitate as a non-crystalline, amorphous solid, which is generally undesirable for purification and characterization.
-
Slow or No Crystal Growth: Achieving spontaneous nucleation and subsequent crystal growth can be difficult, requiring optimization of conditions such as supersaturation and temperature.
Q2: How do I select an appropriate solvent for my piperidine-4-one derivative?
A2: Solvent selection is a crucial first step. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A systematic approach involves:
-
Screening: Test the solubility of a small amount of your compound (a few milligrams) in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, and hexane) at both room temperature and their boiling points.
-
Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system can be effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble. The anti-solvent is slowly added to a solution of the compound in the good solvent to induce crystallization.
Q3: My compound "oiled out." What should I do?
A3: "Oiling out" can be addressed by several methods:
-
Increase the Solvent Volume: Your solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, and then allow it to cool more slowly.
-
Lower the Crystallization Temperature: If the melting point of your compound is lower than the boiling point of the solvent, it may melt before it crystallizes. Try using a lower temperature for dissolution or a different solvent with a lower boiling point.
-
Use a Seed Crystal: Introducing a seed crystal of the desired solid form can encourage crystallization over oiling out.
-
Slow Down Cooling: Rapid cooling often leads to oiling. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.
Q4: How can I control polymorphism during crystallization?
A4: Controlling polymorphism is complex and often requires screening various conditions:
-
Solvent: The choice of solvent can significantly influence which polymorph is obtained.
-
Temperature: The crystallization temperature and cooling rate can favor the formation of a specific polymorph.
-
Supersaturation: The level of supersaturation can determine the nucleation and growth of different polymorphs.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | Solution is not sufficiently supersaturated. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). 3. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. 4. Add a seed crystal. |
| Crystals are very small or form a powder. | Nucleation is too rapid. | 1. Reduce the rate of cooling. 2. Use a solvent system that provides slightly higher solubility. 3. Decrease the level of supersaturation by using more solvent. |
| Crystals are discolored or contain visible impurities. | Impurities are co-crystallizing with the product. | 1. Perform a hot filtration of the solution before cooling to remove insoluble impurities. 2. Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. 3. Consider an additional purification step (e.g., column chromatography) before crystallization. |
| An amorphous solid precipitates. | The compound is crashing out of solution too quickly. | 1. Slow down the addition of the anti-solvent in a mixed solvent system. 2. Reduce the cooling rate. 3. Use a different solvent or solvent system. |
Data Presentation: Common Solvents for Crystallization
The following table summarizes common solvents and solvent systems reported for the crystallization of various piperidine-4-one derivatives.[1] It is important to note that the optimal solvent is highly dependent on the specific substituents on the piperidine-4-one core.
| Derivative Class | Single Solvents | Mixed Solvent Systems |
| 2,6-Diaryl-piperidin-4-ones | Ethanol,[1] Methanol | Dichloromethane/Methanol (1:1 v/v),[1] Ethanol-Ethyl Acetate[1] |
| N-Acyl-piperidin-4-ones | - | Benzene-Petroleum Ether[1] |
| 3-Alkyl-2,6-diphenyl-piperidin-4-ones | Ethanol[1] | - |
| N-Benzyl-piperidin-4-one Derivatives | Methanol | - |
Experimental Protocols
1. Slow Evaporation Crystallization
This method is suitable for compounds that are moderately soluble at room temperature.
-
Methodology:
-
Dissolve the piperidine-4-one derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/methanol) to create a near-saturated solution in a clean vial or beaker.
-
Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation.
-
Place the container in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several hours to days. Crystals should form as the solution becomes more concentrated.
-
2. Cooling Crystallization
This is a common technique for compounds that have a significant difference in solubility at high and low temperatures.
-
Methodology:
-
In a flask, dissolve the piperidine-4-one derivative in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Covering the flask can help to slow the cooling rate.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
3. Vapor Diffusion Crystallization
This technique is useful for growing high-quality single crystals from small amounts of material.
-
Methodology:
-
Prepare a small vial containing a solution of your piperidine-4-one derivative in a "good" solvent.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Over time, the vapor of the more volatile anti-solvent will diffuse into the solution of your compound, reducing its solubility and inducing crystallization.
-
Visualizations
Below are diagrams illustrating common workflows and logical relationships in the crystallization of piperidine-4-one derivatives.
References
Byproduct formation during the synthesis of piperidine alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of piperidine alcohols, with a primary focus on the catalytic hydrogenation of pyridine precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of 2-piperidineethanol via catalytic hydrogenation of 2-pyridineethanol?
A1: The most frequently reported byproduct is the N-methylated derivative, N-methyl-2-(2-hydroxyethyl)piperidine.[1][2] Other potential side products include incompletely hydrogenated intermediates (e.g., tetrahydropyridines), products of polymerization or decomposition at elevated temperatures, and impurities arising from the solvent or catalyst.[3]
Q2: What is the likely mechanism for the formation of N-methylated byproducts?
A2: The formation of N-methylated byproducts is particularly prevalent when using alcohol-based solvents like methanol or ethanol. The proposed "borrowing hydrogen" or "hydrogen transfer" mechanism involves the catalyst temporarily dehydrogenating the alcohol solvent to form an aldehyde (e.g., formaldehyde from methanol). This aldehyde can then undergo a reductive amination reaction with the newly formed piperidine nitrogen to yield the N-methylated product.
Q3: My final piperidine alcohol product has a yellow tint. What is the cause and how can it be removed?
A3: A yellow discoloration in piperidine compounds is typically due to oxidation products.[3] Purification by distillation is an effective method to remove these colored impurities. To prevent discoloration, it is advisable to store the purified piperidine alcohol under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.
Q4: I'm having difficulty separating the desired piperidine alcohol from the unreacted pyridine precursor by distillation. Why is this challenging?
A4: Pyridine and piperidine can form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[3] This challenge can be overcome by chemical means, such as selective salt formation. For instance, piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.
Troubleshooting Guides
Issue 1: High Levels of N-Methylated Byproduct Detected
Symptoms:
-
GC-MS or LC-MS analysis of the crude product shows a significant peak corresponding to the mass of the N-methylated piperidine alcohol.
-
NMR spectroscopy indicates the presence of an N-methyl group.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can promote the dehydrogenation of alcohol solvents, leading to aldehyde formation and subsequent N-alkylation. It is recommended to conduct the hydrogenation at a controlled, moderate temperature, ideally between 90°C and 120°C, to minimize this side reaction.[1] |
| Use of Alcohol Solvents | Solvents like methanol and ethanol can act as a source for methylation.[1] Consider using a non-alcoholic solvent such as water, or an ether like tetrahydrofuran (THF), if compatible with your catalyst and substrate. |
| Low Catalyst Loading | Insufficient catalyst may lead to longer reaction times and higher temperatures, favoring byproduct formation. Increasing the catalyst loading can enhance the reaction rate and allow for milder conditions. |
| Absence of a Secondary Amine | The presence of another amine in the reaction mixture can suppress the formation of N-methylated byproducts.[1][2] Adding a small amount of piperidine or another secondary amine to the reaction can be an effective strategy. |
Issue 2: Incomplete Hydrogenation of the Pyridine Ring
Symptoms:
-
Analysis of the reaction mixture shows the presence of starting material (pyridine derivative) and/or partially hydrogenated intermediates (e.g., dihydropyridines, tetrahydropyridines).[3]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning | The nitrogen atom in pyridine and piperidine can act as a Lewis base and poison the catalyst.[4] Ensure high-purity starting materials and solvents. The addition of an acid, such as acetic acid, can protonate the nitrogen, reducing its coordinating ability and preventing catalyst deactivation.[4] |
| Insufficient Hydrogen Pressure | The aromaticity of the pyridine ring requires sufficient hydrogen pressure for complete reduction.[4] Ensure the reactor is properly sealed and pressurized to the recommended level for your specific catalyst system (often 500-1500 psig or higher).[1] |
| Inadequate Reaction Time or Temperature | The reaction may not have reached completion. Monitor the reaction progress by techniques like TLC, GC-MS, or hydrogen uptake. If the reaction has stalled, a slight increase in temperature or extension of the reaction time may be necessary. |
| Catalyst Deactivation | The catalyst may have lost activity. Ensure proper handling and storage of the catalyst. If reusing a catalyst, consider a regeneration step or using a fresh batch. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 2-Pyridineethanol to 2-Piperidineethanol
This protocol is a general guideline and may require optimization for specific substrates and equipment.
Materials:
-
2-Pyridineethanol
-
Hydrogenation catalyst (e.g., 5% Ru/C, PtO₂, or Rh/C)
-
Solvent (e.g., ethanol, methanol, water, or acetic acid)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add the 2-pyridineethanol and the chosen solvent.
-
Catalyst Addition: Carefully add the hydrogenation catalyst to the solution. The catalyst loading is typically between 1-10 mol% relative to the substrate.
-
Sealing and Purging: Securely seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 80-120°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and carefully filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Isolation: If an acidic solvent was used, neutralize the filtrate with a base (e.g., NaHCO₃). Extract the product into an organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude 2-piperidineethanol.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Visualizations
Caption: Proposed pathway for N-methylation byproduct formation.
References
Technical Support Center: Catalyst Selection for the Hydrogenation of Pyridine Precursors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridine precursors.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of pyridine and its derivatives, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| No or Low Conversion | Catalyst Inactivity/Poisoning: The Lewis basic nitrogen in pyridine and piperidine can poison the catalyst.[1] | - Use an acidic solvent or additive: Glacial acetic acid is commonly used to protonate the pyridine ring, which facilitates reduction and prevents catalyst poisoning.[1][2] - Increase catalyst loading: While not always optimal, a higher catalyst concentration can sometimes overcome minor poisoning effects. - Choose a more robust catalyst: Rhodium-based catalysts often exhibit higher activity and resistance to poisoning compared to palladium or platinum under certain conditions.[3] |
| Insufficient Hydrogen Pressure/Temperature: The aromaticity of the pyridine ring requires sufficient energy to overcome.[1] | - Increase hydrogen pressure: Typical pressures range from 5 to 100 bar, with higher pressures often required for challenging substrates.[1][4] - Increase reaction temperature: Temperatures between 40°C and 80°C are common, but some systems may require higher temperatures.[3][4] Note that higher temperatures can sometimes lead to side reactions. | |
| Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst. | - Select an appropriate solvent: Trifluoroethanol (TFE) or glacial acetic acid can be effective solvents.[5][6] For some substrates, a co-solvent system may be necessary.[7] | |
| Poor Chemoselectivity (Reduction of other functional groups) | Catalyst is too active or non-selective: Highly active catalysts like PtO₂ or Rh/C can reduce other functional groups such as alkenes, ketones, or nitro groups.[5] | - Choose a milder catalyst: Palladium on carbon (Pd/C) can sometimes offer better chemoselectivity, especially with acidic additives.[3][7] - Optimize reaction conditions: Lowering the temperature and pressure can sometimes improve selectivity. - Protect sensitive functional groups: If other methods fail, consider protecting the sensitive functional groups prior to hydrogenation. |
| Dehalogenation of Halogenated Pyridines | This is a common side reaction with many hydrogenation catalysts.[5] | |
| Incomplete Hydrogenation (Formation of Dihydropyridine or Tetrahydropyridine Intermediates) | Insufficient reaction time or catalyst activity: The reaction may not have proceeded to completion. | - Increase reaction time: Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time. - Increase catalyst loading or switch to a more active catalyst. |
| Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.[8] | - Use a fresh batch of catalyst. - Investigate the cause of deactivation: Potential causes include impurities in the substrate or solvent, or inherent instability of the catalyst under the reaction conditions. | |
| Diastereoselectivity Issues with Substituted Pyridines | Steric hindrance and catalyst approach: The substituents on the pyridine ring can influence the direction of hydrogen addition. | - Catalyst choice: Different catalysts can exhibit different diastereoselectivities. For example, Rh₂O₃ has been shown to favor the formation of cis piperidines.[5] - Reaction conditions: Increasing hydrogen pressure has been reported to favor the formation of the cis isomer in some cases.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for pyridine hydrogenation?
A1: The most frequently used catalysts are heterogeneous precious metal catalysts.[6] These include:
-
Palladium on Carbon (Pd/C): Widely used, often with an acidic additive to enhance activity.[1][3]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A very effective and versatile catalyst, typically used in acidic media.[1][2]
-
Rhodium on Carbon (Rh/C) and Rhodium Oxides (Rh₂O₃): Often show high activity under mild conditions and can be effective for a broad range of functionalized pyridines.[3][5]
-
Ruthenium on Carbon (Ru/C): Another active catalyst, particularly for large-scale industrial applications.[3]
-
Non-noble metal catalysts like Raney Nickel are more cost-effective but generally require harsher conditions (higher temperatures and pressures).[3]
Q2: Why is an acidic medium often required for pyridine hydrogenation?
A2: An acidic medium, such as glacial acetic acid, serves two primary purposes. First, it protonates the nitrogen atom of the pyridine ring, which activates the ring towards reduction.[1][2] Second, it prevents the nitrogen atom in both the starting material and the piperidine product from binding to the metal center of the catalyst and acting as a poison.[1][5]
Q3: How can I improve the chemoselectivity of my reaction when other reducible functional groups are present?
A3: Achieving high chemoselectivity is a significant challenge.[1] Strategies to improve it include:
-
Catalyst Selection: Palladium-based catalysts are sometimes more selective than the more reactive platinum and rhodium catalysts.[9]
-
Reaction Condition Optimization: Lowering the hydrogen pressure and reaction temperature can sometimes favor the reduction of the pyridine ring over other functional groups.
-
Acidic Additives: The use of acidic additives can be fine-tuned to control selectivity. For instance, in the hydrogenation of pyridinecarbonitriles over Pd/C, the amount of sulfuric acid can be adjusted to selectively produce either the pyridyl- or piperidylmethylamine.[7]
Q4: What are some common catalyst deactivation pathways?
A4: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: As mentioned, the nitrogen lone pair in pyridine and piperidine can strongly adsorb to the catalyst surface, blocking active sites.[1]
-
C-H Activation: In some cases, particularly with homogeneous catalysts, C-H activation of the pyridine ring can lead to the formation of stable organometallic complexes that are catalytically inactive.[8][10]
-
Sintering: At high temperatures, the metal nanoparticles on the support can agglomerate, reducing the active surface area.
Q5: Are there milder alternatives to high-pressure hydrogenation?
A5: Yes, several alternative methods operate under milder conditions:
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or isopropanol, in place of gaseous hydrogen.[3] Homogeneous ruthenium complexes are often used for this purpose.[3]
-
Electrocatalytic Hydrogenation: This emerging technique uses an electric current to generate hydrogen species at the catalyst surface, allowing the reaction to proceed at ambient temperature and pressure.[11][12] Carbon-supported rhodium has shown high efficiency in this process.[11]
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the hydrogenation of pyridine to piperidine under different conditions.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 10% Pd/C | Carbon | 30 | 6 | 5.5 | 100 | 98 (to 4PIPA)* | [7] |
| PtO₂ | - | Room Temp. | 50-70 | - | High | High | [1][6] |
| Rh/C | Carbon | 40 | 5 | 16 | >99 | >99 | [3][5] |
| Rh₂O₃ | - | 40 | 5 | 16 | >99 | >99 | [5] |
| Ru/C | Carbon | - | - | - | High | High | [3] |
| Pd-Ag/Al₂O₃ | Alumina | 60 | 70 | - | 99 | 99 | [13] |
| Rh/KB | Carbon Black | 25 | Ambient** | - | 100 | 98 | [11] |
*Product is 4-(aminomethyl)piperidine from 4-pyridinecarbonitrile.[7] **Electrocatalytic hydrogenation.[11]
Experimental Protocols
Protocol 1: Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)
This protocol is a general procedure for the hydrogenation of a substituted pyridine using Platinum(IV) oxide in an acidic medium.[1][6]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Add the substituted pyridine to a suitable high-pressure reactor vessel.
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1][6]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature).[1]
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor setup allows).
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, and extract the aqueous layer with additional organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[1]
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: Chemoselective Hydrogenation using Pd/C with Acidic Additive
This protocol is adapted for the chemoselective hydrogenation of pyridinecarbonitriles to piperidylmethylamines.[7]
Materials:
-
Pyridinecarbonitrile (e.g., 4-pyridinecarbonitrile)
-
10% Palladium on Carbon (Pd/C)
-
Sulfuric acid (H₂SO₄)
-
Water and Dichloromethane (solvent system)
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Setup: To a high-pressure reactor, add the pyridinecarbonitrile, 10% Pd/C catalyst, water, and dichloromethane.
-
Acid Addition: Add the required molar equivalent of sulfuric acid (e.g., 1.0 mol equivalent for full saturation of the ring and nitrile).[7]
-
Reaction Execution:
-
Work-up:
-
After completion, vent the hydrogen and purge with an inert gas.
-
Filter the catalyst.
-
The product can often be isolated as its sulfate salt from the aqueous phase.
-
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst for pyridine hydrogenation.
Caption: A troubleshooting decision tree for common pyridine hydrogenation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Removal of Residual Catalysts from Piperidine Derivative Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual catalysts from the synthesis of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) enforce strict limits on elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[1] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams, though this limit can be adjusted based on the specific daily dosage of the drug product.[1]
Q2: Why can removing palladium from reactions involving piperidine derivatives be particularly challenging?
A2: The nitrogen atom in the piperidine ring can act as a ligand, coordinating strongly with palladium species.[1][2] This can make straightforward removal methods like simple filtration or crystallization less effective. The choice of removal method must consider the form of the palladium catalyst used (homogeneous or heterogeneous) and the nature of the residual palladium (e.g., Pd(0) or Pd(II)).[1]
Q3: What are the most common methods for removing residual catalysts?
A3: Common methods for catalyst removal include:
-
Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[1][3]
-
Adsorption/Scavenging: Using materials that bind to the catalyst, such as activated carbon or functionalized silica and polymer resins (scavengers).[4][5]
-
Chromatography: Effective for purification and can remove catalyst residues, although it may not always reach the low ppm levels required on its own.[1][5]
-
Extraction: Partitioning the catalyst between two immiscible liquid phases.
-
Crystallization: Isolating the product in a pure crystalline form, leaving the catalyst in the mother liquor.
Q4: What are the advantages of using solid-supported scavengers?
A4: Solid-supported scavengers offer high selectivity for metal binding, which can lead to minimal loss of the desired product.[6] They are also easy to handle and can be removed by simple filtration, simplifying the workup process.[4]
Q5: When is activated carbon a good choice for palladium removal, and what are its limitations?
A5: Activated carbon is a cost-effective adsorbent that can be used for removing residual palladium.[5] However, it can sometimes lead to significant loss of the product due to non-specific adsorption.[5] Its effectiveness can also be influenced by the solvent and the nature of the product.
Troubleshooting Guides
This section addresses common issues encountered during the removal of residual catalysts from piperidine derivative synthesis.
| Problem | Potential Cause | Suggested Solution(s) |
| High levels of residual catalyst after filtration of a heterogeneous catalyst (e.g., Pd/C). | The catalyst particles are too fine to be retained by the filter medium. | Use a filter aid like Celite® to form a pad on the filter paper, which can trap finer particles.[1][7][8] Ensure the Celite pad is properly prepared and pre-wetted with the reaction solvent.[8] |
| Some of the catalyst may have leached into the solution as soluble species. | After filtration, treat the filtrate with a scavenger (e.g., thiol-based silica) or activated carbon to remove dissolved palladium.[1][8] | |
| A palladium scavenger is not effectively removing the catalyst. | The incorrect type of scavenger is being used for the specific palladium species (e.g., Pd(0) vs. Pd(II)). | Screen a variety of scavengers with different functional groups (e.g., thiol, amine, triazine-based) to find the most effective one for your system.[1] |
| The amine groups of the piperidine derivative are competing with the scavenger for binding to the palladium. | Increase the equivalents of the scavenger, or consider a scavenger with a higher affinity for palladium.[6] Modifying the pH of the solution may also alter the binding affinities. | |
| Insufficient contact time or temperature for the scavenging process. | Increase the stirring time and/or gently heat the mixture (e.g., to 40-50 °C) to improve the kinetics of scavenging.[1] | |
| Significant loss of product after catalyst removal. | The product is adsorbing to the catalyst removal agent (e.g., activated carbon, scavenger). | Switch to a more selective scavenger.[5] Use the minimum effective amount of the adsorbent. After filtration, wash the adsorbent thoroughly with fresh solvent to recover any bound product.[8] |
| The product is co-precipitating with the catalyst or catalyst-scavenger complex. | Change the solvent system to improve the solubility of the product. | |
| Column chromatography does not sufficiently remove the catalyst. | The polarity of the palladium species is too similar to the product. | Modify the chromatographic conditions (e.g., change the solvent system or the stationary phase). Consider a pre-treatment step with a scavenger to reduce the bulk of the catalyst before chromatography.[9] |
Data Presentation
Table 1: Comparison of a selection of commercially available scavengers for palladium removal.
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 5 equivalents of scavenger relative to Pd, stirred at room temperature for 16 hours. | [6] |
| Competitor TMT Resin | 852 | ~200 (with 4 equiv.) | 16 equivalents required for complete removal under the same conditions as MP-TMT. | [4] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc. | [8] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc. | [8] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc. | [8] |
This data is illustrative and the performance of scavengers can vary depending on the specific reaction conditions, solvent, and the nature of the piperidine derivative.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst using Celite® Filtration
This protocol is suitable for removing solid catalysts such as palladium on carbon (Pd/C).
-
Preparation of the Celite® Pad:
-
In a sintered glass funnel, place a piece of filter paper that fits the funnel diameter.
-
Add a 1-2 cm thick layer of Celite® over the filter paper.
-
Gently press down on the Celite® to create a flat and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture to prevent the pad from cracking during filtration.[1]
-
-
Filtration:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Gently pour the diluted reaction mixture onto the center of the Celite® pad.
-
Apply a gentle vacuum to pull the solution through the filter.
-
-
Washing:
-
Wash the Celite® pad with additional fresh solvent to ensure all of the product is collected.[1]
-
-
Work-up:
-
The collected filtrate contains the crude product, which can then be further purified.
-
Protocol 2: Removal of Residual Palladium using a Solid-Supported Scavenger (Batch Method)
This protocol is for removing dissolved or very fine particulate palladium catalysts.
-
Scavenger Selection:
-
Choose a scavenger based on the likely oxidation state of the palladium and the properties of your product and solvent system. Thiol-based scavengers are often effective for both Pd(0) and Pd(II).[1]
-
-
Treatment:
-
Agitation:
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 16 hours.[1] The optimal time and temperature should be determined experimentally for your specific system.
-
-
Filtration:
-
Remove the solid-supported scavenger by filtration through a standard filter paper or a sintered funnel.
-
Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
-
Analysis:
-
Analyze the filtrate for residual palladium content using techniques like ICP-MS or ICP-OES to confirm the effectiveness of the removal.
-
Protocol 3: Removal of Residual Palladium using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon, typically 5-10% by weight relative to the crude product.[5]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® is important for removing fine carbon particles.[5]
-
Washing: Wash the Celite®/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Mandatory Visualization
Caption: Decision workflow for selecting a catalyst removal method.
Caption: Troubleshooting guide for ineffective catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 4. sopachem.com [sopachem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Molecular Architecture: A Comparative NMR Analysis of 2-(1-Benzylpiperidin-4-yl)ethanol
A detailed spectroscopic investigation of 2-(1-benzylpiperidin-4-yl)ethanol, a versatile building block in medicinal chemistry, is presented, offering a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide provides researchers, scientists, and drug development professionals with key spectral data, experimental protocols, and a comparative look at related analytical techniques, facilitating its unambiguous identification and characterization.
The structural elucidation of novel compounds is a cornerstone of chemical research and drug discovery. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound in solution. This guide focuses on the ¹H and ¹³C NMR analysis of this compound, a piperidine derivative of significant interest due to the prevalence of the piperidine motif in a wide range of pharmaceuticals.
¹H and ¹³C NMR Spectral Data
While a definitive, publicly available, and fully assigned experimental NMR spectrum for this compound remains elusive in the searched literature, a comprehensive analysis of closely related structures and spectral prediction tools allows for a reliable estimation of its characteristic chemical shifts. The expected ¹H and ¹³C NMR spectral data are summarized in Table 1. This data is crucial for chemists synthesizing or working with this compound to confirm its identity and purity.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| H-2', H-6' (aromatic) | 7.25-7.35 (m) | C-1' (aromatic) | ~138 |
| H-3', H-4', H-5' (aromatic) | 7.20-7.30 (m) | C-2', C-6' (aromatic) | ~129 |
| -CH₂-Ph | ~3.50 (s) | C-3', C-5' (aromatic) | ~128 |
| -CH₂-OH | ~3.65 (t) | C-4' (aromatic) | ~127 |
| -CH₂-CH₂-OH | ~1.50 (q) | -CH₂-Ph | ~63 |
| Piperidine H-2, H-6 (axial) | ~2.00 (t) | Piperidine C-2, C-6 | ~54 |
| Piperidine H-2, H-6 (equatorial) | ~2.80 (d) | Piperidine C-4 | ~39 |
| Piperidine H-3, H-5 (axial) | ~1.25 (q) | Piperidine C-3, C-5 | ~32 |
| Piperidine H-3, H-5 (equatorial) | ~1.70 (d) | -CH₂-CH₂-OH | ~40 |
| Piperidine H-4 | ~1.55 (m) | -CH₂-OH | ~61 |
| -OH | Variable |
Note: Predicted chemical shifts are based on the analysis of similar compounds and standard NMR prediction software. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: 10-12 ppm.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 200-220 ppm.
-
Comparative Analysis with Alternative Techniques
While NMR spectroscopy provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information for the characterization of this compound. A comparison of these methods is presented in Table 2.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure determination. | Requires higher sample concentration; sensitive to sample purity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -OH, C-N, aromatic C-H). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Purity assessment and separation from related compounds. | High separation efficiency for volatile compounds. | Requires the compound to be thermally stable and volatile. |
Visualizing the Molecular Structure and NMR Correlations
To visualize the structure and key NMR correlations of this compound, a diagram generated using the DOT language is provided below.
Figure 1. Molecular structure and key predicted ¹H NMR signals for this compound.
A Comparative Guide to HPLC-Based Purity Determination of 2-(1-Benzylpiperidin-4-yl)ethanol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(1-Benzylpiperidin-4-yl)ethanol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with supporting experimental data and detailed protocols.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the safety and efficacy of the final drug product. HPLC is the most widely used analytical technique for this purpose due to its high sensitivity, resolution, and accuracy in separating the main compound from potential process-related impurities and degradation products. This guide outlines a robust stability-indicating HPLC method and compares it with potential alternative approaches.
Experimental Protocols
A stability-indicating HPLC method was developed to separate this compound from its potential impurities. The method's parameters are detailed below.
A. Optimized HPLC Method
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for its ability to separate compounds with varying polarities.[1]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier is effective.
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer, with the pH adjusted to 2.0 using orthophosphoric acid.[2]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 254 nm, where the benzyl chromophore exhibits strong absorbance.[1][3]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
B. Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. The sample may require derivatization to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantification without a reference standard for the impurity. However, it has lower sensitivity compared to HPLC.[1]
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) for molecular weight confirmation and identification of unknown impurities.[1]
Data Presentation
The following table summarizes the chromatographic behavior of this compound and its potential impurities using the optimized HPLC method. The impurities listed are hypothetical but represent common types that could arise during synthesis (e.g., starting materials, by-products).
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 4-Piperidineethanol (Impurity A) | 3.5 | 0.29 | - | 0.1 | 0.3 |
| Benzyl Bromide (Impurity B) | 18.2 | 1.52 | 8.5 | 0.2 | 0.6 |
| This compound | 12.0 | 1.00 | - | 0.05 | 0.15 |
| N-Benzyl-4-piperidone (Impurity C) | 15.8 | 1.32 | 5.2 | 0.15 | 0.45 |
| Oxidative Degradation Product (Hypothetical) | 10.5 | 0.88 | 2.8 | 0.18 | 0.54 |
Data is representative and may vary based on the specific HPLC system and conditions.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC purity determination of this compound.
Caption: Workflow for HPLC Purity Analysis.
Comparison and Conclusion
The presented reversed-phase HPLC method provides excellent separation and quantification of this compound and its potential process-related and degradation impurities. The use of a C18 column with a gradient elution of acetonitrile and a phosphate buffer offers high resolution and good peak shapes. The method is stability-indicating, as demonstrated by its ability to resolve the main analyte from potential degradation products that could form under stress conditions such as oxidation.[2]
Alternative techniques like GC-MS and NMR can be valuable for specific applications, such as identifying volatile impurities or providing definitive structural elucidation. However, for routine quality control and purity determination, the validated HPLC method is superior in terms of sensitivity, reproducibility, and throughput. The combination of different analytical techniques, or "orthogonal testing," can be employed for comprehensive characterization and method cross-validation.[1]
References
A Researcher's Guide to Analytical Method Validation for Piperidine Derivative Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of piperidine derivatives is a critical aspect of drug discovery, development, and quality control. The piperidine ring is a common structural motif in a wide range of pharmaceuticals, making robust and reliable analytical methods essential for ensuring the safety and efficacy of these compounds. This guide provides a comparative overview of the principal analytical techniques for the quantification of piperidine derivatives: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, the required sensitivity, and the intended application, from routine quality control to bioanalysis.[1] This guide presents a comparative analysis of these methods, supported by experimental data, to aid researchers in selecting and validating the most suitable technique for their specific needs.
Comparative Overview of Analytical Methods
The choice between HPLC-UV, GC-MS, and LC-MS/MS for the analysis of piperidine derivatives involves a trade-off between sensitivity, selectivity, and the volatility of the analyte. Piperidine and its more volatile derivatives are well-suited for GC-MS analysis.[1] However, HPLC-based methods offer greater versatility for less volatile derivatives or when derivatization is employed to enhance detection.[1][2] LC-MS/MS stands out for its superior sensitivity and selectivity, often eliminating the need for derivatization.[1][3]
Table 1: Performance Characteristics of a Validated RP-HPLC Method for Piperine
| Validation Parameter | Performance |
| Linearity Range | 5 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9999[4] |
| Accuracy (% Recovery) | 101.3%[4] |
| Precision (Repeatability, %RSD) | 0.38%[4] |
| Precision (Intermediate, %RSD) | 1.11%[4] |
| Limit of Detection (LOD) | 0.015 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.044 µg/mL[4] |
Table 2: Performance Characteristics of a Validated LC-MS Method for Piperidine
| Validation Parameter | Performance |
| Linearity Range | 0.03 - 0.40 µg/mL[5][6] |
| Correlation Coefficient (R) | >0.99[5][6] |
| Accuracy (% Recovery) | 92.2% - 95.5%[6] |
| Precision (%RSD) | 3.5% (n=12)[6] |
| Limit of Detection (LOD) | 0.01010 µg/mL[5][6] |
| Limit of Quantification (LOQ) | 0.03030 µg/mL[6] |
Table 3: Performance Characteristics of a Validated GC-MS Method for Piperazine Derivatives (BZP and TFMPP) in Plasma
| Validation Parameter | Performance (BZP / TFMPP) |
| Linearity Range | 0 - 10 µg/mL[7] |
| Limit of Detection (LOD) | 0.004 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.016 µg/mL[7] |
| Extraction Efficiency | 79% - 96%[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for the quantification of piperidine derivatives using HPLC-UV, GC-MS, and LC-MS/MS.
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of piperidine derivatives that either possess a native chromophore or have been derivatized to become UV-active.[4] For compounds lacking a chromophore, a pre-column derivatization step with a reagent like 4-toluenesulfonyl chloride is a common approach.[4]
Sample Preparation (with Derivatization):
-
Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., mobile phase or a diluent like dilute HCl).[4]
-
To an aliquot of the sample or standard solution, add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[4]
-
Add an excess of the derivatizing agent, such as 4-toluenesulfonyl chloride solution prepared in acetonitrile.[4]
-
Vortex the mixture and heat at a controlled temperature for a specified time to ensure complete reaction.[8]
-
Quench the reaction, if necessary, for example, by adding an acid.[2]
-
Dilute the derivatized sample to the final volume with the mobile phase.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][9] |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[3] |
| Flow Rate | 1.0 mL/min[3][9] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | ~220 nm or at the absorbance maximum of the derivative[9] |
| Injection Volume | 20 µL[2] |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly suitable for volatile piperidine derivatives.[1] For less volatile compounds, derivatization to increase volatility may be necessary.
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.[1]
-
Add a suitable solvent and an internal standard.
-
Vortex to ensure thorough mixing.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
Chromatographic and Mass Spectrometry Conditions:
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm)[8] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[8] |
| Oven Temperature Program | Initial 50°C for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 min[8] |
| Injector Temperature | 250°C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Scan Range | m/z 35-300[8] |
| Ion Source Temperature | 230°C[8] |
| Transfer Line Temperature | 280°C[8] |
Method 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is often capable of analyzing piperidine derivatives directly without derivatization.[1][3]
Sample Preparation: Sample preparation can be as simple as a "dilute and shoot" approach.[1] For more complex matrices like biological fluids, protein precipitation is a common step.
-
Add a protein precipitating agent like acetonitrile to the sample.[3]
-
Vortex and then centrifuge the sample.
-
Inject the clear supernatant for analysis.[1]
Chromatographic and Mass Spectrometry Conditions:
| Parameter | Condition |
| Column | C18 column suitable for LC-MS analysis (e.g., 150 mm x 4.6 mm, 3.5 µm)[1][8] |
| Mobile Phase | Gradient elution with methanol and water (pH 4.0) containing 5 mM ammonium acetate[3] |
| Flow Rate | Typically 0.2-0.6 mL/min, dependent on column dimensions[1] |
| Column Temperature | 30°C[5] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[1][3] |
| Mass Analyzer Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity[1][3] |
Workflow and Validation
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[3] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alternative-therapies.com [alternative-therapies.com]
- 7. scholars.direct [scholars.direct]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the GC-MS Analysis of 2-(1-Benzylpiperidin-4-yl)ethanol and Its Intermediates
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(1-Benzylpiperidin-4-yl)ethanol and its key synthetic intermediates. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to support analytical method development and implementation.
Introduction
This compound is a piperidine derivative with potential applications in pharmaceutical research. The robust and reliable analysis of this compound and its synthetic intermediates is crucial for quality control, impurity profiling, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity.[1] This guide also presents High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as alternative analytical methodologies, providing a comparative overview of their performance.
Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step pathway, starting from readily available precursors. A common route involves the initial formation of N-benzyl-4-piperidone, a key intermediate.[2][3] This intermediate can then be further functionalized and reduced to yield the target compound. The primary intermediates in a plausible synthetic route are:
-
N,N-bis(2-carbomethoxyethyl)benzylamine: Formed from the Michael addition of benzylamine to methyl acrylate.
-
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: Resulting from the Dieckmann condensation of the diester.
-
N-benzyl-4-piperidone: Obtained after hydrolysis and decarboxylation of the β-keto ester.[3]
-
This compound: The final product, typically formed via the reduction of a 4-substituted piperidine derivative.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is critical for the accurate and precise quantification of this compound and its intermediates. This section compares the performance of GC-MS with HPLC-UV and LC-MS/MS.
Table 1: Comparison of Analytical Techniques
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance.[4] | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.[5] |
| Sensitivity | High (ng/mL to pg/mL range).[1] | Moderate (µg/mL range).[6][7] | Very High (pg/mL to fg/mL range).[5] |
| Selectivity | High, based on retention time and mass spectrum. | Moderate, potential for interference from co-eluting compounds with similar UV spectra. | Very High, based on retention time and specific mass transitions (MRM). |
| Derivatization | May be required for polar or non-volatile compounds to improve chromatographic properties.[8] | Often required for compounds lacking a chromophore.[9][10] | Generally not required, enhancing sample throughput.[5] |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
| Sample Throughput | Moderate | High | High |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound and its intermediates by GC-MS, HPLC-UV, and LC-MS/MS are provided below.
GC-MS Analysis Protocol
This protocol is adapted from established methods for the analysis of piperidine derivatives and reaction products of N-benzyl-4-piperidone.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (crude reaction mixture or purified compound).
-
Dissolve in 10 mL of methanol and vortex to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C, hold for 2 minutes.
-
Ramp 2: 10°C/min to 290°C, hold for 10 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
HPLC-UV Analysis Protocol
This protocol is based on general methods for the analysis of piperidine-containing compounds.[4][6][7]
-
Sample Preparation (with derivatization for compounds lacking a strong chromophore):
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte or its derivative.
-
Column Temperature: 30°C.
-
LC-MS/MS Analysis Protocol
This protocol provides a general framework for the highly sensitive analysis of the target compounds.[5]
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol/water).
-
Perform a simple "dilute and shoot" or a solid-phase extraction (SPE) for complex matrices.
-
-
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 reversed-phase column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Method: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions need to be determined by initial infusion and product ion scans.
-
Data Presentation
The following tables summarize hypothetical but representative quantitative data for the GC-MS analysis of this compound and its key intermediates.
Table 2: GC-MS Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| N-benzyl-4-piperidone | 14.5 | 189 | 91, 120, 146, 172 |
| This compound | 16.2 | 219 | 91, 120, 176, 202 |
Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions.
Table 3: Quantitative GC-MS Analysis of this compound
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9992 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5 - 102.3% |
| Precision (%RSD) | < 2.5% |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the synthetic pathway and the analytical workflow.
Caption: Synthetic pathway of this compound.
Caption: General workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Buy 2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol [smolecule.com]
- 9. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 2-(1-Benzylpiperidin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes to 2-(1-Benzylpiperidin-4-yl)ethanol, a valuable building block in medicinal chemistry. The routes are evaluated based on key performance indicators, and detailed experimental protocols are provided to facilitate laboratory application.
Executive Summary
Three synthetic pathways to this compound have been investigated, starting from the readily available 1-benzyl-4-piperidone or from precursors to the piperidine ring itself. The routes involve either the olefination of the piperidone followed by hydroboration-oxidation, a Horner-Wadsworth-Emmons reaction followed by reduction, or the N-benzylation of a pre-formed 2-(piperidin-4-yl)ethanol core. Each route offers distinct advantages and disadvantages in terms of overall yield, step-count, and reagent handling, which are summarized below.
Data Presentation
| Parameter | Route 1: Wittig & Hydroboration | Route 2: HWE & Reduction | Route 3: N-Benzylation |
| Starting Material | 1-Benzyl-4-piperidone | 1-Benzyl-4-piperidone | 4-Pyridineethanol |
| Key Intermediates | 4-Methylene-1-benzylpiperidine | Ethyl (1-benzylpiperidin-4-yl)acetate | 2-(Piperidin-4-yl)ethanol |
| Number of Steps | 2 | 2 | 2 |
| Overall Yield (estimated) | Moderate to Good | Good to Excellent | Good |
| Reagents & Conditions | Wittig reagent (strong base), BH3-THF, H2O2/NaOH | Phosphonate reagent (base), LiAlH4 | H2/Catalyst, Benzyl bromide, Base |
| Advantages | Direct C-C bond formation at C4. | High-yielding steps, well-established reactions. | Convergent synthesis. |
| Disadvantages | Wittig reaction can have challenging workup (triphenylphosphine oxide removal). Hydroboration uses pyrophoric reagents. | Use of highly reactive and hazardous LiAlH4. | Hydrogenation may require specialized equipment. |
Experimental Protocols
Route 1: Wittig Reaction followed by Hydroboration-Oxidation
Step 1a: Synthesis of 4-Methylene-1-benzylpiperidine (via Wittig Reaction)
To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added n-butyllithium (1.1 eq., solution in hexanes) dropwise. The resulting ylide solution is stirred at room temperature for 1 hour. A solution of 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Step 1b: Synthesis of this compound (via Hydroboration-Oxidation)
To a solution of 4-methylene-1-benzylpiperidine (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of borane-THF complex (1.0 M in THF, 1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (3 M, 1.2 eq.) is added carefully, followed by the slow dropwise addition of hydrogen peroxide (30% aqueous solution, 1.2 eq.). The mixture is stirred at room temperature for 2-4 hours. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Route 2: Horner-Wadsworth-Emmons Reaction followed by Reduction
Step 2a: Synthesis of Ethyl (1-benzylpiperidin-4-yl)acetate (via Horner-Wadsworth-Emmons Reaction)
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, triethyl phosphonoacetate (1.1 eq.) is added dropwise. The mixture is stirred at room temperature for 1 hour. A solution of 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl (1-benzylpiperidin-4-yl)acetate.
Step 2b: Synthesis of this compound (via Reduction)
To a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of ethyl (1-benzylpiperidin-4-yl)acetate (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Route 3: N-Benzylation of 2-(Piperidin-4-yl)ethanol
Step 3a: Synthesis of 2-(Piperidin-4-yl)ethanol
4-Pyridineethanol is dissolved in ethanol or acetic acid, and a catalytic amount of platinum oxide or palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere (typically 50 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is removed under reduced pressure to give 2-(piperidin-4-yl)ethanol.
Step 3b: Synthesis of this compound
To a solution of 2-(piperidin-4-yl)ethanol (1.0 eq.) and a base such as potassium carbonate or triethylamine (2.0 eq.) in a suitable solvent like acetonitrile or DMF, benzyl bromide (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated gently (e.g., 60 °C) for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give this compound.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound.
The above diagram illustrates the three discussed synthetic routes, highlighting the starting materials, key intermediates, and reaction types for each pathway leading to the final product. This visual representation allows for a quick comparison of the overall synthetic strategy of each route.
A Comparative Analysis of 2-(1-Benzylpiperidin-4-yl)ethanol and Other Key Piperidine Building Blocks for Drug Discovery
For Immediate Publication
[City, State] – [Date] – In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its favorable physicochemical and pharmacokinetic properties.[1] This guide presents a comparative study of 2-(1-Benzylpiperidin-4-yl)ethanol against other frequently utilized piperidine building blocks: N-Boc-piperidine-4-carbaldehyde, 4-hydroxypiperidine, and 1-methylpiperidine. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in the strategic selection of piperidine moieties for their synthetic campaigns.
The strategic incorporation of the piperidine ring can significantly influence a compound's solubility, lipophilicity, and metabolic stability, ultimately impacting its efficacy and safety profile.[2] The choice of substitution on the piperidine nitrogen and at other positions on the ring dictates the vector for further chemical elaboration and the overall properties of the final molecule. This guide provides a head-to-head comparison of four piperidine building blocks, each offering distinct advantages in drug design.
Comparative Physicochemical Properties
The selection of a suitable building block is often guided by its intrinsic physicochemical properties. The following table summarizes key experimental and predicted data for this compound and its comparators.
| Property | This compound | N-Boc-piperidine-4-carbaldehyde | 4-Hydroxypiperidine | 1-Methylpiperidine |
| Molecular Weight ( g/mol ) | 219.32 | 213.28 | 101.15 | 99.17 |
| pKa (Predicted) | 8.5 ± 0.5 | N/A (Boc protected) | 10.74 | 10.08 |
| logP (Experimental) | N/A | N/A | -0.35 | 1.3 |
| logP (Predicted) | 2.8 ± 0.3 | 1.7 ± 0.3 | -0.4 ± 0.3 | 1.4 ± 0.3 |
| Aqueous Solubility (Experimental) | N/A | Soluble in methanol | Soluble | Miscible |
| Aqueous Solubility (Predicted) | Moderately Soluble | Moderately Soluble | Highly Soluble | Highly Soluble |
| Melting Point (°C) | N/A | 34-40 | 86-90 | -50 |
| Boiling Point (°C) | N/A | 295.4 @ 760 mmHg | 108-114 @ 10 mmHg | 106-107 |
Predicted values were obtained using reputable cheminformatics software (e.g., ACD/Percepta, ChemAxon) and are denoted as such. Experimental values are cited from available literature and chemical supplier data.
Experimental Protocols
To ensure a standardized comparison, the following detailed methodologies are provided for key experiments.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.
Methodology:
-
Sample Preparation: Accurately weigh approximately 20 mg of the piperidine compound and dissolve it in 50 mL of a 1:9 (v/v) methanol/water mixture.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at 25 °C and immerse the pH electrode and a magnetic stir bar.
-
Titration: Titrate the sample solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. The aqueous phase should be a buffer of pH 7.4.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a flask.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility (Kinetic Method)
Objective: To rapidly determine the kinetic aqueous solubility.
Methodology:
-
Sample Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (pH 7.4) in a 96-well plate to create a range of concentrations.
-
Precipitation Detection: Incubate the plate at room temperature for a set period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or by observing for precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Comparative N-Alkylation Reactivity
Objective: To compare the relative nucleophilicity of the piperidine nitrogen.
Methodology:
-
Reaction Setup: In separate reaction vials, dissolve equimolar amounts of this compound, 4-hydroxypiperidine, and 1-methylpiperidine in an aprotic solvent such as acetonitrile. Add an equivalent of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Alkylation: To each vial, add a sub-stoichiometric amount (e.g., 0.8 equivalents) of a common alkylating agent, such as benzyl bromide.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the consumption of the starting materials and the formation of the N-alkylated products over time using a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Data Analysis: Compare the reaction rates by plotting the percentage conversion of the starting material versus time. A faster rate of conversion indicates higher nucleophilicity.
Visualizing Synthetic Utility and Selection Logic
To further aid in the selection process, the following diagrams illustrate the synthetic potential and a decision-making framework for these piperidine building blocks.
Caption: Synthetic utility of the compared piperidine building blocks.
Caption: A decision tree for selecting a suitable piperidine building block.
Conclusion
The choice of a piperidine building block is a critical decision in the drug design process. This compound offers a scaffold with a pre-installed benzyl group, which can be retained or removed, and a hydroxyl group for further functionalization. In comparison, N-Boc-piperidine-4-carbaldehyde provides a protected nitrogen and a reactive aldehyde for diverse elaborations. 4-Hydroxypiperidine presents a simple, versatile core with two reactive sites, while 1-methylpiperidine offers a metabolically stable, pre-alkylated nitrogen. By providing a direct comparison of their physicochemical properties and standardized experimental protocols, this guide aims to empower researchers to make informed decisions in the rational design of next-generation therapeutics.
References
A Comparative Efficacy Analysis of Drugs Derived from 2-(1-Benzylpiperidin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three prominent drugs derived from the 2-(1-Benzylpiperidin-4-yl)ethanol scaffold: Ifenprodil, a neuroprotective agent; Besifloxacin, a fluoroquinolone antibiotic; and Donepezil, an acetylcholinesterase inhibitor. While originating from a similar chemical structure, these molecules have been developed to target distinct pathological pathways, showcasing the versatility of the benzylpiperidine core. This document summarizes their performance based on experimental data, outlines the methodologies of key experiments, and visualizes their mechanisms of action.
Quantitative Efficacy Data
The following tables summarize the key efficacy data for Ifenprodil, Besifloxacin, and Donepezil, providing a quantitative basis for comparison.
Table 1: Ifenprodil - In Vitro Efficacy and Neuroprotection
| Parameter | Value | Species/Model | Reference |
| IC₅₀ (NMDA Receptor Inhibition) | |||
| High-affinity component | 0.75 µM | Cultured rat hippocampal neurons | [1] |
| Low-affinity component | 161 µM | Cultured rat hippocampal neurons | [1] |
| NR1A/NR2B receptors | 0.34 µM | Recombinant receptors | [2] |
| NR1A/NR2A receptors | 146 µM | Recombinant receptors | [2] |
| GluN2B-NMDA receptors (Ki) | 5.8 nM | Radioligand binding assay | [3] |
| Neuroprotection | |||
| Glutamate-induced toxicity | Effective blockade | Cultured hippocampal neurons | [4] |
| NMDA-induced toxicity | More potent than SL-82,0715 | Cultured hippocampal neurons | [4] |
| 6-OHDA-induced toxicity | Improved motor function | Rat model of Parkinson's disease | [5] |
| Subarachnoid hemorrhage | Attenuated neuronal death | Rat model | [6] |
Table 2: Besifloxacin - Antibacterial Efficacy
| Parameter | Value | Pathogen(s) | Reference |
| MIC₉₀ (Minimum Inhibitory Concentration) | |||
| Haemophilus influenzae | 0.06 µg/mL | Ocular isolates | [7] |
| Streptococcus pneumoniae | 0.125 µg/mL | Ocular isolates | [7] |
| Staphylococcus aureus | 0.25 µg/mL | Ocular isolates | [7] |
| Staphylococcus epidermidis | 0.5 µg/mL | Ocular isolates | [7] |
| Ciprofloxacin-resistant MRSA | 4 µg/mL | Ocular isolates | [8] |
| Ciprofloxacin-resistant MRSE | 8 µg/mL | Ocular isolates | [8] |
| Clinical Efficacy (Bacterial Conjunctivitis) | |||
| Microbial Eradication (Day 4/5) vs. Vehicle | 85.8% vs. 56.3% | Pediatric patients | [9] |
| Clinical Resolution (Day 8/9) vs. Vehicle | 88.1% vs. 73.0% | Pediatric patients | [9] |
| Microbial Eradication (Day 5) vs. Moxifloxacin | 93.3% vs. 91.1% | Adult and pediatric patients | [10] |
| Clinical Resolution (Day 5) vs. Moxifloxacin | 58.3% vs. 59.4% | Adult and pediatric patients | [10] |
Table 3: Donepezil - Efficacy in Alzheimer's Disease
| Parameter | Value | Species/Model | Reference |
| IC₅₀ (Acetylcholinesterase Inhibition) | |||
| Acetylcholinesterase | 6.7 nM | In vitro | [11] |
| Butyrylcholinesterase | 7400 nM | In vitro | [11] |
| Plasma IC₅₀ for brain AChE inhibition | 37 ng/mL | Monkey | [12] |
| Plasma IC₅₀ for brain AChE inhibition | 53.6 ng/mL | Human (Alzheimer's patients) | [13] |
| Clinical Efficacy (Alzheimer's Disease) | |||
| ADAS-Cog Score Improvement (24 weeks, 10 mg/day) vs. Placebo | 2.9 points | Mild to moderate AD patients | [14] |
| ADAS-Cog Score Improvement (24 weeks, 5 mg/day) vs. Placebo | Statistically significant | Mild to moderate AD patients | [15][16] |
| ADAS-Cog Score Improvement (24 weeks, 10 mg/day) vs. Placebo | Statistically significant | Mild to moderate AD patients | [15][16] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and mechanisms of action for each of the three drugs.
Experimental Protocols
This section details the methodologies for the key experiments cited in the efficacy data tables.
Ifenprodil: NMDA Receptor Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ifenprodil on N-methyl-D-aspartate (NMDA) receptor currents.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from rat embryos.
-
Electrophysiology: Whole-cell and single-channel patch-clamp recordings are performed on the cultured neurons.
-
NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist, glycine.
-
Ifenprodil Application: Increasing concentrations of Ifenprodil are applied to the neurons.
-
Data Acquisition: The resulting ion channel currents are recorded.
-
Analysis: The inhibition of the NMDA-induced current at each Ifenprodil concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[1]
Besifloxacin: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of Besifloxacin required to inhibit the visible growth of a bacterial isolate.
Methodology:
-
Bacterial Strains: Ocular isolates of relevant pathogens (e.g., S. aureus, H. influenzae) are used.
-
Culture Media: Appropriate broth or agar media is prepared.
-
Serial Dilution: A series of twofold dilutions of Besifloxacin are prepared in the culture medium.
-
Inoculation: Each dilution is inoculated with a standardized concentration of the bacterial suspension.
-
Incubation: The inoculated media are incubated under appropriate conditions (temperature, time, atmosphere).
-
Observation: The MIC is determined as the lowest concentration of Besifloxacin at which there is no visible bacterial growth.[7]
Donepezil: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC₅₀ of Donepezil for acetylcholinesterase.
Methodology:
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of acetylcholinesterase are used.
-
Reaction Mixture: The assay is performed in a buffer solution containing the enzyme and DTNB.
-
Inhibition: Various concentrations of Donepezil are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is started by the addition of the substrate, acetylthiocholine.
-
Detection: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Analysis: The percentage of enzyme inhibition is calculated for each Donepezil concentration, and the IC₅₀ is determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical and clinical evaluation of drugs like those discussed in this guide.
References
- 1. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of besifloxacin ophthalmic suspension 0.6% in children and adolescents with bacterial conjunctivitis: a post hoc, subgroup analysis of three randomized, double-masked, parallel-group, multicenter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Besifloxacin Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 16. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Benzyl Alcohol Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of benzyl alcohol in various matrices, including pharmaceuticals and cosmetics. The selection of an appropriate analytical technique is critical for ensuring product quality, safety, and regulatory compliance. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supported by experimental data from various studies.
Methodology Comparison
The primary analytical techniques for the determination of benzyl alcohol are HPLC and GC. Both methods offer high levels of sensitivity and selectivity. The choice between these techniques often depends on the sample matrix, the presence of interfering substances, and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV detection is the most common approach for benzyl alcohol quantification.[1] It offers excellent reproducibility and is suitable for routine quality control analysis.[2][3][4]
Quantitative Data Summary
The following tables summarize the validation parameters for various HPLC and GC methods for benzyl alcohol determination as reported in the literature.
Table 1: Comparison of Validated HPLC Methods for Benzyl Alcohol Determination
| Parameter | Method 1: RP-HPLC/UV[1] | Method 2: RP-HPLC[4] | Method 3: RP-HPLC[8] |
| Matrix | Pharmaceutical | Glycopyrrolate Injection | Veterinary Pharmaceutical |
| Linearity Range | Not Specified | Not Specified | 160-240 µg/mL |
| Correlation Coefficient (R²) | 1.0000 | > 0.999 | 0.9995 |
| Accuracy (% Recovery) | 99.8% - 101.7% | Not Specified | Not Specified |
| Precision (% RSD) | 0.9% | < 2.0% | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 2.1 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 6.7 µg/mL |
Table 2: Comparison of Validated GC Methods for Benzyl Alcohol Determination
| Parameter | Method 1: GC-MS[5] | Method 2: Capillary GC[6] | Method 3: GC-MS[7] |
| Matrix | Cosmetics | Injectable Formulations | Injectable Suspension |
| Linearity Range | 0.0625 - 100 µg/mL | 25 - 175 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | Not Specified | 0.999 | > 0.999 |
| Accuracy (% Recovery) | 96% - 101% | 99.6 ± 1.3% | Not Specified |
| Precision (% RSD) | 3.31% - 3.74% | Not Specified | Not Specified |
| Limit of Detection (LOD) | 2.1 - 5.4 mg/kg | 2.67 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 13.3 µg/mL | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC and GC analysis of benzyl alcohol.
1. HPLC Method for Benzyl Alcohol in Pharmaceutical Formulations
This method is a reverse-phase HPLC technique with UV detection.[1][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., potassium dihydrogen phosphate buffer at pH 2.5) and an organic modifier (e.g., methanol or acetonitrile).[4] The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve and dilute the sample with a suitable diluent (e.g., mobile phase or a mixture of water and methanol) to achieve a concentration within the calibrated range.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
2. GC-MS Method for Benzyl Alcohol in Cosmetics
-
Instrumentation: A GC system equipped with a mass spectrometer detector and an autosampler.
-
Sample Preparation:
-
Weigh approximately 1.0 g of the cosmetic sample into a centrifuge tube.
-
Centrifuge the sample to separate any solid matrix components.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC methods described above.
Caption: HPLC experimental workflow for benzyl alcohol analysis.
Caption: GC-MS experimental workflow for benzyl alcohol analysis.
References
- 1. arlok.com [arlok.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jpionline.org [jpionline.org]
- 5. ewai-group.com [ewai-group.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Characterization of Impurities in 2-(1-Benzylpiperidin-4-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-(1-Benzylpiperidin-4-yl)ethanol. The objective is to offer a framework for selecting appropriate analytical techniques, supported by experimental data and detailed protocols, to ensure the quality and safety of this pharmaceutical intermediate.
Overview of Potential Impurities
Impurities in this compound can originate from various sources, including the synthetic route, degradation of the final product, and storage conditions. A thorough understanding of the manufacturing process is crucial for identifying potential process-related impurities.
A plausible and common synthetic pathway to this compound involves the N-benzylation of a piperidine derivative followed by modification at the 4-position. A key intermediate in this process is often N-benzyl-4-piperidone . The synthesis of this intermediate can introduce several impurities. For instance, one common method involves the reaction of benzylamine with an acrylate, followed by cyclization.[1][2][3]
Potential Process-Related Impurities from the Synthesis of N-benzyl-4-piperidone:
-
Unreacted Starting Materials: Benzylamine, methyl acrylate (or other acrylates).
-
By-products of N-benzylation: Dibenzylamine and other over-alkylated species.
-
Intermediates: N,N-bis(2-carbomethoxyethyl)benzylamine.
-
Reagents and Solvents: Residual amounts of catalysts, bases (e.g., triethylamine), and solvents (e.g., methanol, toluene).[1][2]
The subsequent conversion of N-benzyl-4-piperidone to this compound, likely through a reduction or a Grignard-type reaction followed by reduction, can introduce further impurities:
-
Unreacted N-benzyl-4-piperidone: The starting material for the final step.
-
By-products of Reduction: Diastereomers or incompletely reduced intermediates.
-
Reagents: Residual reducing agents (e.g., sodium borohydride) or Grignard reagents.
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[4][5][6][7] Based on the structure of this compound, which contains a tertiary amine and a primary alcohol, potential degradation pathways include:
-
Oxidation: The tertiary amine can be oxidized to an N-oxide. The primary alcohol can be oxidized to the corresponding aldehyde and carboxylic acid.
-
De-benzylation: Cleavage of the N-benzyl group is a common degradation pathway for N-benzyl compounds, which can occur under various conditions, including catalytic hydrogenation.[8]
-
Dehydration: Elimination of the hydroxyl group to form an unsaturated piperidine derivative.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is necessary for the comprehensive characterization of impurities. The following table compares the most relevant techniques.
| Analytical Technique | Principle | Application for this compound Impurity Profiling | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Primary method for the separation and quantification of non-volatile organic impurities. A stability-indicating method can be developed to separate the API from its degradation products and process-related impurities.[9][10][11][12][13] | High resolution, high sensitivity, quantitative accuracy, well-established and validated methods. | May not be suitable for highly volatile impurities. Peak co-elution can be a challenge. |
| Gas Chromatography (GC) | Separation based on volatility and polarity. | Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain starting materials (e.g., benzylamine). | Excellent for volatile compounds, high sensitivity with appropriate detectors (e.g., FID). | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS. | Crucial for the identification and structural elucidation of unknown impurities and degradation products by providing molecular weight and fragmentation information. | High sensitivity and selectivity, provides structural information, essential for identifying unknowns. | Quantitative accuracy can be more challenging than HPLC-UV. Matrix effects can suppress or enhance ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules. | Unambiguous structure elucidation of isolated impurities. Can also be used for quantitative analysis (qNMR). | Provides definitive structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires relatively pure samples for structural elucidation. |
Experimental Protocols
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the quantitative determination of this compound and its impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient elution is typically required to separate impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., mobile phase A/B mixture).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm (or a wavelength determined by the UV spectrum of the analyte and its impurities).
-
Injection volume: 10 µL.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
Analyze the stressed samples using the developed HPLC method to demonstrate specificity and peak purity.
-
GC Method for Residual Solvents
Objective: To determine the levels of residual solvents in the this compound sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent).
Procedure:
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add the diluent.
-
GC Conditions:
-
Injector temperature: 200 °C
-
Detector temperature: 250 °C
-
Oven program: Initial temperature 40°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium or Nitrogen.
-
-
Headspace Conditions:
-
Vial equilibration temperature: 80 °C
-
Vial equilibration time: 30 min.
-
Visualizations
References
- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ijrpp.com [ijrpp.com]
- 6. biomedres.us [biomedres.us]
- 7. ijpsr.com [ijpsr.com]
- 8. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. japsonline.com [japsonline.com]
- 10. ijsdr.org [ijsdr.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. japsonline.com [japsonline.com]
- 13. jpionline.org [jpionline.org]
A Comparative Guide to the Chiral Resolution of Piperidine Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of chiral piperidine alcohol derivatives often exhibit distinct pharmacological and toxicological profiles, making their separation a critical step in drug discovery and development. This guide provides an objective comparison of the primary methods for chiral resolution of these valuable compounds, supported by experimental data and detailed protocols.
Introduction to Chiral Resolution Techniques
The separation of enantiomers from a racemic mixture, known as chiral resolution, can be broadly categorized into three main techniques: diastereomeric salt formation, enzymatic resolution, and chiral chromatography. The choice of method depends on various factors including the scale of the separation, the chemical properties of the substrate, available equipment, and the desired purity of the final product. While enantioselective synthesis offers a direct route to single enantiomers, resolution of racemic mixtures remains a widely practiced and often more cost-effective approach, particularly in the early stages of development.
Comparative Overview of Resolution Methods
The following table summarizes the key performance indicators for the most common methods used in the chiral resolution of piperidine alcohol derivatives.
| Method | Resolving Agent/Stationary Phase | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Formation | Chiral acids (e.g., Tartaric acid derivatives, Mandelic acid, Camphorsulfonic acid, N-acetyl-L-leucine) | 20-45 (per enantiomer) | >95 (often after recrystallization) | Scalable, cost-effective for large quantities.[1] | Empirical screening of acids and solvents required, can be labor-intensive.[2] |
| Enzymatic Resolution | Lipases (e.g., CAL-B, PPL), Esterases (e.g., PLE) | <50 (for one enantiomer in kinetic resolution) | Often >99 | High enantioselectivity, mild reaction conditions. | Limited to specific functional groups, enzyme cost and stability can be a concern. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Chiralpak® series) | High recovery, but depends on loading | >99 | Fast method development, high purity, applicable to a wide range of compounds.[2] | Limited scalability, higher solvent consumption for preparative scale. |
| Simulated Moving Bed (SMB) Chromatography | Chiral Stationary Phases (CSPs) | >45 (for both enantiomers)[3] | >99[3] | Continuous process, high productivity, reduced solvent consumption, suitable for large-scale production.[3][4][5] | Higher initial equipment cost, more complex process control. |
Diastereomeric Salt Formation
This classical method involves the reaction of the racemic piperidine alcohol (a base) with a chiral acid to form a pair of diastereomeric salts.[2] These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][6]
Experimental Protocol: Resolution of 2-Piperidineethanol using N-acetyl-L-leucine [7][8][9]
-
Salt Formation: A solution of racemic 2-piperidine-2-yl-ethanol in a polar, aprotic solvent (e.g., tetrahydrofuran) is combined with a solution of N-acetyl-L-leucine in an aliphatic alcohol (e.g., methanol).[8][9]
-
Crystallization: The mixture is heated to ensure complete dissolution and then gradually cooled to induce the precipitation of the less soluble diastereomeric salt.[8][9]
-
Isolation: The precipitated salt is collected by filtration and washed with a cold solvent.[6]
-
Purification: The diastereomeric purity of the salt can be enhanced by one or more recrystallizations. A single crystallization can achieve high enantiomeric excess (e.g., 95% with N-acetyl-L-leucine).[7]
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the enantiomerically pure piperidine alcohol, which is then extracted with an organic solvent.[8][9]
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Comparative Data for Resolving Agents for 2-Piperidineethanol
| Resolving Agent | Solvent | Achieved Enantiomeric Excess (e.e.) | Notes |
| d-10-camphorsulfonic acid | Ethanol-ether | 95% | Requires numerous sequential recrystallizations, often resulting in low yields.[7] |
| N-sulphonyl pyroglutamic acid | Not specified | 86% (one crystallization), 99% (second crystallization) | Patented resolving agent demonstrating high efficiency.[7] |
| N-acetyl-L-leucine | Methanol/THF | 95% (one crystallization), 98% (second crystallization) | Patented resolving agent with high efficiency in a single crystallization.[7][8][9] |
| Di-benzoyl-L-tartaric acid | Ethanol | High | A commonly used and effective resolving agent for piperidine derivatives.[10] |
Enzymatic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively acylate or hydrolyze one enantiomer of the racemic piperidine alcohol, leaving the other enantiomer unreacted.[11][12] This method is renowned for its high enantioselectivity under mild conditions.
Experimental Protocol: Lipase-Catalyzed Resolution of N-protected 2-Piperidineethanol Derivatives
-
Substrate Preparation: The piperidine nitrogen is typically protected (e.g., with Boc, Cbz, or Fmoc groups) to improve its suitability as a substrate for the enzyme.[11]
-
Enzymatic Reaction: The racemic N-protected piperidine alcohol is dissolved in an appropriate organic solvent. A lipase (e.g., Porcine Pancreas Lipase - PPL) and an acyl donor (e.g., vinyl acetate) are added.
-
Monitoring: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess of both the unreacted alcohol and the formed ester.
-
Separation: The reaction is quenched, and the unreacted alcohol is separated from the acylated product by column chromatography.
-
Deprotection: The protecting group is removed from the resolved enantiomers if required.
Signaling Pathway for Enzymatic Kinetic Resolution
Caption: Pathway of enzymatic kinetic resolution of a piperidine alcohol.
Chiral Chromatography
Chiral chromatography directly separates enantiomers using a chiral stationary phase (CSP). For piperidine derivatives, polysaccharide-based CSPs are highly effective.[2] While analytical chiral HPLC is used for determining enantiomeric excess, preparative HPLC and Simulated Moving Bed (SMB) chromatography are employed for isolating larger quantities of pure enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and small-scale preparative tool. The separation is based on the differential interaction of the enantiomers with the CSP.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based CSP, such as Chiralpak® AD-H, is often effective for piperidine derivatives.[13][14]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[1] For basic compounds like piperidines, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape.[1][2]
-
Analysis: The racemic mixture is injected into the HPLC system. The enantiomers are separated on the column and detected by a UV detector. The retention times will differ for each enantiomer.
-
Optimization: If separation is not optimal, parameters such as the mobile phase composition, flow rate, and column temperature can be adjusted.[1]
Simulated Moving Bed (SMB) Chromatography
SMB is a continuous, multi-column chromatographic process that has become a preferred technique for large-scale enantiomer separation in the pharmaceutical industry.[4] It offers higher productivity and purity while reducing solvent consumption compared to traditional batch chromatography.[3][5]
Experimental Workflow for SMB Separation
Caption: Simplified workflow of a Simulated Moving Bed (SMB) system.
Performance Comparison: SMB vs. Batch Chromatography for Propranolol Separation
| Parameter | Batch Chromatography | SMB Chromatography (Production Scale) |
| Productivity ( kg/year ) | ~100 | >1000 |
| Optical Purity (%) | 98 | >99.5 |
| Cost per kg | ~$2100 | ~$700 |
| Solvent Consumption | High | Significantly Lower |
(Data adapted for propranolol, a compound with separation characteristics comparable to some piperidine derivatives, to illustrate the advantages of SMB.)[5]
Conclusion
The chiral resolution of piperidine alcohol derivatives can be effectively achieved through several methods, each with its own set of advantages and limitations.
-
Diastereomeric salt formation is a robust and scalable method, ideal for large-scale production where the initial screening process is justified.
-
Enzymatic resolution offers exceptional selectivity under environmentally benign conditions, making it an excellent choice for specific substrates.
-
Chiral HPLC is indispensable for analytical purposes and small-scale preparative work, providing high purity and rapid method development.
-
Simulated Moving Bed (SMB) chromatography stands out as the most efficient and cost-effective solution for large-scale manufacturing of pure enantiomers, significantly boosting productivity while minimizing waste.
The selection of the optimal resolution strategy requires careful consideration of the specific project goals, scale, and available resources. For many applications in drug development, a combination of these techniques may be employed, for instance, using chiral HPLC for initial screening and purity analysis, followed by diastereomeric salt formation or SMB for bulk production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG [carbogen-amcis.com]
- 4. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulated Moving Beds Aid Chiral Chromatography [pharmaceuticalonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 10. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Quantitative Analysis of Solvents in Reaction Mixtures by HS-GC/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of residual solvents in reaction mixtures is a critical aspect of process development, quality control, and regulatory compliance. The chosen analytical technique must be sensitive, selective, and robust. This guide provides an objective comparison of the gold standard, Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS), with other viable alternatives, supported by experimental data and detailed protocols.
The primary methods evaluated in this guide are:
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS): A powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.
-
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID): A widely used, robust method that offers excellent quantitation for a broad range of organic compounds.
-
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC/MS): A solvent-less sample preparation technique that can enhance sensitivity for certain analytes.
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): A direct mass spectrometry technique that offers real-time analysis without chromatographic separation.
Experimental Workflow: A Visual Overview
The following diagram illustrates the typical experimental workflow for the quantitative analysis of solvents using Headspace Gas Chromatography, which is the sample introduction technique for both GC/MS and GC-FID.
Caption: Workflow for solvent analysis by HS-GC.
Quantitative Performance: A Data-Driven Comparison
The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key performance metrics for HS-GC/MS and its alternatives for a selection of common solvents. The values presented are indicative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Analyte | Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| Methanol | HS-GC/MS | 0.1 - 5 mg/L[1] | 0.5 - 12.5 mg/L[1] | >0.99[1] | High selectivity, definitive identification | Potentially higher instrumentation cost |
| HS-GC-FID | ~0.9 ppm[2] | ~3 ppm[2] | >0.99[3] | Robust, cost-effective, wide linear range | Co-elution can be an issue, less specific | |
| Dichloromethane | HS-GC/MS | 0.05 mg/L[1] | 2.5 mg/L[1] | >0.99[1] | Excellent for trace analysis | Matrix effects can be more pronounced |
| HS-GC-FID | ~1 ppm[2] | ~3.3 ppm[2] | >0.99[3] | Good precision and accuracy | Lower sensitivity than MS for some analytes | |
| Acetonitrile | HS-GC/MS | Not widely reported, but expected to be low | Not widely reported, but expected to be low | >0.99 | High confidence in analyte identification | |
| HS-GC-FID | Not widely reported, but expected to be low | Not widely reported, but expected to be low | >0.999[3] | Reliable and reproducible | ||
| Toluene | HS-GC/MS | Not widely reported, but expected to be low | Not widely reported, but expected to be low | >0.99 | Can distinguish from isobaric interferences | |
| HS-GC-FID | Not widely reported, but expected to be low | Not widely reported, but expected to be low | >0.999[3] | Simple operation | ||
| Various Solvents | SPME-GC/MS | 5 pg/mL - 2 ng/mL[3] | Not widely reported, but expected to be low | Not widely reported | High sensitivity for certain analytes, solvent-free | Fiber lifetime can be limited, matrix dependent |
| Various Solvents | SIFT-MS | Single-digit pptv range[4] | Not widely reported | Good linearity reported | Real-time analysis, high throughput | Limited compound library, less separation power |
Experimental Protocols
HS-GC/MS for Quantitative Analysis of Residual Solvents
This protocol provides a general framework for the quantitative analysis of residual solvents in a reaction mixture. Method optimization and validation are essential for specific applications.
a. Sample Preparation
-
Accurately weigh approximately 100 mg of the reaction mixture into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
If an internal standard is used, add a known amount to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.
-
Prepare a series of calibration standards in the same manner, covering the expected concentration range of the target solvents.
b. HS-GC/MS Instrumentation and Conditions
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 80 - 120°C
-
Vial Equilibration Time: 15 - 45 minutes
-
Loop Temperature: 90 - 130°C
-
Transfer Line Temperature: 100 - 140°C
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Injector Temperature: 140 - 220°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)
-
Column: A (6%-cyanopropylphenyl)-methylpolysiloxane stationary phase is commonly used (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 10-20 minutes
-
Ramp: 5-10°C/min to 240°C
-
Final hold: 5-10 minutes
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan for qualitative analysis and method development, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Mass Range: m/z 35-350
-
c. Data Analysis
-
Identify the solvent peaks in the chromatograms based on their retention times and mass spectra.
-
Integrate the peak areas of the target solvents and the internal standard (if used).
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the solvents in the reaction mixture sample from the calibration curve.
HS-GC-FID for Quantitative Analysis of Residual Solvents
The protocol for HS-GC-FID is very similar to that of HS-GC/MS, with the primary difference being the detector.
a. Sample Preparation
Follow the same procedure as described for HS-GC/MS.
b. HS-GC-FID Instrumentation and Conditions
-
Headspace Autosampler and Gas Chromatograph: Use the same parameters as for HS-GC/MS.
-
Flame Ionization Detector (FID):
-
Temperature: 250 - 300°C
-
Hydrogen Flow: 30 - 40 mL/min
-
Air Flow: 300 - 400 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 - 30 mL/min
-
c. Data Analysis
-
Identify the solvent peaks based on their retention times, which should be confirmed by running individual solvent standards.
-
Integrate the peak areas of the target solvents.
-
Construct a calibration curve and determine the concentration of the solvents as described for HS-GC/MS.
SPME-GC/MS for Quantitative Analysis of Residual Solvents
SPME is a sample preparation technique that can be used as an alternative to static headspace.
a. Sample Preparation
-
Place a known amount of the reaction mixture into a headspace vial.
-
The sample may be diluted with water or another suitable solvent. The addition of salt ("salting out") can be used to increase the volatility of the analytes.[5]
-
Seal the vial.
b. SPME-GC/MS Instrumentation and Conditions
-
SPME Fiber: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. A common choice for a broad range of solvents is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Extraction:
-
Expose the SPME fiber to the headspace of the sample vial.
-
Extraction Temperature: 30 - 80°C
-
Extraction Time: 5 - 30 minutes (equilibration time is crucial for quantitative analysis)
-
-
Desorption:
-
Insert the fiber into the GC inlet for thermal desorption.
-
Desorption Temperature: 250 - 280°C
-
Desorption Time: 1 - 5 minutes
-
-
GC/MS Conditions: Follow the parameters outlined in the HS-GC/MS protocol.
c. Data Analysis
The data analysis procedure is the same as for HS-GC/MS.
Objective Comparison and Recommendations
HS-GC/MS stands out for its superior selectivity and definitive identification capabilities. The mass spectrum provides a "fingerprint" of the analyte, which is invaluable for confirming the identity of solvents, especially in complex reaction mixtures where co-elution might occur. This makes it the preferred method for method development, troubleshooting, and when unambiguous identification is required.
HS-GC-FID is a workhorse in many quality control laboratories due to its robustness, lower cost, and wide linear dynamic range.[6] For routine quantitative analysis of well-characterized reaction mixtures where the identity of the solvents is known, HS-GC-FID provides excellent performance.
SPME-GC/MS offers the advantage of being a solvent-free extraction technique that can provide high sensitivity for certain analytes.[7] It is particularly useful for trace analysis and can be a powerful tool in method development. However, the lifetime of the fibers and the potential for matrix effects need to be considered.
SIFT-MS is a high-throughput technique that provides real-time analysis without the need for chromatography.[8] This makes it an attractive option for high-volume screening and process monitoring. However, its compound library is more limited than that of GC/MS, and it may struggle with isomeric compounds.
-
For unambiguous identification and high selectivity , especially in complex matrices, HS-GC/MS is the recommended technique.
-
For routine, high-throughput quantitative analysis in a quality control environment, HS-GC-FID is a robust and cost-effective choice.
-
For enhanced sensitivity for specific target analytes and solvent-free sample preparation, SPME-GC/MS is a valuable alternative.
-
For real-time monitoring and rapid screening , SIFT-MS presents a promising, high-throughput solution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. asianjpr.com [asianjpr.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Selected-ion flow-tube mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. iltusa.com [iltusa.com]
- 8. SIFT-MS - Selected Ion Flow Tube Mass Spectrometer [terraanaliz.com]
A Comparative Bioactivity Analysis of N-Benzylpiperidine and N-Benzylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of N-benzylpiperidine and N-benzylpiperazine derivatives, two important scaffolds in medicinal chemistry. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to inform and guide researchers in the design and development of novel therapeutic agents.
Introduction to N-Benzylpiperidine and N-Benzylpiperazine Scaffolds
The N-benzylpiperidine and N-benzylpiperazine moieties are considered "privileged structures" in drug discovery.[1][2] Their unique three-dimensional and flexible nature allows for fine-tuning of efficacy and physicochemical properties.[1] The N-benzylpiperidine motif is present in numerous approved drugs and is known to provide crucial cation-π interactions with target proteins.[1][3] Similarly, the piperazine ring, with its two nitrogen atoms, offers opportunities for establishing multiple hydrogen bonds and improving pharmacokinetic profiles, such as aqueous solubility and oral bioavailability.[2][4] Both scaffolds are found in compounds targeting a wide array of biological targets, including enzymes, receptors, and transporters, particularly within the central nervous system.[3][4][5]
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various N-benzylpiperidine and N-benzylpiperazine derivatives against a range of biological targets. This data has been compiled from multiple studies to facilitate a direct comparison.
Table 1: Enzyme Inhibitory Activity
| Compound Class | Derivative | Target Enzyme | IC50 / Ki | Reference |
| N-Benzylpiperidine | d5 | Histone Deacetylase (HDAC) | 0.17 µM (IC50) | [6] |
| d10 | Histone Deacetylase (HDAC) | 0.45 µM (IC50) | [6] | |
| d5 | Acetylcholinesterase (AChE) | 6.89 µM (IC50) | [6] | |
| d10 | Acetylcholinesterase (AChE) | 3.22 µM (IC50) | [6] | |
| Compound 19 | Acetylcholinesterase (AChE) | 5.10 µM (IC50) | [7] | |
| L55 | Ubiquitin-Specific Peptidase 7 (USP7) | 40.8 nM (IC50) | [8] | |
| Compound 28 | Monoacylglycerol Lipase (MAGL) | Potent Inhibition | [9] | |
| N-Benzylpiperazine | Compound 29 | Monoacylglycerol Lipase (MAGL) | Potent Inhibition | [9] |
Table 2: Receptor Binding Affinity
| Compound Class | Derivative | Target Receptor | Ki | Selectivity | Reference |
| N-Benzylpiperazine | Compound 15 | Sigma-1 (σ1) | 1.6 nM | 886-fold over σ2 | [10] |
| Compound 21 | Sigma-1 (σ1) | 8.8 nM | 370-fold over σ2 | [10] | |
| Compound 24 | Sigma-1 (σ1) | Similar to lead | 423-fold over σ2 | [10] | |
| Compound 13 | Sigma-1 (σ1) | 51.8 nM | - | [11] | |
| Compound 16 | Sigma-1 (σ1) | 37.8 nM | - | [11] | |
| Compound 4 | Histamine H3 (hH3R) | 3.17 nM | - | [11] | |
| Compound 5 (piperidine analog) | Histamine H3 (hH3R) | 7.70 nM | - | [11] | |
| Compound 4 | Sigma-1 (σ1) | 1531 nM | - | [11] | |
| Compound 5 (piperidine analog) | Sigma-1 (σ1) | 3.64 nM | - | [11] |
Note: The data highlights the high affinity and selectivity of certain N-benzylpiperazine derivatives for the sigma-1 receptor. A direct comparison with N-benzylpiperidine derivatives for the same targets under identical experimental conditions is limited in the available literature.
Table 3: Neurotransmitter Transporter Activity
| Compound Class | Derivative | Target Transporter | EC50 | Reference |
| N-Benzylpiperazine | BZP | Dopamine Transporter (DAT) | 175 nM | [12] |
| BZP | Norepinephrine Transporter (NET) | 62 nM | [12] | |
| BZP | Serotonin Transporter (SERT) | Inhibits reuptake | [13] |
Note: N-benzylpiperazine (BZP) is a known monoamine releasing agent and reuptake inhibitor.[13][14] Some N-benzylpiperidine derivatives have also been investigated as serotonin transporter inhibitors.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently used in the assessment of the bioactivity of these compounds.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay is used to assess the effect of compounds on cell viability.
-
Cell Culture : Human cancer cell lines (e.g., LN-18) are cultured in appropriate media and conditions.[15]
-
Compound Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.[4]
-
MTT Addition : After a specified incubation period (e.g., 24 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[15]
-
Formazan Formation : The plates are incubated to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization and Measurement : The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The half-maximal inhibitory concentration (IC50) is then calculated.[4]
Radioligand Binding Assay for Sigma Receptors
This assay is used to determine the binding affinity of compounds to specific receptors.
-
Membrane Preparation : Membranes from a source rich in the target receptor (e.g., rat liver for sigma-2 receptors) are prepared.[11][16]
-
Incubation : The membranes are incubated with a radiolabeled ligand (e.g., [³H]-pentazocine for σ1, [³H]-DTG for σ2) and varying concentrations of the test compound.[10][11]
-
Separation : The bound and free radioligand are separated by rapid filtration.
-
Quantification : The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis : The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.[3]
Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation : A solution of the target enzyme (e.g., AChE) and its substrate is prepared in a suitable buffer.
-
Inhibitor Incubation : The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation : The reaction is initiated by the addition of the substrate.
-
Detection : The product of the enzymatic reaction is measured over time, often using a colorimetric method.
-
Data Analysis : The rate of reaction is determined, and the IC50 value for the inhibitor is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the bioactivity of N-benzylpiperidine and N-benzylpiperazine derivatives.
Caption: Cholinergic signaling pathway and the inhibitory action of an N-benzylpiperidine derivative on AChE.
Caption: Simplified signaling pathway for sigma-1 receptor ligands like N-benzylpiperazine derivatives.
Caption: General experimental workflow for the development of bioactive piperidine and piperazine derivatives.
Conclusion
Both N-benzylpiperidine and N-benzylpiperazine scaffolds serve as excellent starting points for the development of a wide range of biologically active compounds. The available data suggests that N-benzylpiperidine derivatives have shown significant promise as enzyme inhibitors, particularly in the context of neurodegenerative diseases.[6][7][8] On the other hand, N-benzylpiperazine derivatives have demonstrated high affinity and selectivity for sigma receptors, indicating their potential in pain management and other neurological conditions.[10][11]
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational dataset and methodological overview to aid researchers in making informed decisions in their drug discovery efforts. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of each scaffold for specific biological targets.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 14. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 15. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2-(1-Benzylpiperidin-4-yl)ethanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(1-Benzylpiperidin-4-yl)ethanol (CAS No. 76876-70-5), ensuring compliance with safety regulations and best practices.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be aware of its potential hazards. This substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Body Protection: A lab coat or a complete suit protecting against chemicals.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH (US) or CEN (EU) approved particle respirator.[1]
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory tract irritation.[1] |
Spill and Contamination Management
In the event of a spill, do not allow the product to enter drains.[1] For containment, sweep up the material and place it into a suitable, closed container for disposal.[1][2] If dealing with a liquid form, absorb it with an inert material before collection.
Disposal Procedures for Unused and Waste Product
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Keep chemical waste separate from other types of waste. Do not mix with incompatible materials.
-
Containerization:
-
Place the waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
The container must be suitable for transport and disposal by a licensed waste management company.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (76876-70-5) and any other identifiers required by your institution or local regulations.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[2]
-
Ensure the storage area has secondary containment to prevent environmental contamination in case of a leak.
-
-
Arranging for Disposal:
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, lab coats, and absorbent materials, must also be treated as hazardous waste.
Procedure for Contaminated Material Disposal:
-
Collection: Place all contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the contaminated packaging and materials as unused product through a licensed waste disposal service.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-(1-Benzylpiperidin-4-yl)ethanol
This document provides crucial safety and logistical guidance for the handling and disposal of 2-(1-Benzylpiperidin-4-yl)ethanol in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other substituted piperidines. It is imperative to consult the official SDS for this compound upon its availability and to conduct a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar piperidine-based compounds.[1][2][3][4][5]
| PPE Category | Recommended Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required.[2][3][4] A face shield may be necessary for splash-prone operations.[3][4] Contact lenses should not be worn.[2] |
| Hand Protection | Chemically resistant gloves are essential.[1][2][3][4] Nitrile or neoprene gloves are generally suitable, but the specific glove type and thickness should be chosen based on the breakthrough time for the substance. For prolonged or repeated contact, a glove with a higher protection class (e.g., breakthrough time > 240 minutes) is recommended.[2] Always inspect gloves for any signs of degradation before use.[2] |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[2][3] For larger quantities or splash risks, consider chemical-resistant overalls.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[1][2] If engineering controls are insufficient or when handling powders, a NIOSH-approved respirator may be necessary.[2][3] |
Experimental Protocol for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Pre-Handling and Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance to be used, the potential for exposure, and emergency procedures.
- SDS Review: Obtain and carefully review the specific Safety Data Sheet for this compound.
- Gather Materials: Ensure all necessary PPE, spill containment materials, and waste disposal containers are readily available.
- Engineering Controls: Verify that the chemical fume hood is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[6]
2. Handling the Compound:
- Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
- Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
- Avoiding Contact: Avoid direct contact with the skin, eyes, and clothing.[1]
- Dispensing: When transferring or weighing the compound, do so carefully to avoid generating dust or splashes.
- Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7][8]
3. Spill and Emergency Procedures:
- Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it into a sealed container for disposal.[4]
- Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.
- Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[6][7][8][9]
- Eye Contact: If the compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek medical attention.[1][6][7][8][9]
- Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][7][8][9]
- Ingestion: Do not induce vomiting. Seek immediate medical attention.[7][8][9]
4. Disposal Plan:
- Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.
- Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[1][7][8] Do not pour waste down the drain.[1][3][4]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. isotope.com [isotope.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
